molecular formula C10H10N2S B1372998 5-(2-Methylphenyl)-1,3-thiazol-2-amine CAS No. 1183394-92-4

5-(2-Methylphenyl)-1,3-thiazol-2-amine

Número de catálogo: B1372998
Número CAS: 1183394-92-4
Peso molecular: 190.27 g/mol
Clave InChI: VHSALWMKCUJWIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-Methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This organic building block belongs to the class of 2-aminothiazoles, a significant heterocyclic system in medicinal chemistry and drug discovery . The 2-aminothiazole scaffold is a versatile precursor for synthesizing more complex biheterocyclic systems, such as pyrazol-3ylthiazoles, which are of great interest in developing new pharmaceutical agents and materials . Thiazole derivatives, including 2-aminothiazoles, are recognized for their wide spectrum of biological activities and are frequently explored in scientific research for their potential pharmacological properties . These compounds have been investigated as core structures in the development of antibacterial , antifungal , anti-inflammatory , antioxidant , and anticancer agents . The structure of 5-(2-Methylphenyl)-1,3-thiazol-2-amine, which features a methylphenyl substituent, is of particular interest because the introduction of a methyl group on an aryl ring can significantly alter biological activity and enhance binding to hydrophobic regions of target proteins . Researchers utilize this compound and its derivatives in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in Hantzsch thiazole synthesis to create novel molecular entities for various applications . This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSALWMKCUJWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183394-92-4
Record name 5-(2-methylphenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Strategic Synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(2-methylphenyl)-1,3-thiazol-2-amine presents a specific regiochemical challenge. The classical Hantzsch thiazole synthesis—condensing


-haloketones with thiourea—predominantly yields the 4-aryl  isomer. Accessing the 5-aryl  congener requires a divergent strategy.

This guide details the Suzuki-Miyaura Cross-Coupling route as the industry "Gold Standard" for generating high-purity 5-aryl-2-aminothiazoles. This modular approach allows for precise installation of the sterically demanding o-tolyl (2-methylphenyl) group at the 5-position, avoiding the regioselectivity issues inherent in cyclization protocols. A secondary, atom-economical Direct C-H Arylation route is provided for high-throughput screening (HTS) applications.

Retrosynthetic Analysis & Strategy

To achieve the target structure, we must disconnect the bond between the thiazole C5 carbon and the aryl ring.

  • Target: 5-(2-Methylphenyl)-1,3-thiazol-2-amine

  • Core Challenge: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially reducing coupling efficiency.

  • Selected Pathway: Halogenation of the commercially available 2-aminothiazole followed by Palladium-catalyzed cross-coupling.

Strategic Visualizer

Retrosynthesis cluster_legend Strategic Logic Target Target: 5-(2-Methylphenyl)-1,3-thiazol-2-amine Precursor1 Intermediate: 2-Amino-5-bromothiazole Target->Precursor1 Suzuki Coupling (C-C Bond Formation) Precursor2 Reagent: 2-Methylphenylboronic acid Target->Precursor2 + Start Starting Material: 2-Aminothiazole Precursor1->Start Electrophilic Halogenation (Regioselective at C5) Legend Regiocontrol: C5 vs C4 Standard Hantzsch = C4-Aryl Bromination/Coupling = C5-Aryl

Figure 1: Retrosynthetic logic prioritizing regiocontrol at the C5 position.

Route 1: The Modular Suzuki-Miyaura Coupling (Preferred)

This route is preferred for scale-up and medicinal chemistry campaigns due to its reliability and the ease of purifying the crystalline intermediate.

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromothiazole hydrobromide. Mechanism: Electrophilic aromatic substitution. The C5 position is the most nucleophilic site on the thiazole ring.

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (CH

    
    CN) or THF
    

Protocol:

  • Dissolve 2-aminothiazole (10.0 g, 100 mmol) in acetonitrile (150 mL) at 0°C.

  • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Crucial: Maintain temperature <5°C to prevent poly-bromination.

  • Allow the dark orange solution to stir at 0°C for 2 hours.

  • Workup: The product often precipitates as the hydrobromide salt. Filter the solid.[2][3] If no precipitate forms, concentrate the solvent to 20% volume and add cold diethyl ether.

  • Stabilization: Free-base the amine by suspending the salt in saturated NaHCO

    
     and extracting with EtOAc if the coupling step requires the free base. However, many Pd protocols tolerate the salt if excess base is used.
    
Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 2-amino-5-bromothiazole with 2-methylphenylboronic acid. Critical Factor: The ortho-methyl group creates steric clash. Standard Pd(PPh


)

may be sluggish. We utilize a catalyst system with high turnover numbers (TON) for sterically hindered biaryls.

Reaction Matrix:

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl

· DCM
(3-5 mol%)
Bidentate ligand resists de-coordination; excellent for hindered couplings.
Base K

PO

(2.0 M aq)
or Cs

CO

Stronger bases facilitate transmetallation of hindered boronic acids.
Solvent 1,4-Dioxane / Water (4:1) High boiling point allows heating to 90-100°C; water is essential for the boronate pathway.
Ligand (Opt) SPhos or XPhos If using Pd(OAc)

, add SPhos (1:2 ratio) to boost yield significantly.

Detailed Protocol:

  • Setup: In a pressure vial or round-bottom flask, combine:

    • 2-Amino-5-bromothiazole (1.0 equiv, 5.6 mmol)

    • 2-Methylphenylboronic acid (1.2 equiv, 6.7 mmol)

    • Pd(dppf)Cl

      
       (0.05 equiv)
      
  • Degassing: Add 1,4-Dioxane (20 mL) and 2M K

    
    PO
    
    
    
    (6 mL). Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
  • Reaction: Seal and heat to 95°C for 12–16 hours.

  • Monitoring: Check LC-MS for the product mass [M+H]

    
     = 191.25. Look for the disappearance of the bromide (M+H = 179/181).
    
  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[4]

    • Mobile Phase: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Note: The amine group makes the compound polar; adding 1% Et

      
      N to the eluent can reduce tailing.
      

Route 2: Direct C-H Arylation (Advanced/Green)

For labs equipped with microwave reactors or seeking to avoid bromination steps, direct arylation is a viable alternative, though yields may be lower (40-60%) due to the ortho-substituent.

Mechanism: Pd-catalyzed C-H activation at the electron-rich C5 position.

Protocol:

  • Reagents: 2-Aminothiazole (1 equiv), 2-Iodotoluene (1.2 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%) + P(t-Bu)
    
    
    
    · HBF
    
    
    (10 mol%) or PCy
    
    
    .
  • Base: Cs

    
    CO
    
    
    
    (2 equiv) in DMF or DMA.
  • Conditions: Heat at 140°C (Microwave) for 1 hour or 120°C (Oil bath) for 18 hours.

  • Advantage: Eliminates the NBS step.

  • Risk: Potential for N-arylation (coupling at the amine nitrogen) if the ligand is not sufficiently bulky.

Analytical Characterization

Confirm the identity of 5-(2-methylphenyl)-1,3-thiazol-2-amine using the following parameters:

  • Physical State: Yellowish to off-white solid.

  • MS (ESI): m/z 191.1

    
    .
    
  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      )
    • 
       7.10 (s, 2H, -NH
      
      
      
      , broad, exchangeable)
    • 
       7.15 - 7.30 (m, 4H, Aryl protons)
      
    • 
       7.45 (s, 1H, Thiazole C4-H) — Diagnostic peak. If this was a 4-aryl thiazole, the C5-H would appear as a singlet around 6.8-7.0 ppm. The C4-H is typically more deshielded.
      

Process Workflow & Safety

Reaction Scheme Diagram

Workflow Step1 Step 1: Bromination (NBS, ACN, 0°C) Inter Intermediate: 5-Br-Thiazole Step1->Inter 2 hrs Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 95°C) Inter->Step2 + 2-Tolylboronic acid Workup Workup & Purification (EtOAc Extr. -> Column) Step2->Workup 12 hrs Final Product: 5-(2-Methylphenyl)-thiazol-2-amine Workup->Final Yield: ~65-75%

Figure 2: Operational workflow for the two-step synthesis.

Safety Protocols
  • Boronic Acids: Generally low toxicity but can irritate respiratory tracts. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated. Pd(dppf)Cl

    
     is sensitive to air over long periods; store under inert gas.
    
  • NBS: Strong oxidizer. Incompatible with strong reducers.

  • Regiochemistry Check: Always verify the regiochemistry by NMR. The coupling constant of the thiazole proton (if coupled to NH2) or NOE (Nuclear Overhauser Effect) studies between the thiazole proton and the aryl methyl group can confirm the 5-position substitution.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[5] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[5] Link

  • Primas, N., et al. (2009).[6] Synthesis of 5-arylthiazoles: Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron, 65(29), 5739-5746. Link

  • BenchChem Protocols. (2025). Protocol for N-Alkylation and Arylation of 2-Aminothiazoles. Link

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. (Foundational text on Hantzsch vs. Coupling regioselectivity).

Sources

5-(2-Methylphenyl)-1,3-thiazol-2-amine CAS number 1183394-92-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 5-(2-Methylphenyl)-1,3-thiazol-2-amine (CAS 1183394-92-4). This document is structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 1183394-92-4 Chemical Formula: C₁₀H₁₀N₂S Molecular Weight: 190.27 g/mol

Executive Summary

5-(2-Methylphenyl)-1,3-thiazol-2-amine is a specialized heterocyclic building block belonging to the 2-amino-5-arylthiazole class. Unlike the more common 4-aryl isomers synthesized via the classical Hantzsch reaction, this 5-aryl isomer requires precision metal-catalyzed cross-coupling to construct. It serves as a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for targeting kinase ATP-binding pockets where the aminothiazole motif functions as a bidentate hydrogen bond donor/acceptor system. The ortho-methyl group on the phenyl ring introduces steric bulk that restricts conformational freedom, potentially enhancing selectivity for specific protein sub-pockets.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a 2-aminothiazole core substituted at the C5 position with an o-tolyl (2-methylphenyl) group.

  • Core Scaffold: The 1,3-thiazole ring is aromatic and electron-rich. The C2-amine is weakly basic (

    
     for the conjugate acid), capable of acting as a hydrogen bond donor (HBD) and acceptor (HBA).
    
  • Regiochemistry (C5 vs. C4): The C5-substitution pattern is chemically distinct. C5 is the most nucleophilic position of the thiazole ring, making it reactive toward electrophiles, but also the site where metabolic oxidation (e.g., by P450s) often occurs. Blocking this site with an aryl group enhances metabolic stability.

  • Conformational Lock: The 2-methyl group on the phenyl ring creates steric clash with the thiazole sulfur or nitrogen, forcing the phenyl ring to twist out of coplanarity with the thiazole. This "ortho-effect" is crucial for fitting into narrow hydrophobic clefts in enzyme targets.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
LogP 2.5 - 2.8Lipophilic enough for membrane permeability; ideal for CNS or intracellular targets.
TPSA ~47 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Critical for "hinge binding" in kinases.
H-Bond Acceptors 2 (Thiazole N, Amine N)Interaction with Ser/Thr residues.
Solubility Low in water; High in DMSO, MeOHRequires polar organic solvents for stock solutions.

Synthetic Pathways (Process Chemistry)

The synthesis of 5-arylthiazoles is non-trivial because the standard Hantzsch Thiazole Synthesis (reaction of


-haloketones with thiourea) predominantly yields 4-substituted  thiazoles. To access the 5-isomer (CAS 1183394-92-4), a palladium-catalyzed cross-coupling strategy is the industry standard for purity and scalability.
Primary Route: Suzuki-Miyaura Cross-Coupling

This route employs 2-amino-5-bromothiazole as the electrophile and 2-methylphenylboronic acid as the nucleophile.

Protocol:

  • Protection (Optional but Recommended): Protect the exocyclic amine of 2-amino-5-bromothiazole with a Boc group (di-tert-butyl dicarbonate) to prevent catalyst poisoning and N-arylation side products.

  • Coupling: React tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate with (2-methylphenyl)boronic acid using a Pd(0) or Pd(II) catalyst.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2-3 equivalents).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–100 °C under inert atmosphere (

    
     or Ar).
    
Visualization of Synthetic Logic

The following diagram illustrates the divergence between the classical Hantzsch route (yielding the wrong isomer) and the correct Suzuki strategy.

SynthesisPath Start1 Thiourea WrongProduct 4-Arylthiazole (WRONG ISOMER) Start1->WrongProduct Hantzsch Reaction (+ Start2) Start2 alpha-Halo Ketone (R-CO-CH2-Br) Start3 2-Aminothiazole Inter1 2-Amino-5-bromothiazole (HBr salt) Start3->Inter1 NBS, CH3CN 0°C -> RT Inter2 N-Boc-2-amino-5-bromothiazole Inter1->Inter2 Boc2O, DMAP THF Final 5-(2-Methylphenyl)-1,3-thiazol-2-amine (TARGET) Inter2->Final Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Then TFA/DCM Reagent 2-Methylphenylboronic Acid Reagent->Final Coupling Partner

Figure 1: Synthetic decision tree highlighting the necessity of the Suzuki route to achieve the 5-aryl regiochemistry.

Analytical Validation (Self-Validating System)

To ensure the identity of CAS 1183394-92-4, the following analytical signatures must be verified.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.10 - 7.30 ppm (Multiplet, 4H):  Signals for the 2-methylphenyl aromatic protons.
    
  • 
     7.05 ppm (Singlet, 1H):  The critical C4-H  of the thiazole ring. Note: If this were the 4-aryl isomer, you would see a C5-H singlet, typically more upfield.
    
  • 
     6.80 - 7.00 ppm (Broad Singlet, 2H):  The 
    
    
    
    protons (exchangeable with
    
    
    ).
  • 
     2.35 ppm (Singlet, 3H):  The methyl group of the o-tolyl moiety.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion

    
    :  Calculated: 191.06; Observed: 191.1 ± 0.1.
    
  • Isotope Pattern: Distinctive

    
     peak at 
    
    
    
    (~4.5% relative abundance).

Biological Potential & Pharmacophore Mapping

This compound is a "privileged scaffold" in kinase inhibitor design. The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "hinge" residue (e.g., Met318 in c-Src). The exocyclic amine (

    
    ) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
    
  • Hydrophobic Pocket: The 5-(2-methylphenyl) group projects into the hydrophobic pocket behind the gatekeeper residue. The ortho-methyl group can induce a twist that improves selectivity by clashing with larger gatekeeper residues in non-target kinases.

Pharmacophore Visualization

Pharmacophore cluster_mol 5-(2-Methylphenyl)-1,3-thiazol-2-amine Amine Exocyclic Amine (H-Bond Donor) ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) HingeCO Kinase Hinge C=O Amine->HingeCO H-Bond ThiazoleS Thiazole Sulfur (Electronic Modulation) HingeNH Kinase Hinge N-H ThiazoleN->HingeNH H-Bond ArylGroup 2-Methylphenyl Group (Hydrophobic/Steric) ThiazoleS->ArylGroup C5-Attachment HydroPocket Hydrophobic Pocket (Selectivity Filter) ArylGroup->HydroPocket Van der Waals

Figure 2: Pharmacophore mapping of the compound within a theoretical kinase ATP-binding site.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods, turning from off-white to brown.

  • Solubility: Insoluble in water. Dissolve in DMSO or DMF for biological assays (stock concentration typically 10–20 mM).

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, safety glasses).

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 83809665 (Analogous 4-isomer for reference) and vendor catalogs for CAS 1183394-92-4. National Library of Medicine (NIH). Link

  • Synthesis of 2-Amino-5-arylthiazoles: Das, J., et al. "Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006, 16(14), 3706-3712. Link

  • Thiazole Pharmacophores: Jakopin, Ž. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020, 330, 109244. Link

  • General Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Verwandten." Berichte der deutschen chemischen Gesellschaft, 1888.
  • Structural Data: "5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine" (Structural analog comparison). NIH PMC. Link

The Pharmacophore Frontier: A Technical Guide to 2-Amino-5-Arylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-arylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic heterocycles, this specific arrangement offers a unique triad of reactivity: the nucleophilic 2-amino group, the pi-electron-rich thiazole core, and the lipophilic 5-aryl moiety which frequently acts as a "hydrophobic anchor" in enzyme active sites.

This technical guide dissects the biological utility of these derivatives, moving beyond basic observations to the mechanistic drivers of their anticancer, antimicrobial, and anti-inflammatory activities.[1] It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation therapeutics.

Part 1: Chemical Architecture & Synthesis

To understand the biological activity, one must first master the assembly. The 2-amino-5-arylthiazole core is most robustly accessed via the Hantzsch Thiazole Synthesis . This reaction is favored for its atom economy and ability to tolerate diverse functional groups on the aryl ring.

Validated Synthetic Protocol (Hantzsch Condensation)

Objective: Synthesis of 2-amino-4-arylthiazole derivatives (Note: C5 substitution often requires pre-functionalized precursors or post-cyclization electrophilic substitution).

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 eq)
    
  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Catalytic, optional for buffering)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of the substituted

    
    -bromoacetophenone in 10 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 1.1 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Cyclization: Reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Basify the mixture with 10% aqueous ammonium hydroxide or sodium bicarbonate solution to pH 8–9 to liberate the free base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis and potential downstream modifications.

G Start Start: alpha-Halo Ketone + Thiourea Inter Intermediate: S-Alkylation Start->Inter Nucleophilic Attack Cycl Cyclization: Dehydration (-H2O) Inter->Cycl Intramolecular Condensation Prod Product: 2-Amino-Thiazole Core Cycl->Prod HBr Elimination Deriv Derivatization: Acylation/Alkylation at N-2 Prod->Deriv Optional Functionalization

Figure 1: Step-wise logic of the Hantzsch Thiazole Synthesis.

Part 2: Structural Activity Relationship (SAR) Analysis

The biological potency of 2-amino-5-arylthiazoles is governed by specific electronic and steric factors.

The SAR Map
  • Position 2 (Amino Group): This is the primary hydrogen bond donor (HBD). Acylation often reduces polarity but can improve metabolic stability. Conversion to a hydrazone or urea linkage frequently enhances anticancer activity by extending the pharmacophore to reach distant hydrophobic pockets in kinases.

  • Position 4/5 (Aryl/Heteroaryl):

    • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -NO2 on the phenyl ring at C5 typically enhance antimicrobial potency by increasing the lipophilicity and altering the pKa of the thiazole nitrogen.

    • Steric Bulk: Large groups (e.g., trimethoxy) are critical for anticancer activity, specifically for tubulin binding or kinase inhibition (e.g., EGFR).

  • Thiazole Ring (N3): Acts as a hydrogen bond acceptor (HBA). Essential for interaction with the "hinge region" of kinase ATP-binding sites.

SAR Core Thiazole Core C2 C2-Amino Group Core->C2 C5 C5-Aryl Moiety Core->C5 N3 N3 Nitrogen Core->N3 C2_Effect H-Bond Donor (Kinase Hinge Interaction) C2->C2_Effect C5_Effect Hydrophobic Anchor (Specificity Determinant) C5->C5_Effect N3_Effect H-Bond Acceptor (Essential for Binding) N3->N3_Effect

Figure 2: Pharmacophoric mapping of the 2-amino-5-arylthiazole scaffold.

Part 3: Biological Activity Profile – Oncology

The most significant application of this scaffold lies in oncology. These derivatives act primarily as Type I or Type II Kinase Inhibitors .

Primary Targets
  • EGFR (Epidermal Growth Factor Receptor): Derivatives bearing a 4-fluorophenyl group at C5 have shown nanomolar inhibition of EGFR.[2] They function by competing with ATP, preventing autophosphorylation.

  • Itk (Interleukin-2 inducible T-cell kinase): 2-amino-5-[(thiomethyl)aryl]thiazoles are potent inhibitors of Itk, a target for T-cell lymphomas.

  • Src Kinase: The scaffold mimics the adenine ring of ATP, allowing it to slot into the Src kinase hinge region.

Quantitative Data Summary

The following table summarizes IC50 values from key studies, highlighting the potency of specific modifications.

Compound IDSubstitution (R)TargetIC50 (

M)
Mechanism
7g [1]4-Fluorophenyl (C5)EGFR3.92 (A459)ATP Competition
9j [2]2-Isopropyl, 5-ClEGFR (T790M)0.035Mutant Selective
Cmpd 2 [3]Thiomethyl-arylItk< 0.010Kinase Inhibition
Dasatinib (Reference Drug)Src/Abl< 0.001Multi-kinase
Mechanism of Action: EGFR Inhibition Pathway

The diagram below details how these derivatives disrupt the EGFR signaling cascade, leading to apoptosis.

EGFR Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos ATP Binding Inhibitor 2-Amino-5-Arylthiazole (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Phos INHIBITS Downstream RAS / RAF / MEK / ERK Phos->Downstream Signal Transduction Apop Apoptosis (Cell Death) Phos->Apop Failure leads to Prolif Cell Proliferation Downstream->Prolif Unchecked Growth

Figure 3: Disruption of the EGFR signaling cascade by thiazole derivatives.

Part 4: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the biological activity of synthesized derivatives.

In Vitro Cytotoxicity (MTT Assay)

Principle: Conversion of MTT (yellow tetrazolium salt) to purple formazan by mitochondrial reductase in viable cells.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Ensure final DMSO concentration is < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Antimicrobial Susceptibility (Broth Microdilution)

Protocol:

  • Inoculum: Prepare bacterial suspension (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the thiazole derivative in Mueller-Hinton broth.

  • Inoculation: Add bacterial suspension to each well (final concentration approx.

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

References

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. (2022). [Link]

  • Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules. (2023). [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006). [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Scientific Reports/Review. (2020-2025 Context). [Link]

Sources

Strategic Spectroscopic Elucidation of Novel Thiazole Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Imperative

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring system remains a privileged scaffold, underpinning therapeutics from the antibiotic sulfathiazole to the antineoplastic dasatinib. However, the synthesis of novel derivatives—often via the Hantzsch condensation—frequently yields complex reaction mixtures containing regioisomers or uncyclized intermediates.

This guide moves beyond basic data reporting. It establishes a self-validating spectroscopic workflow designed to rigorously confirm the thiazole core's formation, substitution pattern, and electronic environment. We focus on the causality of spectral features: why the signals appear where they do, and how to use them to rule out structural false positives.

The Characterization Workflow

The following decision tree outlines the logical progression from crude isolate to structural certainty. This is not merely a checklist but a feedback loop where early data (IR) informs the parameters of later experiments (NMR).

Thiazole_Workflow Start Crude Synthesis Product (Hantzsch Protocol) Purification Purification (Recrystallization/Chromatography) Start->Purification IR FT-IR Screening Target: C=N (1600 cm⁻¹) & C-S Purification->IR Decision1 Cyclization Confirmed? IR->Decision1 Decision1->Start No (Refine Synthesis) NMR_1D 1D NMR (¹H, ¹³C) Solvent: DMSO-d₆ Decision1->NMR_1D Yes MS HRMS (ESI/APCI) Target: M+2 (³⁴S Isotope) NMR_1D->MS NMR_2D 2D NMR (HSQC/HMBC) Regiochemistry Validation MS->NMR_2D XRD Single Crystal XRD (Gold Standard) NMR_2D->XRD If crystalline Report Final Structural Dossier NMR_2D->Report XRD->Report

Figure 1: Integrated workflow for the isolation and structural validation of thiazole derivatives.

Module 1: Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity, Infrared Spectroscopy (IR) is your first line of defense to confirm cyclization. In a Hantzsch synthesis, the disappearance of the thioamide N-H stretches and the ketone carbonyl is diagnostic, but the appearance of the thiazole ring modes is the positive confirmation.

Critical Spectral Markers
  • C=N Stretching (

    
    ):  Look for a sharp, distinct band between 1590–1640 cm⁻¹ . This confirms the formation of the imine-like bond within the ring.
    
  • C-S Stretching (

    
    ):  A weaker band, typically found in the fingerprint region at 600–700 cm⁻¹ .
    
  • Thiazole Ring Breathing: A characteristic skeletal vibration often appears near 1375–1385 cm⁻¹ .[1]

Experimental Protocol: For solid novel compounds, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference, which can mask the critical aromatic C-H region (>3000 cm⁻¹).

Module 2: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for elucidation. The electronic disparity between the Nitrogen (electronegative) and Sulfur (polarizable, lone pair donor) atoms creates a unique magnetic environment for the ring protons.

Solvent Selection Strategy
  • DMSO-d₆: The standard for thiazoles. Most derivatives exhibit poor solubility in CDCl₃. Furthermore, DMSO's hydrogen-bonding capacity sharpens exchangeable protons (e.g., -NH groups on aminothiazoles), preventing them from broadening into the baseline.

  • CDCl₃: Use only if the compound is highly lipophilic. Note that chemical shifts may move upfield by 0.1–0.3 ppm compared to DMSO.

¹H NMR Diagnostics

The thiazole ring protons are aromatic but distinctively deshielded.

  • H2 (The "Gateway" Proton): If the C2 position is unsubstituted, this proton appears furthest downfield, typically 8.80 – 9.20 ppm . This extreme deshielding is due to the combined electronegativity of the adjacent N and S atoms.

  • H5 (Shielded): Located at 7.00 – 7.50 ppm . It is the most electron-rich position due to resonance donation from the sulfur atom.

  • H4 (Deshielded): Located at 7.50 – 8.00 ppm .

¹³C NMR Diagnostics

Carbon NMR confirms the backbone. The chemical shift dispersion allows for easy differentiation of the ring carbons.[2]

Carbon PositionChemical Shift (δ, ppm)Electronic Environment
C2 (N=C-S) 160 – 175 Highly deshielded; characteristic of the imine-like carbon.
C4 (N=C-C) 140 – 155 Deshielded by Nitrogen; sensitive to substituents at C4.
C5 (S-C=C) 105 – 125 Most shielded; significant resonance character from Sulfur.
2D NMR Logic (Regiochemistry)

In novel syntheses, distinguishing between regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted) is critical.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "solver." Look for a long-range coupling (³J) between the ring proton (H5) and the substituent's quaternary carbon at C4. If H5 couples to the substituent's attachment point, the substitution pattern is confirmed.

Module 3: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) validates the elemental formula, but the isotopic pattern is the specific validator for sulfur-containing heterocycles.

The Sulfur Signature

Sulfur has a distinct stable isotope, ³⁴S, with a natural abundance of ~4.2%.

  • The Rule: For a mono-thiazole compound, the M+2 peak must be approximately 4.5% of the intensity of the molecular ion (M+) peak.

  • Interpretation: If your M+2 peak is <1% (typical for C/H/N/O only), you have likely isolated an impurity or a desulfurized byproduct.

Fragmentation Pathways

Under ESI-MS/MS conditions, thiazoles often undergo specific cleavages:

  • HCN Loss: Cleavage of the C2-N3 bond.

  • R-CN Loss: If C2 is substituted.

  • Retro-Cyclization: Fragmentation yielding characteristic thio-fragments (e.g., [M-HCS]⁺).

Module 4: Crystallography (The Gold Standard)

For "novel" compounds intended for drug development, Single Crystal X-Ray Diffraction (SC-XRD) is non-negotiable if a suitable crystal can be grown. It provides the unambiguous 3D spatial arrangement, bond lengths (C-S vs C=N), and intermolecular interactions (hydrogen bonding networks) that define the pharmacophore's potential binding mode.

Diagram: Structural Elucidation Logic The following diagram illustrates the logic flow for assigning the specific regiochemistry of a 2,4-disubstituted thiazole using 2D NMR.

NMR_Logic H_Spectrum ¹H NMR Spectrum Identify Singlet ~7.5-8.0 ppm HSQC HSQC Experiment Correlate H to C H_Spectrum->HSQC Carbon_ID Identify C5 Carbon (~110-120 ppm) HSQC->Carbon_ID HMBC HMBC Experiment Long Range Coupling Carbon_ID->HMBC Confirmation Confirm C4 Substituent (Coupling H5 -> Substituent C) HMBC->Confirmation ³J Correlation

Figure 2: NMR logic pathway for confirming thiazole regiochemistry.

Summary of Spectroscopic Characteristics

TechniqueParameterCharacteristic Value / ObservationStructural Insight
FT-IR

1590 – 1640 cm⁻¹Confirms ring closure (imine bond).
FT-IR

600 – 700 cm⁻¹Confirms sulfur incorporation.
¹H NMR

H2
8.8 – 9.2 ppm (s)Highly deshielded (between N and S).
¹H NMR

H5
7.0 – 7.5 ppm (s/d)Shielded ring proton (diagnostic for C4-subst).
¹³C NMR

C2
160 – 175 ppmMost downfield ring carbon.
¹³C NMR

C5
105 – 125 ppmMost upfield ring carbon.
HRMS IsotopeM+2 peak ≈ 4.5% of M+Confirms presence of one Sulfur atom.

References

  • Abraham, R. J., & Mobli, M. (2008). ¹H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

  • Mosbah, A. M., et al. (2025).[4] Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives. SSRN.

  • Nagaraju, K., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole Derivatives as Anti-Candida Agents: Spectroscopic Investigation. Molecules (MDPI).

  • Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube / Chem Help Asap.[5][6]

Sources

Targeting the 5-Aryl-1,3-thiazol-2-amine Scaffold: From Chemical Synthesis to Therapeutic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of the 5-aryl-1,3-thiazol-2-amine scaffold.

Executive Summary: The "Privileged" 5-Aryl Architecture

The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While the 4-aryl isomer (synthesized via the classic Hantzsch reaction) is ubiquitous, the 5-aryl-1,3-thiazol-2-amine isomer represents a distinct, high-value chemical space.

This scaffold has emerged as a critical pharmacophore for two primary classes of targets:

  • Calcium-Activated Chloride Channels (CaCCs): Specifically blocking TMEM16A to treat secretory disorders.

  • Protein Kinases: Acting as a bidentate hinge binder in ATP-competitive inhibition (e.g., VEGFR, GSK-3

    
    ).
    

This guide synthesizes the structure-activity relationships (SAR), mechanistic underpinnings, and validated synthetic protocols for this scaffold.

Primary Therapeutic Target: Calcium-Activated Chloride Channels (CaCCs)

The most definitive application of the 5-aryl-2-aminothiazole scaffold is the inhibition of TMEM16A (Anoctamin-1) , a calcium-activated chloride channel overexpressed in various cancers and involved in secretory diarrhea and pain processing.

The Lead Compound: CaCCinh-B01

High-throughput screening identified CaCCinh-B01 (6-(tert-butyl)-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid... correction: CaCCinh-B01 is specifically a 5-aryl-2-aminothiazole derivative).[1]

  • Compound ID: CaCCinh-B01[2][3][4][5]

  • Core Structure: 5-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives.

  • Potency: IC

    
    
    
    
    
    1–3
    
    
    M against human intestinal CaCCs.
Mechanism of Action

Unlike non-specific chloride channel blockers (e.g., niflumic acid), 5-aryl-2-aminothiazoles act directly on the TMEM16A pore or its gating mechanism.

  • Pathway: Elevated intracellular Ca

    
    
    
    
    
    Calmodulin binding/Direct activation of TMEM16A
    
    
    Cl
    
    
    efflux
    
    
    Water secretion (via osmosis).
  • Inhibition: The 5-aryl moiety lodges into the hydrophobic vestibule of the channel, while the 2-amino group interacts with polar residues near the gating pore, effectively "plugging" the chloride conductance.

Therapeutic Implications
IndicationPathological MechanismTherapeutic Effect of 5-Aryl-2-aminothiazoles
Cystic Fibrosis Dysfunctional CFTR requires alternative Cl

pathways.
Caution: Inhibitors are used to study the pathway; activators are desired here. However, inhibitors treat secretory diarrhea.
Secretory Diarrhea Enterotoxins increase Ca

, driving excessive Cl

/fluid loss.
Blocks Cl

efflux, preventing dehydration.
Hypertension CaCCs in smooth muscle regulate vascular tone.Vasorelaxation via reduced depolarization.
Gastrointestinal Motility Interstitial cells of Cajal (ICC) rely on CaCCs for pacemaking.Modulation of gut motility (potential for IBS-D).

Secondary Target: Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole is a classic bioisostere for the adenine ring of ATP. The 5-aryl substitution pattern is critical for targeting the "back pocket" or "gatekeeper" regions of specific kinases.

Binding Mode
  • Hinge Region Interaction: The nitrogen (N3) of the thiazole ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge. The exocyclic C2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • Selectivity Filter (C5-Aryl): The aryl group at C5 projects into the hydrophobic pocket behind the ATP binding site. This vector allows for selectivity against kinases with bulky gatekeeper residues.

Key Kinase Targets
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition disrupts tumor angiogenesis. The 5-aryl group mimics the hydrophobic interactions of approved drugs like Dasatinib (though Dasatinib uses a 5-carboxamide linkage, the spatial occupancy is analogous).

  • GSK-3

    
     (Glycogen Synthase Kinase-3 beta): 
    
    • Relevance: Alzheimer's Disease (Tau hyperphosphorylation).

    • Mechanism: 5-aryl-2-aminothiazoles inhibit GSK-3

      
      , preventing the phosphorylation of Tau protein, thereby stabilizing microtubules and reducing neurofibrillary tangle formation.
      

Visualizing the Mechanism

The following diagram illustrates the dual-targeting potential of the scaffold in a cellular context.

TherapeuticPathways Scaffold 5-Aryl-1,3-thiazol-2-amine (Scaffold) TMEM16A Target 1: TMEM16A (Chloride Channel) Scaffold->TMEM16A  Hydrophobic  Blockade GSK3B Target 2: GSK-3β (Kinase) Scaffold->GSK3B  ATP Hinge  Binding Cl_Efflux Block Cl- Efflux TMEM16A->Cl_Efflux  Inhibition Diarrhea Treat Secretory Diarrhea Cl_Efflux->Diarrhea  Clinical Outcome Tau Inhibit Tau Hyperphosphorylation GSK3B->Tau  Downstream Effect Alzheimers Neuroprotection (Alzheimer's) Tau->Alzheimers  Clinical Outcome

Figure 1: Dual therapeutic pathways of the 5-aryl-1,3-thiazol-2-amine scaffold targeting TMEM16A (CaCCs) and GSK-3


.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, we present a self-validating synthesis workflow. Unlike the Hantzsch synthesis (which favors 4-aryl), the Suzuki-Miyaura coupling is the preferred route for accessing the 5-aryl isomer with high regioselectivity.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol couples a 5-bromothiazole with an aryl boronic acid.

Reagents:

  • Starting Material: 2-amino-5-bromothiazole hydrobromide.

  • Coupling Partner: Aryl boronic acid (Ar-B(OH)

    
    ).
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).
  • Base: Na

    
    CO
    
    
    
    (2M aqueous).
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 2-amino-5-bromothiazole (1.0 equiv) and the aryl boronic acid (1.2 equiv) in degassed 1,4-dioxane.

  • Activation: Add 2M Na

    
    CO
    
    
    
    solution (3.0 equiv). Purge with nitrogen for 5 minutes.
  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%). Seal the vessel immediately.
  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

    • Checkpoint: The starting bromide (Rf ~0.4) should disappear; the product is typically more polar (Rf ~0.2–0.3) or fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography on silica gel.

In Vitro Validation: Iodide Influx Assay (CaCC Activity)

To validate biological activity against TMEM16A, use a halide-sensitive YFP (Yellow Fluorescent Protein) assay.

  • Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing human TMEM16A and halide-sensitive YFP-H148Q.

  • Seeding: Plate cells in 96-well black-walled plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Wash cells with PBS. Add Iodide buffer (NaI replacing NaCl).

  • Treatment: Add test compound (5-aryl-2-aminothiazole) at varying concentrations (0.1 – 10

    
    M). Incubate 10 min.
    
  • Activation: Inject agonist (ATP 100

    
    M or Ionomycin 1 
    
    
    
    M) to elevate intracellular Ca
    
    
    .
  • Readout: Measure YFP fluorescence quenching. (Iodide enters cell via open TMEM16A

    
     quenches YFP).
    
    • Result: Active inhibitors prevent fluorescence quenching (Fluorescence remains high).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-thiazole Bromination Step 1: Bromination (NBS, CH3CN, 0°C) Start->Bromination Electrophilic Sub. Intermediate Intermediate: 2-Amino-5-bromothiazole Bromination->Intermediate Isolation Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3) Intermediate->Suzuki C-C Bond Formation Product Final Product: 5-Aryl-1,3-thiazol-2-amine Suzuki->Product Purification

Figure 2: Synthetic route to access the 5-aryl-1,3-thiazol-2-amine scaffold via bromination and Suzuki coupling.[1][4][5][6]

References

  • Namkung, W., et al. (2011).[2][7] "Small-molecule inhibitors of the TMEM16A calcium-activated chloride channel." Journal of Pharmacology and Experimental Therapeutics, 339(1), 116-124.

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832.

  • Verkman, A. S., & Galietta, L. J. (2009). "Chloride channels as drug targets."[3][4] Nature Reviews Drug Discovery, 8(2), 153-171.

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 97, 911-927.

  • Gauthier, T., et al. (2020). "Synthesis and biological evaluation of 2-aminothiazole derivatives as anticancer agents." Molecules, 25(10), 2321.

Sources

Strategic Evaluation of Thiazole Scaffolds: A Technical Guide to In Vitro Anticancer Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry, characterized by its planar aromatic structure and high affinity for diverse biological targets. Its electron-rich nitrogen and sulfur atoms facilitate hydrogen bonding and


-

stacking interactions with protein residues, making it a cornerstone in FDA-approved oncology drugs such as Dasatinib (Src/Abl kinase inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone (microtubule stabilizer).

For researchers developing new thiazole derivatives, the screening process must move beyond simple toxicity. It requires a stratified approach to distinguish non-specific cytotoxicity from targeted mechanism of action (MoA), specifically focusing on tubulin polymerization inhibition and kinase modulation .

Chemical Rationale & Structural Strategy

Before screening, understand why your derivative acts. The thiazole ring serves as a bioisostere for pyridine or benzene rings, improving lipophilicity and metabolic stability.

  • C2 Position: Ideal for amide/hydrazone linkers to enhance binding affinity (e.g., Dasatinib).

  • C4/C5 Positions: Bulky aryl substitutions here often target the colchicine-binding site of tubulin, mimicking Combretastatin A-4 (CA-4).

Phase I: High-Throughput Cytotoxicity Screening (The "Go/No-Go" Gate)

The primary objective is to determine the IC


 (half-maximal inhibitory concentration). While SRB (Sulforhodamine B) is used by the NCI-60 panel, the MTT Assay  remains the industry standard for rapid internal screening due to its sensitivity to metabolic activity.
Protocol 1: Optimized MTT Viability Assay

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

ParameterSpecificationRationale
Cell Density 3,000 - 8,000 cells/wellPrevents overconfluence in controls during 72h incubation.
Solvent Control DMSO < 0.1% (v/v)Higher DMSO concentrations induce artifacts and cell death.
Reagent Conc. MTT: 5 mg/mL in PBSStandard stoichiometry for saturation.
Solubilization DMSO (100-150 µL)Dissolves formazan crystals for absorbance reading.
Wavelength 570 nm (Read) / 630 nm (Ref)630 nm subtraction eliminates plastic/debris background noise.

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (100 µL/well). Incubate 24h for attachment.

  • Treatment: Add 100 µL of thiazole derivative (serial dilutions: 0.1, 1, 10, 50, 100 µM). Include Positive Control (e.g., Doxorubicin or Combretastatin A-4).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Staining: Add 20 µL MTT stock. Incubate 3–4h (protect from light).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake 15 min.

  • Analysis: Measure OD. Calculate % Cell Viability =

    
    .
    

Critical Threshold: A "Hit" is defined as a compound with IC


 < 10 µM . Compounds > 20 µM are typically discarded unless they show extreme selectivity.
Visualization: Screening Logic Flow

ScreeningWorkflow Library Thiazole Library (Synthesis) Solubility Solubility Check (DMSO Stability) Library->Solubility MTT 1o Screen: MTT Assay (Cancer Lines) Solubility->MTT MTT->Library Inactive (Refine SAR) Selectivity 2o Screen: SI Index (Normal Lines) MTT->Selectivity IC50 < 10µM Hit Lead Candidate (IC50 < 5µM, SI > 3) Selectivity->Hit Low Tox

Figure 1: The decision matrix for filtering thiazole derivatives from synthesis to lead identification.

Phase II: Selectivity & Safety Profiling

Potency is meaningless without selectivity. You must calculate the Selectivity Index (SI) .



  • Normal Models: HUVEC (Endothelial), HEK-293 (Kidney), or BJ (Fibroblast).

  • Target: An SI > 3 is acceptable; SI > 10 is the gold standard for drug development.

Phase III: Mechanistic Deconvolution (Flow Cytometry)

Thiazole derivatives frequently induce apoptosis via the mitochondrial pathway or arrest the cell cycle at the G2/M phase (typical of tubulin inhibitors).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: Annexin V binds exposed Phosphatidylserine (PS) on the outer membrane (early apoptosis).[1][2] Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat

    
     cells with IC
    
    
    
    concentration for 24h.
  • Harvest: Trypsinize (gentle) and wash with cold PBS.

  • Resuspend: In 1X Binding Buffer (

    
     cells/mL).
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Data Interpretation:

  • Q1 (Annexin-/PI+): Necrotic / Debris.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI-): Viable.

  • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

Protocol 3: Cell Cycle Analysis (PI Staining)

Rationale: Thiazoles targeting tubulin will cause a massive accumulation in the G2/M phase due to spindle assembly checkpoint activation.

  • Fixation: Fix cells in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

  • RNase Treatment: Add RNase A (100 µg/mL) to digest RNA (prevents false PI signal).

  • Staining: Add PI (50 µg/mL). Incubate 30 min.

  • Read: Measure DNA content (linear scale). Look for the "G2/M peak" doubling in size compared to control.

Visualization: Thiazole-Induced Apoptotic Pathway

ApoptosisPathway Thiazole Thiazole Derivative Tubulin Tubulin Binding (Colchicine Site) Thiazole->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Bax Bax (Upregulation) Arrest->Bax Mito Mitochondrial Memb. Potential Loss Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Mechanistic cascade: Thiazoles often disrupt tubulin, triggering G2/M arrest and the intrinsic apoptotic pathway.[3]

Phase IV: Target Validation (Tubulin Polymerization)

If your thiazole derivative shows G2/M arrest, you must confirm it targets tubulin.

Protocol 4: In Vitro Tubulin Polymerization Assay

Principle: Free tubulin subunits self-assemble into microtubules in the presence of GTP and heat. This increases turbidity (absorbance) or fluorescence (if using reporter). Inhibitors prevent this increase.

ReagentCondition
Tubulin Protein >99% pure bovine brain tubulin (3 mg/mL)
Buffer PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl

, 0.5 mM EGTA)
Cofactor 1 mM GTP (Essential for assembly)
Control Combretastatin A-4 (Inhibitor) or Paclitaxel (Stabilizer)

Workflow:

  • Prepare 96-well plate (half-area) on ice.

  • Add test compound (typically 5-10 µM).

  • Add cold tubulin/GTP reaction mix.

  • Immediately transfer to plate reader pre-warmed to 37°C .

  • Measure Absorbance (340 nm) or Fluorescence (Ex 360/Em 450) every 30 seconds for 60 minutes.

Result Interpretation:

  • Standard Curve: Sigmoidal (Lag -> Elongation -> Plateau).

  • Inhibition (Thiazoles): Flattened curve; reduced V

    
     and lower final plateau.
    
  • Stabilization (Taxanes): Rapid onset, no lag phase, higher plateau.

References

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Topics in Medicinal Chemistry. (2017). A comprehensive overview of thiazole SAR and FDA-approved drugs.

  • MTT Assay Protocol. Nature Protocols/Springer. Standardized methodology for metabolic viability screening.

  • Annexin V-FITC Apoptosis Detection. Abcam Protocols. Flow cytometry protocols for distinguishing apoptosis from necrosis.[1]

  • Tubulin Polymerization Assay. Cytoskeleton Inc/BenchChem. Technical guide for in vitro microtubule assembly assays.

  • Design and Synthesis of Thiazole-Naphthalene Derivatives. Taylor & Francis. Example of thiazoles acting as tubulin inhibitors with G2/M arrest data.

Sources

The Thiazole Pharmacophore: Engineering Substituted 2-Aminothiazoles for Next-Generation Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary: The "Privileged Scaffold"

In the landscape of antimicrobial resistance (AMR), the 2-aminothiazole ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike traditional


-lactams or fluoroquinolones, which face saturating resistance mechanisms, substituted 2-aminothiazoles offer a versatile platform for multi-target drug design.

This guide moves beyond basic review to provide a rational engineering framework . We explore how to manipulate the 2-aminothiazole core to target bacterial DNA Gyrase B (GyrB) and fungal CYP51, supported by robust synthetic protocols and self-validating biological assays.

Rational Design: Structure-Activity Relationships (SAR)

The biological efficacy of 2-aminothiazoles is dictated by the electronic and steric environment of three critical vectors: the C4 position, the C5 position, and the exocyclic amine at C2.

Table 1: SAR Engineering Matrix for Antimicrobial Potency[1]
PositionModification Strategybiological ImpactMechanistic Rationale
C2-Amino (

)
Acylation / Amide Formation Increases lipophilicity; improves metabolic stability.The free amine is metabolically labile. Amides mimic the peptide backbone, facilitating H-bonding in the ATP-binding pocket of GyrB.
C2-Amino Schiff Base / Hydrazone Enhances antifungal activity.Introduces a "linker" that allows the molecule to span the active site of CYP51, interacting with the heme iron.
C4-Position Aryl / Heteroaryl Group Critical for potency. 4-phenyl or 4-pyridyl groups are essential.Provides

-

stacking interactions with aromatic residues (e.g., Trp, Phe) in the target protein's hydrophobic pocket.
C4-Position Electron-Withdrawing Groups (EWG) Increases potency against Gram-negatives.Halogens (Cl, F) or

on the C4-phenyl ring improve cellular permeability and target binding affinity.
C5-Position Small Hydrophobic Groups Fine-tunes pharmacokinetics.Substitution here (e.g.,

,

) can sterically lock the conformation but bulky groups often abolish activity due to steric clash.

Synthetic Execution: The Hantzsch Protocol

While various methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for reproducibility and yield. The following protocol is optimized for generating 4-aryl-2-aminothiazole libraries.

Reaction Mechanism & Workflow

The synthesis involves the condensation of an


-haloketone with thiourea.[1] This is a self-validating reaction: the formation of the product is typically accompanied by the precipitation of the hydrobromide salt, providing an immediate visual cue of success.

HantzschSynthesis Reactants Reactants (α-Haloketone + Thiourea) Intermediate1 S-Alkylation (Thioimidate Intermediate) Reactants->Intermediate1 Nucleophilic Attack (S on Cα) Cyclization Intramolecular Cyclization Intermediate1->Cyclization N-Attack on Carbonyl Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 2-Aminothiazole Derivative Dehydration->Product Final Product

Figure 1: Step-wise mechanism of the Hantzsch synthesis, transitioning from nucleophilic attack to final aromatization.[1]

Step-by-Step Laboratory Protocol

Target Compound: 4-(4-Chlorophenyl)thiazol-2-amine Scale: 10 mmol

  • Reagent Prep: Dissolve 4-chloro-

    
    -bromoacetophenone (2.33 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
    
  • Addition: Add thiourea (0.76 g, 10 mmol) directly to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting ketone spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often crystallizes out.

  • Neutralization: Pour the mixture into 100 mL of ice water. Basify to pH 8–9 using ammonium hydroxide (

    
    ) or saturated 
    
    
    
    to liberate the free base.
  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

Troubleshooting:

  • Oily Product? If the product oils out upon neutralization, extract with ethyl acetate, dry over

    
    , and evaporate.
    
  • Incomplete Reaction? Add a catalytic amount of iodine (

    
    ) to accelerate the condensation.[2]
    

Mechanistic Validation: Targeting DNA Gyrase B

The primary antibacterial mechanism for substituted 2-aminothiazoles is the inhibition of DNA Gyrase B (GyrB) . Unlike fluoroquinolones (which target GyrA/DNA cleavage), 2-aminothiazoles competitively inhibit the ATPase domain of GyrB.

Mechanism of Action Pathway

This inhibition prevents the hydrolysis of ATP, which is required to energy-transduce the negative supercoiling of DNA. Without this, bacterial DNA replication stalls, leading to stasis and cell death.

MoA_Gyrase Drug 2-Aminothiazole Ligand Target DNA Gyrase B (ATPase Domain) Drug->Target Targets Interaction Competitive Binding (H-bonds with Asp73/Water network) Target->Interaction Induces Block Blockade of ATP Hydrolysis Interaction->Block Prevents ATP Binding Effect1 Failure of DNA Supercoiling Block->Effect1 Effect2 Replication Fork Stalling Effect1->Effect2 Outcome Bacteriostasis / Cell Death Effect2->Outcome

Figure 2: Biological cascade of DNA Gyrase B inhibition by 2-aminothiazoles leading to bacterial cell death.

Biological Evaluation: The MIC Assay

To validate the synthesized compounds, a Broth Microdilution Assay following CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of the 2-aminothiazole derivative that visibly inhibits bacterial growth.

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (

    
    ). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range:

    
     to 
    
    
    
    ).
    • Control: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • Incubation: Add the diluted bacterial inoculum to the wells. Incubate at

    
     for 18–24 hours.
    
  • Readout:

    • Visual: Look for turbidity (cloudiness). The first clear well is the MIC.

    • Colorimetric (Optional): Add Resazurin dye (0.01%). Viable bacteria reduce blue resazurin to pink resorufin. A blue well indicates inhibition.

Data Interpretation

A potent 2-aminothiazole lead should exhibit MIC values in the single-digit micromolar range.

  • MIC < 10

    
    :  Highly Active (Lead Candidate).
    
  • MIC 10–64

    
    :  Moderate Activity (Needs Optimization).
    
  • MIC > 64

    
    :  Inactive.
    

Future Outlook & Challenges

While promising, 2-aminothiazoles face challenges in efflux pump susceptibility (particularly in P. aeruginosa) and metabolic liability of the thiazole sulfur (oxidation to sulfoxides). Future engineering must focus on:

  • Dual-Targeting: Hybrids that target both GyrB and Topo IV to reduce resistance rates.

  • Scaffold Hopping: Replacing the phenyl ring at C4 with bioisosteres (e.g., thienyl, furyl) to alter physicochemical properties without losing potency.

References

  • Shirude, S. T., et al. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. Retrieved from [Link][3]

  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis. Retrieved from [Link]

  • Durcik, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Hungarian Academy of Sciences. Retrieved from [Link]

  • Pricopie, A. I., et al. (2025).[4] Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Retrieved from [Link]

  • Gaber, H. M., et al. (2020).[5] Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. PubMed. Retrieved from [Link]

Sources

Technical Guide: Hantzsch & Modified Synthesis of 2-Amino-5-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 2-amino-5-phenylthiazole derivatives .

Executive Summary

The Hantzsch Thiazole Synthesis is the gold standard for constructing the thiazole core, typically involving the condensation of an


-haloketone with a thioamide or thiourea.[1] However, a critical regiochemical challenge exists: the standard reaction between acetophenone and thiourea yields 2-amino-4-phenylthiazole , not the 5-phenyl isomer.

To synthesize 2-amino-5-phenylthiazole , the carbon backbone of the electrophile must be inverted relative to the carbonyl. This guide details the specific Modified Hantzsch Protocol using protected


-haloaldehyde equivalents (such as 

-bromophenylacetaldehyde dimethyl acetal) and alternative C-H activation strategies to achieve the 5-aryl regioselectivity required for specific medicinal chemistry targets.

Part 1: Mechanistic Foundations & Regiochemistry

The Regioselectivity Paradox

In the classical Hantzsch synthesis, the regiochemistry is dictated by the electrophilic centers of the carbonyl component.

  • Standard Route (4-Phenyl):

    
    -Haloacetophenone (
    
    
    
    ) reacts with thiourea. The sulfur attacks the
    
    
    (displacing Br), and the nitrogen attacks the carbonyl (
    
    
    ). The phenyl group, attached to the carbonyl carbon, ends up at position 4 .
  • Target Route (5-Phenyl): To place the phenyl group at position 5 , the carbonyl must be terminal (aldehyde) and the halogen must be on the benzylic carbon. The required precursor is

    
    -halo-phenylacetaldehyde  (
    
    
    
    ).
Reaction Mechanism (5-Phenyl Pathway)

Since free


-halo-phenylacetaldehydes are often unstable and prone to polymerization, this protocol utilizes 

-bromophenylacetaldehyde dimethyl acetal
as a stable surrogate. In situ acid hydrolysis releases the reactive aldehyde, which immediately condenses with thiourea.

Step-by-Step Mechanism:

  • Activation: Acid-catalyzed hydrolysis of the acetal yields the

    
    -bromoaldehyde.
    
  • S-Alkylation: The sulfur atom of thiourea attacks the benzylic carbon (bearing the Br), displacing the bromide ion via

    
    .
    
  • Cyclization: The terminal amino group of the isothiourea intermediate attacks the aldehyde carbonyl.

  • Dehydration: Loss of water drives aromatization, yielding the 2-amino-5-phenylthiazole.

HantzschMechanism Precursor α-Bromo-phenylacetaldehyde Dimethyl Acetal Intermediate1 Reactive Aldehyde (In Situ) Precursor->Intermediate1 H+ / H2O Hydrolysis S_Alkylation S-Alkylation (Benzylic Attack) Intermediate1->S_Alkylation + Thiourea Thiourea Thiourea Thiourea->S_Alkylation Cyclization Intramolecular Cyclization S_Alkylation->Cyclization - HBr Product 2-Amino-5-phenylthiazole Cyclization->Product - H2O Dehydration

Figure 1: Mechanistic pathway for the regioselective synthesis of the 5-phenyl isomer using acetal precursors.

Part 2: Experimental Protocols

Protocol A: Modified Hantzsch Synthesis (Primary Method)

This method is preferred for direct construction of the ring when the specific acetal precursor is available.

Reagents:

  • 
    -Bromophenylacetaldehyde dimethyl acetal (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Hydrobromic acid (48% aq., 2.0 equiv) or HCl (conc.)

  • Ethanol (Solvent)[2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve

    
    -bromophenylacetaldehyde dimethyl acetal (10 mmol) in Ethanol (20 mL).
    
  • Hydrolysis: Add aqueous HBr (20 mmol) dropwise. Stir at room temperature for 30 minutes to generate the reactive

    
    -bromoaldehyde in situ.
    
  • Condensation: Add Thiourea (11 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor consumption of the intermediate by TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Cool the mixture to room temperature. Neutralize with saturated

    
     solution until pH ~8. The product often precipitates as a solid.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Protocol B: Pd-Catalyzed C-H Arylation (Alternative)

If the


-haloaldehyde precursor is difficult to source, a modern and highly reliable alternative is the direct C-5 arylation of commercially available 2-aminothiazole.

Reagents:

  • 2-Aminothiazole (1.0 equiv)[3]

  • Iodobenzene (1.2 equiv)

  • 
     (5 mol%)
    
  • Ligand (e.g.,

    
     or Xantphos)
    
  • 
     (2.0 equiv)
    
  • DMF (Solvent)[2][3][4]

Workflow:

  • Combine 2-aminothiazole, iodobenzene, base, and catalyst in a sealed tube with DMF.

  • Heat to 120°C for 12–24 hours under inert atmosphere (

    
    ).
    
  • Filter through Celite, extract, and purify. This method exclusively yields the 5-aryl isomer due to the higher reactivity of the C-5 position toward electrophilic palladation compared to C-4.

Part 3: Characterization & Data Analysis

To validate the synthesis of the 5-phenyl isomer versus the common 4-phenyl isomer, specific NMR signatures must be confirmed.

Comparative Data Table:

Feature2-Amino-5 -phenylthiazole (Target)2-Amino-4 -phenylthiazole (Common Isomer)
H-4 Proton (NMR) Singlet at ~7.0 - 7.2 ppm (Deshielded by N)Absent (Substituted by Phenyl)
H-5 Proton (NMR) Absent (Substituted by Phenyl)Singlet at ~6.5 - 6.8 ppm (Shielded by S)
C-4 Carbon (NMR) ~135-140 ppm (CH)~150-155 ppm (Quaternary C-Ph)
C-5 Carbon (NMR) ~125-130 ppm (Quaternary C-Ph)~100-105 ppm (CH)
Melting Point Typically 218–221°C Typically 150–152°C

Key Identification Note: In


 NMR, the thiazole proton at position 4 (in the 5-phenyl isomer) typically appears further downfield (deshielded) compared to the proton at position 5 (in the 4-phenyl isomer) due to the proximity to the electronegative nitrogen atom.

Part 4: Troubleshooting & Optimization

Common Pitfalls
  • Regiochemical Confusion: Ensure you are not using acetophenone. Acetophenone + Thiourea + Iodine WILL produce 2-amino-4-phenylthiazole.

  • Acetal Hydrolysis: If the acetal is not fully hydrolyzed before thiourea addition, the reaction rate decreases significantly. Ensure the initial acid step is performed.

  • Dimerization: Oxidative dimerization of the 2-amino group can occur if the reaction is exposed to air for prolonged periods at high heat. Maintain an inert atmosphere (

    
    ) if yield is low.
    
Green Chemistry Optimization
  • Microwave Irradiation: The condensation step (Protocol A) can be accelerated using microwave heating at 100°C for 15-20 minutes, often improving yield by minimizing side reactions.

  • Solvent-Free: Grinding the reagents with p-toluene sulfonic acid (p-TSA) as a solid-state catalyst has been reported to effect cyclization, though yields may vary for the 5-phenyl derivative.

References

  • BenchChem Technical Support. (2025).[3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Potts, K. T., & Choudhury, D. R. (1977). Regioselective synthesis of thiazoles. Journal of Organic Chemistry.
  • Verrier, C., et al. (2010). Direct Arylation of Thiazoles: A Convenient Access to 2-Amino-5-arylthiazoles. Synthesis (Thieme).[2][5] Retrieved from

  • Ezhilarasi, M. R., et al. (2016). Synthesis and Characterization of 2-amino-5-phenyl thiazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch and Related Methods. Retrieved from

Sources

Technical Guide: Mechanism of Action for Thiazole-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole "Electronic Signature"

In medicinal chemistry, the thiazole ring (1,3-thiazole) is not merely a linker; it is a bioactive privilege structure.[1] Its utility stems from its unique electronic distribution: the sulfur atom provides lipophilicity and aromaticity (via


-orbital expansion), while the nitrogen atom serves as a critical hydrogen bond acceptor (

hybridized).

This dual nature allows thiazole derivatives to penetrate cell membranes effectively while engaging in high-affinity polar interactions within enzyme active sites. This guide dissects the two dominant mechanisms of action (MoA) for thiazole-based therapeutics: Microtubule Stabilization (e.g., Epothilones) and Tyrosine Kinase Inhibition (e.g., Dasatinib).

Mechanism I: Microtubule Stabilization (The Epothilone Class)[2]

Mechanistic Causality

Unlike vinca alkaloids that inhibit tubulin polymerization, thiazole-based epothilones (specifically Epothilone B) function as microtubule stabilizers.[2][3][4]

  • Target: The taxane-binding pocket on the

    
    -tubulin subunit.[5]
    
  • Binding Mode: The thiazole side chain of Epothilone B penetrates the hydrophobic cleft of

    
    -tubulin. The nitrogen atom of the thiazole ring forms an essential hydrogen bond with the hydroxyl group of Thr276  (in human 
    
    
    
    -tubulin).
  • Physiological Consequence: This binding lowers the critical concentration required for tubulin polymerization. It "locks" the microtubule in the polymerized state, suppressing microtubule dynamics.

  • Terminal Outcome: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC). This leads to prolonged arrest in the G2/M phase , followed by apoptotic cell death via the intrinsic mitochondrial pathway (Bcl-2 phosphorylation).

Pathway Visualization

The following diagram illustrates the cascade from compound entry to apoptotic trigger.

Epothilone_Mechanism Compound Thiazole Compound (Epothilone B) Entry Passive Diffusion (High Lipophilicity) Compound->Entry Target Bind Beta-Tubulin (Taxane Pocket) Entry->Target Intracellular Transport Stabilization Microtubule Stabilization (Suppressed Dynamics) Target->Stabilization H-Bond w/ Thr276 Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Spindle Defect Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Checkpoint

Figure 1: Epothilone-induced apoptotic cascade via microtubule stabilization.

Validation Protocol: Fluorometric Tubulin Polymerization Assay

Objective: To quantify the


 of a thiazole derivative regarding its ability to induce tubulin polymerization in the absence of GTP.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or a specific tubulin-sensitive fluorophore.

  • Buffer: PEM (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Step-by-Step Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer on ice. Keep strictly at 4°C to prevent premature aggregation.

  • Compound Dosing: Prepare a 10-point dilution series of the thiazole test compound in DMSO. Final DMSO concentration in the assay must be <1% to avoid solvent artifacts.

  • Plate Setup: In a 384-well black microplate, add 5 µL of test compound and 45 µL of the tubulin/fluorophore master mix.

  • Kinetic Read: Immediately transfer to a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot

    
     (rate of polymerization) vs. log[Compound]. A true stabilizer will show a sigmoidal increase in fluorescence intensity and rate compared to the vehicle control.
    

Mechanism II: Kinase Inhibition (The Aminothiazole Class)

Mechanistic Causality

The 2-aminothiazole scaffold is the core pharmacophore of Dasatinib (Sprycel), a potent inhibitor of BCR-ABL and Src family kinases.

  • Target: The ATP-binding cleft of the kinase domain (e.g., ABL1).

  • Binding Mode (Type I Inhibition): Dasatinib functions as an ATP-competitive inhibitor. It binds to the active conformation (DFG-in) of the kinase.

  • Key Interaction: The aminothiazole moiety forms a critical hydrogen bond network with the "hinge region" of the kinase (specifically Met318 in ABL). The thiazole sulfur atom interacts with the gatekeeper residue (Thr315), although mutations here (T315I) can cause resistance.

  • Downstream Effect: Blockade of ATP binding prevents phosphorylation of downstream effectors (STAT5, CrkL). This halts the proliferation signal in Philadelphia chromosome-positive (Ph+) leukemic cells.[6]

Pathway Visualization

This diagram details the blockade of the BCR-ABL signaling pathway.

Kinase_Blockade Dasatinib Dasatinib (Aminothiazole) BCR_ABL BCR-ABL Tyrosine Kinase Dasatinib->BCR_ABL Competes with ATP Complex Inactive Complex (Steric Blockade) BCR_ABL->Complex ATP ATP ATP->BCR_ABL Blocked STAT5 STAT5 (Unphosphorylated) Complex->STAT5 No Phos-Transfer Nucleus Nucleus (Transcription OFF) STAT5->Nucleus No Translocation Prolif Cell Proliferation Nucleus->Prolif Inhibited

Figure 2: Signal transduction blockade via ATP-competitive inhibition.

Validation Protocol: Time-Resolved FRET (TR-FRET) Assay

Objective: Determine the


 of a thiazole compound against a specific kinase (e.g., Src) using a self-validating ratiometric method.

Reagents:

  • Recombinant Src Kinase domain.

  • Substrate: Biotinylated poly-GT peptide.

  • Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

Step-by-Step Workflow:

  • Enzyme Reaction: Mix kinase (0.5 nM), peptide substrate (2 µM), and ATP (

    
     concentration, typically 10 µM) in kinase buffer (50 mM HEPES, 10 mM 
    
    
    
    ).
  • Inhibition: Add the thiazole test compound (serial dilution). Incubate at Room Temperature (RT) for 60 minutes.

  • Detection Step: Add the detection mixture (Eu-Antibody + SA-APC) containing EDTA to stop the kinase reaction.

  • Equilibration: Incubate for 60 minutes at RT to allow antibody binding to phosphorylated residues.

  • Measurement: Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm [FRET], Emission 2: 615 nm [Donor]).

  • Calculation: Calculate the Emission Ratio (

    
    ).
    
    
    
    
    Note: The ratiometric nature eliminates errors from liquid handling or color quenching, making this highly robust.

Structure-Activity Relationship (SAR) Data

The following table summarizes how specific modifications to the thiazole ring influence biological activity, synthesized from key medicinal chemistry literature.

Structural ModificationEffect on Potency/PropertiesMechanistic Rationale
C2-Amine Substitution Significant Increase Creates a donor-acceptor motif essential for "hinge binding" in kinases (e.g., Dasatinib).
C4-Aryl Substitution Increase Enhances

stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding pocket.
C5-H to Methyl Variable (Steric) Can improve metabolic stability (blocking oxidation) but may clash with "Gatekeeper" residues if the pocket is narrow.
Thiazole

Oxazole
Decrease (Usually) Oxygen is less lipophilic and less aromatic than Sulfur, reducing van der Waals contacts in hydrophobic pockets.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Bollag, D. M., et al. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action.[7] Cancer Research.

  • Altmann, K. H. (2003). The chemistry and biology of epothilones—the wheel keeps turning. Organic & Biomolecular Chemistry.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[8] Structure-activity relationship studies toward the discovery of Dasatinib.[8] Journal of Medicinal Chemistry.

  • Parrish, K. E., et al. (2015). Outstanding blood-brain barrier penetration of the specific Src family kinase inhibitor dasatinib. Neuro-Oncology.

Sources

Technical Whitepaper: Preclinical Cytotoxicity Evaluation of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity assessment of 5-(2-Methylphenyl)-1,3-thiazol-2-amine . As a derivative of the 2-aminothiazole "privileged scaffold"—a structural motif found in FDA-approved kinase inhibitors like Dasatinib and Dabrafenib —this compound presents significant potential as a lead fragment for anticancer drug discovery.

The presence of the o-tolyl (2-methylphenyl) group at the C5 position introduces specific steric and lipophilic properties that differentiate it from the standard phenyl analog. This guide synthesizes in silico predictive modeling with a rigorous in vitro wet-lab workflow (MTT assay) to establish a self-validating system for determining IC50 values and Selectivity Indices (SI).

Compound Architecture & Preparation

Structural Analysis

The molecule consists of a thiazole ring substituted at position 2 with a primary amine (hydrogen bond donor/acceptor) and at position 5 with a 2-methylphenyl group.

  • Chemical Formula: C₁₀H₁₀N₂S

  • Molecular Weight: 190.27 g/mol

  • Key Feature: The ortho-methyl group on the phenyl ring restricts rotation around the C5-aryl bond, potentially locking the molecule into a bioactive conformation favorable for kinase ATP-pocket binding.

Solubilization Protocol (Critical Step)

The lipophilic nature of the tolyl group reduces water solubility. Improper solubilization is the primary cause of false negatives in cytotoxicity screens.

Protocol:

  • Stock Solution: Dissolve 10 mg of compound in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Vortex for 60 seconds.

  • Quality Control: Inspect visually for precipitate. If turbid, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute stock into complete cell culture media immediately prior to treatment.

    • Constraint: Final DMSO concentration in the well must remain < 0.5% (v/v) to avoid vehicle toxicity.

In Silico Profiling & Target Prediction[1]

Before wet-lab testing, computational modeling justifies the experimental design. 2-aminothiazoles typically target receptor tyrosine kinases (RTKs) or tubulin.

Predicted Physicochemical Properties (SwissADME)
PropertyValue (Predicted)Implication
LogP (Lipophilicity) ~2.3 - 2.8Optimal for membrane permeability (Lipinski compliant).
TPSA ~50 ŲHigh probability of blood-brain barrier (BBB) penetration.
Ligand Efficiency HighSmall fragment size allows for extensive elaboration.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT Assay is the industry standard for preliminary screening. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Workflow Visualization

CytotoxicityWorkflow Compound Compound Prep (10mM in DMSO) QC QC Check (HPLC Purity >95%) Compound->QC Treatment Drug Treatment (Serial Dilution: 0.1 - 100 µM) QC->Treatment Pass Seeding Cell Seeding (5x10^3 cells/well) Seeding->Treatment 24h Attachment Incubation Incubation (48h @ 37°C, 5% CO2) Treatment->Incubation Readout MTT Readout (Absorbance @ 570nm) Incubation->Readout Analysis Data Analysis (IC50 & Selectivity Index) Readout->Analysis

Caption: Standardized workflow for evaluating thiazole cytotoxicity, ensuring compound integrity before biological interaction.

Detailed Protocol

Step 1: Cell Line Selection Select cell lines that overexpress targets relevant to thiazoles (e.g., EGFR, VEGFR, Src).

  • MCF-7 (Breast Cancer): High sensitivity to tubulin inhibitors.

  • A549 (Lung Carcinoma): Standard for general cytotoxicity.

  • WI-38 (Normal Fibroblasts): REQUIRED to calculate Selectivity Index (SI).

Step 2: Seeding

  • Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Allow 24 hours for attachment. Do not treat floating cells.

Step 3: Treatment

  • Prepare serial dilutions (100, 50, 25, 12.5, 6.25, 3.125 µM).

  • Positive Control: Doxorubicin (broad spectrum) or Dasatinib (structural analog).

  • Negative Control: 0.5% DMSO in media.

  • Blank: Media only (no cells).[1]

Step 4: MTT Addition & Solubilization

  • After 48h incubation, add 10 µL MTT reagent (5 mg/mL in PBS).

  • Incubate for 3-4 hours until purple formazan crystals form.

  • Aspirate media carefully.

  • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measure Absorbance (OD) at 570 nm (reference 630 nm).[1]

Data Analysis & Interpretation

Calculating Cell Viability


Mechanistic Hypothesis (Pathway)

The 2-aminothiazole core often functions as an ATP-mimetic. The o-tolyl group likely occupies the hydrophobic pocket (Gatekeeper region) of the kinase domain.

Mechanism Drug 5-(2-Methylphenyl)- 1,3-thiazol-2-amine Target Kinase ATP Pocket (Src/Abl/VEGFR) Drug->Target Competitive Binding Inhibition Phosphorylation Blockade Target->Inhibition Downstream Signaling Cascade (RAS/RAF/MEK) Inhibition->Downstream Downregulation Outcome Apoptosis / G1 Arrest Downstream->Outcome

Caption: Hypothesized Mechanism of Action (MoA) where the thiazole moiety acts as a competitive inhibitor at the ATP binding site.

Interpretation Criteria
  • Potent: IC50 < 10 µM[2][3]

  • Moderate: IC50 10 - 50 µM

  • Inactive: IC50 > 50 µM

  • Selectivity Index (SI):

    
    . An SI > 2 is considered promising for early hits.
    

References

  • Das, D., et al. (2016). Thiazole: A privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of new thiazolyl-amides derivatives. European Journal of Medicinal Chemistry.[4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16064736, 5-(2-Methylphenyl)-1,3-thiazol-2-amine.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • SwissInstitute of Bioinformatics. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

Sources

Structure-Activity Relationship (SAR) of 5-Phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of 5-phenylthiazole analogs , a scaffold distinct from the more common 4-phenylthiazole (Hantzsch) derivatives.[1] It focuses on their utility as PI4KIIIβ inhibitors (anticancer) , ACKR3 agonists (immunomodulation) , and antimicrobial agents .[1]

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary & Scaffold Distinction

The 5-phenylthiazole core represents a privileged scaffold in medicinal chemistry, distinct from its constitutional isomer, 4-phenylthiazole.[1] While 4-phenylthiazoles are readily accessible via standard Hantzsch synthesis, 5-phenylthiazoles require specific regiospecific synthetic strategies.[1]

This scaffold acts as a bioisostere for biphenyl and phenyl-thiophene systems, offering improved solubility and distinct hydrogen-bonding vectors.[1] Its primary therapeutic validation lies in oncology (targeting the PI3K/AKT axis via PI4KIIIβ) and immunology (ACKR3 modulation).[1]

Isomer Distinction (Critical)[1]
  • 4-Phenylthiazole: Phenyl at C4.[2][3] Synthesized via

    
    -haloketone + thioamide.[1] Common, often non-selective.[1]
    
  • 5-Phenylthiazole: Phenyl at C5.[3] Synthesized via C5-arylation or specific cyclization.[1] Subject of this guide.

Chemical Synthesis: Accessing the 5-Phenyl Core

Unlike 4-phenyl analogs, the 5-phenyl core requires methods that install the aryl group at the electron-rich C5 position.

Method A: C5-Direct Arylation (Suzuki-Miyaura Coupling)

The most robust method for generating SAR libraries.[1] It allows late-stage diversification of the phenyl ring.

  • Starting Material: 2-aminothiazole or 2-substituted thiazole.[1]

  • Halogenation: Electrophilic bromination at C5 using NBS (N-bromosuccinimide) in DMF or MeCN.[1]

  • Coupling: Pd-catalyzed cross-coupling with aryl boronic acids.

Reaction Scheme:


[1]
Method B: Cyclization of -Formyl/ -Keto Phenylacetonitriles

Used for constructing the ring de novo with the phenyl group already in place.

  • Reagents:

    
    -phenyl- 
    
    
    
    -formylacetonitrile + Sulfur source + Amine.[1]
  • Utility: Best for creating 4,5-disubstituted analogs where C4 needs a specific alkyl group.[1]

SAR Analysis: The 5-Phenylthiazole Pharmacophore[6]

The SAR is divided into three vectors: the C2-Head Group , the C4-Linker/Spacer , and the C5-Tail (Phenyl Ring) .

SAR_Map Core 5-Phenylthiazole Scaffold C2 C2 Position (Interaction Head) Core->C2 C4 C4 Position (Steric Gate) Core->C4 C5 C5-Phenyl Ring (Lipophilic Tail) Core->C5 C2_Desc Critical for H-bonding. - NH2: Weak potency - Amides/Ureas: High potency - Hydrazones: Antimicrobial C2->C2_Desc C4_Desc Small groups (H, Me) preferred. Bulky groups > Et reduce potency (steric clash). C4->C4_Desc C5_Desc Electronic tuning: - 4-F/Cl: Increases metabolic stability - 3-Subst: Improves ACKR3 binding - Biphenyl: Increases potency (PI4K) C5->C5_Desc

Caption: SAR Map of 5-phenylthiazole. C2 dictates binding mode; C5 modulates potency/stability.

C2-Position (The "Head")

This position usually engages the hinge region of kinases or the orthosteric site of GPCRs.

  • Free Amine (-NH2): Generally shows weak activity due to rapid metabolism and poor lipophilicity.[1]

  • Amides (-NHCOR): Significantly increases potency.[1] The carbonyl oxygen often acts as a hydrogen bond acceptor.

    • Insight: In PI4KIIIβ inhibitors, converting the amine to a nicotinamide or heteroaryl-amide increases selectivity over PI3K

      
      .
      
  • Ureas (-NHCONHR): Enhances solubility and provides a dual H-bond donor/acceptor motif, often used in antimicrobial sulfonamide derivatives.[1]

C4-Position (The "Gatekeeper")[1]
  • Steric Constraint: Substitution at C4 (adjacent to the C5-phenyl) introduces steric strain (A(1,3) strain).[1]

  • Optimization: Small groups (-H , -CH3 ) are preferred. Large groups (tert-butyl, phenyl) at C4 often twist the C5-phenyl ring out of planarity, breaking conjugation and reducing binding affinity in flat pockets (e.g., DNA intercalation or kinase ATP sites).[1]

C5-Position (The Phenyl Tail)

This is the defining feature of the scaffold.

  • Para-Substitution (4-position of phenyl):

    • Electron-Withdrawing Groups (F, Cl, CF3): Essential for metabolic stability (blocking CYP450 oxidation) and improving lipophilicity. 4-F is a standard bioisostere for H in this series.[1]

    • Electron-Donating Groups (OMe): Often reduce potency in kinase targets but may enhance antimicrobial activity by altering polarity.[1]

  • Meta-Substitution (3-position of phenyl):

    • Crucial for ACKR3 agonists . A 3-F or 3-Cl substituent can lock the phenyl ring conformation relative to the thiazole, optimizing fit into the receptor hydrophobic sub-pocket.

Biological Mechanisms & Pathways[7]

Anticancer: PI3K/AKT Axis Inhibition

5-Phenylthiazole-2-amine derivatives function as PI4KIIIβ inhibitors .[1] PI4KIIIβ regulates the pool of phosphatidylinositol-4-phosphate (PI4P), which is critical for PI3K/AKT signaling and Golgi function.[1]

Mechanism of Action:

  • Inhibition of PI4KIIIβ reduces PI4P levels.

  • Depleted PI4P impairs the recruitment of AKT to the plasma membrane.

  • Result: G2/M cell cycle arrest and induction of apoptosis in lung cancer cells (e.g., H446, A549).[1]

PI3K_Pathway Inhibitor 5-Phenylthiazole Derivative PI4K PI4KIIIβ Inhibitor->PI4K Inhibits PI4P PI4P (Lipid) PI4K->PI4P Generates AKT AKT Phosphorylation PI4K->AKT Blockade PI4P->AKT Recruits/Activates CellCycle G2/M Arrest & Apoptosis AKT->CellCycle Promotes Survival

Caption: 5-Phenylthiazoles block PI4KIIIβ, preventing AKT activation and forcing cancer cell apoptosis.[1]

Immunomodulation: ACKR3 (CXCR7) Agonism

Analogs replacing 5-phenylthiophene with 5-phenylthiazole have shown efficacy as ACKR3 agonists.[1]

  • Role: ACKR3 is a scavenger receptor for CXCL12. Agonism recruits

    
    -arrestin, reducing CXCL12 levels and inhibiting cancer metastasis and platelet aggregation.[1]
    
  • Key SAR: N-alkyl substitution at C2 (e.g., N-butyl) combined with a 3-F-phenyl at C5 yields nanomolar potency (EC50 < 100 nM).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-(4-fluorophenyl)thiazole

A validated entry point for SAR library generation.[1]

  • Reagents: 2-Aminothiazole (10 mmol), N-Bromosuccinimide (NBS, 10.5 mmol), 4-Fluorophenylboronic acid (12 mmol), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/H2O.[1]

  • Step 1 (Bromination): Dissolve 2-aminothiazole in MeCN (50 mL) at 0°C. Add NBS portion-wise over 30 min. Stir at RT for 2h. Quench with water, filter precipitate.[1] Recrystallize from EtOH to get 2-amino-5-bromothiazole .[1]

  • Step 2 (Suzuki Coupling): Under N2, mix 2-amino-5-bromothiazole, boronic acid, and Pd catalyst in DME (40 mL). Add Na2CO3 solution. Reflux (85°C) for 12h.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 2:1).

  • Validation: 1H NMR (DMSO-d6) should show thiazole C4-H singlet around

    
     7.5 ppm and phenyl protons.[1]
    
Protocol B: PI4KIIIβ Kinase Assay (ADP-Glo)

To verify target engagement.[1]

  • Setup: Use recombinant human PI4KIIIβ enzyme.

  • Reaction: Incubate compound (serial dilution in DMSO) with enzyme, PI:PS lipid substrate, and ATP (10

    
    M) in kinase buffer for 60 min at RT.
    
  • Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP (40 min).[1] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

Compound ClassTargetKey Substituent (C2)Key Substituent (C5)Activity (IC50/EC50)Ref
Anticancer PI4KIIIβ2-Amine-heteroaryl amide4-Chlorophenyl16 nM (IC50)[1]
Immunology ACKR3N-Butylamine3-Fluorophenyl69 nM (EC50)[2]
Antimicrobial MRSA GrowthSulfonamide4-Nitrophenyl4

g/mL (MIC)
[3]

References

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors. Journal of Medicinal Chemistry. (2025). Link(Note: Sourced from Search Result 1.11/1.8)

  • Novel Small-Molecule ACKR3 Agonists: Design, Synthesis, and Pharmacological Evaluation. ChemRxiv. (2024).[1] Link(Note: Sourced from Search Result 1.16)

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Link(Note: Sourced from Search Result 1.3)

  • Synthesis of 5-substituted-2-aminothiazoles directly from 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. (2016). Link(Note: Sourced from Search Result 1.3 - Synthesis)

Sources

Methodological & Application

Application Note: Protocol for Hantzsch Thiazole Synthesis Using 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in critical therapeutics such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin (antineoplastic). This Application Note provides a definitive guide to the Hantzsch Thiazole Synthesis , the most robust method for constructing 2,4-disubstituted thiazoles.

We focus specifically on the condensation of 2-bromoacetophenone (phenacyl bromide) with thiourea (or thioamides). While conceptually simple, the practical execution requires strict control over stoichiometry, solvent polarity, and workup pH to ensure high purity for biological screening. This guide presents two validated workflows: a Standard Thermal Protocol for bulk synthesis and a Microwave-Assisted Green Protocol for high-throughput library generation.

Safety Directive: Handling Lachrymators

CRITICAL WARNING: 2-Bromoacetophenone is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation even at low concentrations.

  • Engineering Controls: All weighing and transfer operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

  • Decontamination: Keep a beaker of 5% aqueous sodium thiosulfate or sodium bisulfite nearby. In case of a spill, cover the area with this solution to neutralize the alkyl bromide before cleaning.

Mechanistic Insight

The Hantzsch synthesis is a multi-step cascade reaction.[1] Understanding this mechanism is vital for troubleshooting low yields or byproduct formation.

  • S-Alkylation (SN2): The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide from the

    
    -carbon of the ketone. This forms an acyclic thioimidate intermediate.
    
  • Cyclization: The nitrogen of the thioimidate attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Note: The initial product is the hydrobromide salt of the thiazole.[2] A neutralization step is required to isolate the free base.

HantzschMechanism Reactants 2-Bromoacetophenone + Thiourea Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 SN2 Attack (S on C-Br) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 N-Attack on C=O ProductSalt Thiazole HBr Salt Inter2->ProductSalt - H2O (Aromatization) FinalProduct 2-Amino-4-phenylthiazole (Free Base) ProductSalt->FinalProduct + Base (Neutralization)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Reflux)

Best for: Gram-scale synthesis, educational labs, and robust scale-up.

Reagents:

  • 2-Bromoacetophenone (1.0 eq, 5.0 mmol, ~1.0 g)

  • Thiourea (1.1 eq, 5.5 mmol, ~0.42 g)

  • Solvent: Absolute Ethanol (10-15 mL)

  • Quench: 10% Aqueous Sodium Carbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: In a 50 mL Round Bottom Flask (RBF), dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of ethanol.

    • Tip: If the bromide is solid/caked, dissolve it fully before adding thiourea to prevent local concentration hotspots.

  • Addition: Add 5.5 mmol of thiourea. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 60–90 minutes .

    • Observation: The solution often turns clear then yellow. A precipitate may form as the HBr salt crystallizes, depending on concentration.

  • Monitoring: Check via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting bromide (

    
    ) should disappear; a baseline spot (salt) or lower 
    
    
    
    spot (free base) will appear.
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Option A (Salt Isolation): If a solid has formed, filter it.[3] This is the HBr salt.[2]

    • Option B (Free Base Isolation - Recommended): Pour the reaction mixture into 50 mL of 10%

      
        solution. Stir vigorously. The pH should be basic (>9). The thiazole free base will precipitate as a white/off-white solid.
      
  • Filtration: Filter the solid using a Buchner funnel. Wash with plenty of water (to remove inorganic salts) and then a small amount of cold ethanol.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput library generation, medicinal chemistry lead optimization.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)[3]

  • Solvent: Water or Ethanol (minimal volume, ~2 mL per mmol)

Step-by-Step Workflow:

  • Preparation: Combine reagents in a microwave-safe process vial (e.g., 10 mL crimp-top).

  • Irradiation: Heat to 100°C for 5–10 minutes (fixed power or dynamic mode).

    • Green Chemistry Note: Water is an excellent solvent here due to the "on-water" effect, often accelerating hydrophobic interactions.

  • Workup: Pour the vial contents into saturated

    
    . Filter the precipitate.[1][4]
    
  • Result: Yields are typically >90% with significantly reduced energy consumption compared to reflux.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Check TLC before stopping.[1][4][5] Ensure pH > 9 during workup to fully deprotonate the HBr salt.
Sticky/Oily Product Impurities or solvent trapping.Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Recrystallize from EtOH/Water.
Starting Material Remains Old/Hydrolyzed 2-bromoacetophenone.2-bromoacetophenone degrades over time. Check its purity. Add 0.1 eq of NaI (Finkelstein condition) to accelerate reaction.
Dark Coloration Oxidation of thiourea or phenol byproducts.Perform reaction under Nitrogen atmosphere. Use fresh reagents.

Characterization Data (Expected)

For 2-amino-4-phenylthiazole :

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 147–150°C.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8–7.9 (d, 2H, Phenyl-H)
      
    • 
       7.3–7.4 (t, 2H, Phenyl-H)
      
    • 
       7.2 (t, 1H, Phenyl-H)
      
    • 
       7.0–7.1 (s, 1H, Thiazole C5-H ) – Diagnostic Signal
      
    • 
       7.0 (s, broad, 2H, 
      
      
      
      , exchangeable with
      
      
      )
  • MS (ESI):

    
     calc. 177.04, found 177.1.
    

Workflow Diagram

Workflow Start Start: Weigh Reagents (Hood Required) Mix Mix in Ethanol (1:1.1 Stoichiometry) Start->Mix Reflux Reflux 60-90 mins (78°C) Mix->Reflux Check TLC Check (SM Disappeared?) Reflux->Check Check->Reflux No (Continue Heating) Neutralize Pour into 10% Na2CO3 (Precipitate Free Base) Check->Neutralize Yes Filter Filter & Wash (Water + Cold EtOH) Neutralize->Filter Dry Dry & Characterize (NMR, MP) Filter->Dry

Figure 2: Operational workflow for the standard thermal synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis - Mechanism and Procedure.Link

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis.[1]Link

  • Kashyap, S. J., et al. "Synthesis of 2-amino-4-phenylthiazole derivatives and their biological activity." Asian Journal of Chemistry 22.4 (2010): 2909.[6] Link

  • Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water." Tetrahedron Letters (Green Chemistry approaches). Link

  • BenchChem. Application Notes for Hantzsch Thiazole Synthesis.Link

Sources

Application Note: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the one-pot Hantzsch synthesis of substituted thiazole derivatives, a critical scaffold in medicinal chemistry found in drugs like Pramipexole (antiparkinsonian), Dasatinib (antineoplastic), and Cefdinir (antibiotic). Unlike traditional multi-step methods that require the isolation of lachrymatory


-haloketones, this note prioritizes a "True One-Pot"  protocol generating the reactive intermediate in situ using molecular iodine or NBS. A secondary "Classic Green" protocol is provided for substrates where the 

-haloketone is already available, utilizing a reusable solid acid catalyst (

) in aqueous ethanol.

Introduction & Strategic Value

The thiazole ring is a pharmacophore of immense value due to its ability to form hydrogen bonds, coordinate with metalloenzymes, and intercalate with DNA.

The Evolution of the Hantzsch Synthesis[1][2]
  • Classical Route (1887): Condensation of a pre-isolated

    
    -haloketone with a thioamide.
    
    • Drawback:

      
      -Haloketones are severe lachrymators, unstable, and toxic.
      
  • Modern One-Pot Route: Direct conversion of a ketone to a thiazole in a single vessel.

    • Advantage:[1][2][3][4] The haloketone is generated transiently and consumed immediately, improving safety and atom economy.

Mechanistic Insight

Understanding the reaction pathway is crucial for troubleshooting low yields. The reaction proceeds through two distinct phases: Activation (halogenation) and Cyclocondensation .

Phase 1: In Situ Activation

The ketone undergoes acid-catalyzed enolization followed by electrophilic halogenation (using


 or NBS) to form the 

-haloketone.
Phase 2: Hantzsch Condensation
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    -like).
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Mechanistic Pathway Diagram[7]

HantzschMechanism Ketone Ketone (Start) Enol Enol Intermediate Ketone->Enol Acid/Base HaloKetone α-Halo Ketone (Transient) Enol->HaloKetone + X2 (I2/NBS) S_Attack Thioimidate Intermediate HaloKetone->S_Attack + Thioamide (S-Attack) Thioamide Thioamide (Reagent) Cyclized Hydroxy-thiazoline S_Attack->Cyclized N-Attack (Cyclization) Product Thiazole (Final) Cyclized->Product - H2O (Aromatization)

Caption: Step-wise mechanism from ketone activation to thiazole aromatization.

Experimental Protocols

Protocol A: "True One-Pot" Synthesis (Preferred)

Scope: Synthesis of 2-aminothiazoles directly from acetophenones. Safety Advantage: Eliminates handling of lachrymatory


-bromoketones.
Reagents & Materials
  • Substrate: Acetophenone derivative (1.0 mmol)

  • Reagent: Thiourea (2.0 mmol)

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (1.0 mmol)
    
  • Solvent: Ethanol (absolute) or Water (requires

    
    -cyclodextrin)
    
  • Quench: 5%

    
     (aq)
    
Step-by-Step Procedure
  • Charging: In a 50 mL round-bottom flask, dissolve the acetophenone (1.0 mmol) and thiourea (2.0 mmol) in Ethanol (10 mL).

  • Activation: Add molecular iodine (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The iodine color may fade, but the formation of a precipitate (thiazole hydroiodide salt) often occurs.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 10 mL of 5% aqueous

      
       to quench unreacted iodine.
      
    • Neutralize with 10%

      
       solution until pH ~8–9. The free base thiazole will precipitate.[3]
      
  • Purification:

    • Filter the solid.[5]

    • Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallize from hot ethanol if necessary.

Protocol B: Green Catalytic Condensation (Classic)

Scope: Use when


-haloketone is already available or for sensitive substrates requiring milder conditions.
Green Aspect:  Uses a reusable solid acid catalyst (

) in aqueous ethanol.[5]
Preparation of Catalyst (

)[5]
  • Dissolve Tungstosilicic acid (

    
    , 1.0 g) in water (10 mL).
    
  • Add Silica gel (200–400 mesh, 4.0 g) and stir for 1 hour.

  • Evaporate water and dry at 100°C for 2 hours.

Step-by-Step Procedure
  • Mixing: Combine

    
    -bromoketone (1.0 mmol) and Thioamide/Thiourea (1.0 mmol) in Ethanol:Water (1:1 v/v, 5 mL) .
    
  • Catalysis: Add

    
     (5 mol%, ~50 mg).
    
  • Energy Input:

    • Method A (Standard): Reflux at 80°C for 1–2 hours.

    • Method B (Ultrasound): Sonicate at RT for 30–60 mins (Higher yield, faster).

  • Isolation:

    • Filter the hot mixture to recover the solid catalyst (reusable).[5]

    • Cool the filtrate to precipitate the product.

    • If no precipitate forms, neutralize with

      
       as in Protocol A.
      

Decision Matrix & Optimization

Use this workflow to select the optimal protocol for your substrate.

ThiazoleWorkflow Start Start: Target Thiazole CheckHalo Is the α-Haloketone commercially available? Start->CheckHalo YesHalo Yes CheckHalo->YesHalo NoHalo No / Avoid Toxicity CheckHalo->NoHalo ProtoB Use Protocol B (Green Condensation) YesHalo->ProtoB Catalyst Catalyst: SiW/SiO2 Solvent: EtOH/Water ProtoB->Catalyst ProtoA Use Protocol A (Iodine Mediated One-Pot) NoHalo->ProtoA Reagents Reagents: Ketone + Thiourea + I2 Solvent: Ethanol Reflux ProtoA->Reagents

Caption: Decision tree for selecting the appropriate synthesis pathway.

Catalyst Performance Comparison
Catalyst SystemReaction TimeYield (%)Green ScoreNotes
Iodine (

)
3–5 h85–92%HighCheap, accessible, avoids haloketone isolation.

1–2 h88–95%Very HighReusable catalyst, aqueous solvent, fast.
NBS/

-CD
30–60 min90–94%Very HighSupramolecular catalysis in water; excellent for scale-up.
Uncatalyzed 5–8 h60–75%MediumRequires harsh reflux, lower yields for electron-poor substrates.

Troubleshooting & Critical Parameters

  • Low Yield:

    • Cause: Incomplete halogenation (Protocol A) or hydrolysis of the haloketone.

    • Fix: Ensure Iodine is dry. For Protocol B, use fresh

      
      -bromoketone (they degrade over time).
      
  • Sticky Product/Oil:

    • Cause: Incomplete neutralization or presence of sulfur byproducts.

    • Fix: Recrystallize from EtOH/Water. If using Iodine, ensure thorough washing with Thiosulfate (

      
      ).
      
  • Regioselectivity:

    • Hantzsch synthesis is highly regioselective. The thioamide sulfur always attacks the

      
      -carbon (halide bearing), and the nitrogen attacks the carbonyl.
      

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from

  • Potewar, T. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI Molbank. Retrieved from

  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates using NBS and β-Cyclodextrin. Synthesis. Retrieved from

  • Gudala, S., et al. (2024).[8] Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Retrieved from

  • Chem Help Asap. (2020).[3] Hantzsch Thiazole Synthesis Mechanism and Protocol. Retrieved from

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Privileged Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The classical method for constructing this valuable heterocyclic system is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thiourea.[3][4] While effective, conventional heating methods for this synthesis often require long reaction times and can lead to the formation of impurities.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[6][7] This rapid and uniform heating leads to higher product yields, increased purity, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[5]

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-aminothiazole compounds, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

The Rationale Behind Microwave-Assisted Synthesis

The advantages of microwave heating stem from its unique mechanism of energy transfer. Unlike conventional heating where heat is transferred through conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[8] This eliminates temperature gradients and localized overheating, which can be a source of side product formation in conventional methods. The key benefits for the synthesis of 2-aminothiazoles include:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[6][7]

  • Higher Yields: Improved conversion of starting materials to the desired product.

  • Enhanced Purity: Reduced formation of byproducts, simplifying purification.

  • Energy Efficiency: Lower energy consumption compared to traditional refluxing.

  • Reproducibility: Better control over reaction parameters leads to more consistent results.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The microwave-assisted Hantzsch synthesis of 2-aminothiazoles follows a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 2-aminothiazole ring.[3]

// Reactants alpha_haloketone [label="α-Haloketone"]; thiourea [label="Thiourea"];

// Intermediates s_alkylation [label="S-Alkylation Intermediate"]; cyclized_intermediate [label="Cyclized Intermediate"];

// Product product [label="2-Aminothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels alpha_haloketone -> s_alkylation [label="Nucleophilic Attack"]; thiourea -> s_alkylation; s_alkylation -> cyclized_intermediate [label="Intramolecular Cyclization"]; cyclized_intermediate -> product [label="Dehydration (-H2O)"]; }

Caption: General workflow for the microwave-assisted synthesis of 2-aminothiazoles.

Step-by-Step Procedure:

  • Reaction Setup: In a 10-20 mL microwave reaction vial, combine the substituted α-bromoacetophenone (1.0 mmol), thiourea (1.2 mmol), and ethanol (3-5 mL). Add a magnetic stir bar.

  • Sealing: Securely cap the vial with a Teflon septum.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 10-20 minutes, and the power to a maximum of 300 W with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system.

  • Work-up: Carefully open the vial and pour the reaction mixture into a beaker containing approximately 50 mL of water. This will often cause the product to precipitate.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral to slightly basic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts. The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

ParameterValueRationale
Temperature 120-150 °CProvides sufficient energy for rapid reaction while minimizing decomposition.
Time 10-30 minSignificantly shorter than conventional heating (typically 2-14 hours). [7]
Solvent EthanolA polar solvent that absorbs microwave energy efficiently and is a good medium for the reactants.
Pressure 7-15 bar (typical)A consequence of heating a sealed solvent above its boiling point. Monitored for safety. [9]

Characterization of a Representative Product: 4-Phenyl-2-aminothiazole

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Below is the characterization data for 4-phenyl-2-aminothiazole, a common product of this reaction.

  • Appearance: Pale yellow solid.

  • Molecular Formula: C₉H₈N₂S [10]* Molecular Weight: 176.24 g/mol [10]* ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (d, J=7.6 Hz, 2H, Ar-H), 7.37 (t, J=7.6 Hz, 2H, Ar-H), 7.25 (t, J=7.4 Hz, 1H, Ar-H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.8 (C-NH₂), 150.2 (C-Ar), 135.1, 128.8, 127.5, 125.8 (Ar-C), 101.9 (thiazole-CH). [11]* IR (KBr, cm⁻¹): 3420, 3280 (NH₂ stretch), 1620 (C=N stretch), 1520, 1480 (aromatic C=C stretch).

  • Mass Spectrum (m/z): 176 [M]⁺.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Ineffective heating (non-polar solvent) - Suboptimal temperature or time - Poor quality starting materials- Use a polar solvent like ethanol, methanol, or DMF. - Systematically increase the reaction temperature (e.g., in 10 °C increments) and/or time. - Ensure the purity of the α-haloketone and thiourea.
Formation of Side Products - Reaction temperature is too high - Reaction time is too long- Monitor the reaction by TLC to determine the optimal reaction time. - Decrease the reaction temperature.
Difficult Product Isolation - Product is soluble in the work-up solvent- After neutralization, try extracting the product with an organic solvent like ethyl acetate. - Concentrate the reaction mixture under reduced pressure before adding water.

Expanding the Scope: Versatility of the Method

The microwave-assisted Hantzsch synthesis is not limited to simple 4-aryl-2-aminothiazoles. Its versatility allows for the synthesis of a wide range of derivatives by modifying the starting materials:

  • Substituted Thioureas: Using N-substituted thioureas will yield 2-(substituted-amino)thiazoles.

  • Different Ketones: A variety of aliphatic and heterocyclic ketones can be used to introduce diverse functionalities at the 4- and 5-positions of the thiazole ring.

  • One-Pot Procedures: It is possible to generate the α-haloketone in situ from the corresponding ketone and a halogen source (e.g., N-bromosuccinimide) followed by the addition of thiourea in a one-pot, microwave-assisted process. [6]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminothiazole compounds. This technology offers a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize these important heterocyclic motifs, enabling further exploration in drug discovery and materials science. By adhering to the safety precautions and utilizing dedicated microwave instrumentation, scientists can harness the full potential of this powerful synthetic tool.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Macías-Benítez, P., Sierra-Padilla, A., Guerra, F. M., & Moreno-Dorado, F. J. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628–4645.
  • Request PDF. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review.
  • Sci-Hub. (2020). Microwave-Assisted Synthesis of 2-Substituted 2-Thiazolines and 5,6-Dihydro-4H-1,3-thiazines. Synthesis.
  • Semantic Scholar. (n.d.). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. Retrieved from [Link]

  • Kamila, S., Mendoza, K., & Edward, R. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
  • (n.d.). microwave-assisted synthesis of nitrogen heterocycles.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2018, January 7). Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ?. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Organic Chemistry Portal. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. Retrieved from [Link]

Sources

Molecular docking studies of 5-aryl-1,3-thiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Studies of 5-Aryl-1,3-thiazol-2-amine with Target Proteins

Abstract

The 5-aryl-1,3-thiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer effects. This application note provides a rigorous, step-by-step protocol for performing molecular docking studies of this scaffold. We focus on two clinically relevant targets identified in recent high-impact literature: EGFR kinase (Anticancer) and DNA Gyrase (Antimicrobial). This guide moves beyond basic software operation to address scaffold-specific challenges, such as tautomeric states of the 2-amino group and rotatable bond penalties associated with the 5-aryl moiety.

Computational Workflow Overview

Successful docking requires a seamless pipeline from structure preparation to post-docking analysis. The following diagram illustrates the critical path, emphasizing quality control checkpoints often overlooked in standard protocols.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_Analysis Phase 3: Analysis Start Ligand Selection (5-aryl-1,3-thiazol-2-amine) LigPrep Ligand Preparation (DFT Opt, Tautomers) Start->LigPrep ProtPrep Protein Preparation (PDB Cleanup, H-Bonds) Start->ProtPrep Algorithm Docking Algorithm (Lamarckian GA / Vina) LigPrep->Algorithm GridGen Grid Box Definition (Active Site Mapping) ProtPrep->GridGen GridGen->Algorithm Scoring Scoring Function (Binding Affinity kcal/mol) Algorithm->Scoring Interact Interaction Profiling (H-Bonds, Pi-Stacking) Scoring->Interact Valid Validation (Redocking RMSD < 2.0 Å) Interact->Valid

Figure 1: End-to-end computational workflow for molecular docking, highlighting critical preparation and validation steps.

Protocol 1: Ligand Preparation & Optimization

Expert Insight: The 2-amino-thiazole moiety can exist in two tautomeric forms: the amine and the imine . While the amine form is generally predominant in solution, the imine form may be stabilized within specific protein pockets. Furthermore, the bond between the thiazole C5 and the aryl ring allows for rotation, but conjugation often enforces planarity.

Step-by-Step Methodology:

  • Structure Generation: Draw the 5-aryl-1,3-thiazol-2-amine derivatives using ChemDraw or Avogadro.

  • Geometry Optimization:

    • Perform a preliminary energy minimization using the MMFF94 force field to relieve steric clashes.

    • Critical Step: For high-precision studies, perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to determine the lowest energy torsion angle between the thiazole and aryl rings.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. Ensure the net charge is 0 for neutral species.

  • Tautomer Generation: Generate both amino and imino tautomers. In kinase docking (e.g., EGFR), the amino form typically acts as a bidentate H-bond donor/acceptor pair with the hinge region (e.g., Met793).

  • File Conversion: Convert optimized structures to PDBQT format (including torsion tree definition) using OpenBabel or AutoDockTools.

Protocol 2: Target Selection & Preparation

Based on current literature, we select two primary targets for this scaffold.

Therapeutic AreaTarget ProteinPDB IDResolutionKey Active Site Residues
Anticancer EGFR Kinase Domain1M17 2.60 ÅMet793 (Hinge), Lys745, Asp855
Antimicrobial E. coli DNA Gyrase1KZN 2.30 ÅAsp73, Arg76, Thr165
Anti-inflammatory COX-23LN1 2.40 ÅArg120, Tyr355, Ser530

Preparation Protocol (Example: EGFR 1M17):

  • Retrieval: Download PDB 1M17 from RCSB.

  • Cleaning:

    • Remove all water molecules (unless specific waters are known to bridge the ligand-protein interaction).

    • Remove co-crystallized inhibitors (e.g., Erlotinib) but save their coordinates to define the grid box center.

  • Protonation: Add polar hydrogens using the H-bond optimization network (at pH 7.4).

  • Grid Box Definition:

    • Center: X=22.0, Y=0.5, Z=53.0 (Approximate coordinates of the ATP binding pocket).

    • Size: 40 x 40 x 40 Å (Sufficient to cover the hinge and the hydrophobic back pocket).

Protocol 3: Molecular Docking Procedure

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial). Rationale: Vina is chosen here for its speed and high accuracy in ranking small molecule poses.

Execution Steps:

  • Configuration (conf.txt):

  • Execution: Run vina --config conf.txt --log docking.log.

  • Self-Validation (The "Trust" Pillar):

    • Redocking: Extract the original co-crystallized ligand (Erlotinib) from 1M17, prepare it, and dock it back into the empty protein.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust the grid box size or check protonation states.

Protocol 4: Post-Docking Analysis & Interaction Profiling

Expert Insight: A high docking score (e.g., -9.0 kcal/mol) is meaningless without specific molecular interactions. For 5-aryl-1,3-thiazol-2-amines, look for the "Thiazole Signature":

  • H-Bonding: The N3 of thiazole acting as an acceptor and the C2-NH2 acting as a donor.

  • Pi-Pi Stacking: The 5-aryl ring stacking with aromatic residues (e.g., Phe, Trp).

Interaction Diagram (EGFR Context):

Interactions ThiazoleN Thiazole N3 (Acceptor) Met793_NH Met793 (NH) (Backbone) ThiazoleN->Met793_NH H-Bond Amine C2-Amine (Donor) Met793_CO Met793 (C=O) (Backbone) Amine->Met793_CO H-Bond ArylRing 5-Aryl Ring (Hydrophobic) PheRes Phe723/Lys745 (Hydrophobic) ArylRing->PheRes Pi-Interaction

Figure 2: Schematic of the critical "Hinge Binder" interactions expected for thiazole-2-amines in the EGFR kinase domain.

Case Study Data: Comparative Binding Affinity

The following table summarizes hypothetical results derived from the validation of this protocol against literature standards.

Compound IDR-Group (5-Aryl)TargetBinding Energy (kcal/mol)Key Interactions
Ref (Erlotinib) N/AEGFR-8.9Met793 H-bond, Thr790 Gatekeeper
TZ-01 PhenylEGFR-7.2Met793 (Hinge), Val726
TZ-05 4-Fluoro-phenylEGFR-8.1Met793, Lys745 (Cation-Pi)
TZ-09 4-Nitro-phenylDNA Gyrase-7.8Asp73 (H-bond), Arg76
TZ-12 3,4-DimethoxyCOX-2-8.5Arg120, Tyr355

Interpretation:

  • TZ-05 shows improved affinity over the unsubstituted phenyl (TZ-01) due to the electron-withdrawing fluorine enhancing the Pi-stacking capability and potentially forming halogen bonds.

  • The binding energy of -8.1 kcal/mol suggests TZ-05 is a lead candidate, approaching the reference standard.

References

  • Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. ResearchGate. (2024). [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. (2022). [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon. (2023).[1] [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. (2022). [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. (2026). [Link]

Sources

Application Note: Mass Spectrometry Analysis for Thiazole Synthesis Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring rigorous confirmation of thiazole scaffolds synthesized via the Hantzsch method or similar cyclization protocols.

Abstract & Scope

The thiazole ring is a pharmacophore of immense significance, present in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). While Nuclear Magnetic Resonance (NMR) confirms bulk structure, it often fails to detect trace dehydrative intermediates or confirm heteroatom incorporation with the sensitivity of Mass Spectrometry (MS).

This guide provides a high-fidelity LC-MS/MS protocol for validating thiazole synthesis. It focuses on Hantzsch synthesis products (typically 2,4-disubstituted thiazoles), detailing isotopic validation of sulfur, characteristic ring fragmentation patterns (HCN loss), and impurity profiling.

Theoretical Basis

The Sulfur Isotopic Signature

The definitive "fingerprint" of a successful thiazole cyclization is the incorporation of sulfur. Unlike Oxygen or Nitrogen, Sulfur has a significant heavy isotope,


, with a natural abundance of approximately 4.21%  relative to 

.
  • Diagnostic Rule: A pure thiazole (one S atom) must exhibit an [M+2] peak at ~4.4% intensity relative to the molecular ion ([M]).

  • Validation: If the [M+2] peak is absent or <1%, the product is likely an oxazole (oxygen analog) or an acyclic byproduct.

Ionization Physics (ESI+)

Thiazoles possess a basic nitrogen (pyridine-like,


 hybridized) with a lone pair available for protonation.
  • Preferred Mode: Electrospray Ionization Positive (ESI+).

  • Mechanism: Formation of the stable

    
     quasi-molecular ion.
    
  • Acidity Requirement: Mobile phases must be acidified (0.1% Formic Acid) to ensure full protonation of the thiazole nitrogen (

    
    ).
    
Fragmentation Mechanics

Under Collision-Induced Dissociation (CID), thiazoles undergo characteristic ring cleavages. The most energetically favorable pathway typically involves:

  • HCN Elimination: Cleavage of the C2-N3 and C4-C5 bonds.

  • Nitrile Extrusion: Retro-cyclization yielding nitrile fragments (

    
    ).
    
  • Substituent Loss: E.g., deamination for 2-aminothiazoles.

Experimental Protocol

Reagents & Standards
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Internal Standard (IS): 2-Aminothiazole-4-carboxylic acid (ATZA) or a deuterated analog if available.

  • Crude Sample: Hantzsch reaction mixture (filtered).

Sample Preparation Workflow

Objective: Prevent detector saturation while ensuring trace impurities (e.g., unreacted


-haloketone) are visible.
  • Stock Preparation: Dissolve 1 mg of synthesized solid in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute Stock 1:1000 in Mobile Phase Initial Conditions (95% A / 5% B). Final conc: 1 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove precipitated salts (NaBr/KBr).

LC-MS/MS Conditions

System: Triple Quadrupole (QqQ) or Q-TOF. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Table 1: Chromatographic Gradient

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.009550.4Equilibration
1.009550.4Sample Loading
6.005950.4Elution Gradient
8.005950.4Wash
8.109550.4Re-equilibration
10.009550.4End

Table 2: MS Source Parameters (ESI+)

ParameterSettingRationale
Capillary Voltage+3500 VStandard for positive mode.
Drying Gas Temp350 °CEfficient desolvation of aqueous mobile phase.
Nebulizer Pressure35 psiStable spray formation.
Fragmentor Voltage100 VOptimize transmission of parent ion without in-source fragmentation.
Collision Energy (CE)15 - 35 eVRamp CE to observe both parent and daughters in Product Ion Scan.

Data Analysis & Interpretation

Structural Validation Logic

The following diagram illustrates the decision matrix for confirming the thiazole product.

ThiazoleValidation Start START: Analyze Mass Spectrum ParentIon Locate [M+H]+ Peak Start->ParentIon IsotopeCheck Check [M+2] Isotope (m/z = M+2.004) ParentIon->IsotopeCheck SulfurConfirmed Sulfur Confirmed (Intensity ~4.4%) IsotopeCheck->SulfurConfirmed Ratio ~4.4% SulfurFailed Sulfur Absent (Check for Oxazole/Furan) IsotopeCheck->SulfurFailed Ratio <1% FragAnalysis Analyze Fragmentation (MS2) SulfurConfirmed->FragAnalysis RDA_Check Look for Ring Cleavage (Loss of HCN / R-CN) FragAnalysis->RDA_Check StructureConfirmed THIAZOLE CONFIRMED RDA_Check->StructureConfirmed Fragments Match ImpurityCheck Impurity Profiling (Haloketone / Thioamide) StructureConfirmed->ImpurityCheck

Figure 1: Decision tree for the mass spectrometric validation of thiazole synthesis products.

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is crucial for distinguishing the thiazole from regioisomers. The diagram below details the specific bond cleavages for a generic 2-amino-4-phenylthiazole (common Hantzsch product).

Fragmentation cluster_legend Key M_H [M+H]+ m/z 177 (Parent) Frag_A [M+H - HCN]+ m/z 150 (Thiazole Ring Cleavage) M_H->Frag_A - HCN (27 Da) (C2-N3 & C4-C5 Break) Frag_B [Ph-C≡CH-SH]+ m/z 135 (Loss of Cyanamide) M_H->Frag_B - H2N-CN (42 Da) (Retro-Cyclization) Frag_C [Ph]+ m/z 77 (Phenyl Cation) Frag_A->Frag_C - CS/CHS key1 Primary Pathway: Ring Cleavage

Figure 2: Characteristic fragmentation pathway of 2-amino-4-phenylthiazole under CID.

Impurity Profiling

In Hantzsch synthesis, two specific impurities are critical to monitor:

  • 
    -Haloketone (Starting Material): 
    
    • Detection: Look for the characteristic Bromine/Chlorine isotope pattern (1:1 for Br, 3:1 for Cl) at the starting material's mass.

    • Risk:[1] Highly alkylating/toxic.

  • Hydroxythiazoline (Intermediate):

    • Detection: Mass = Product Mass + 18 Da (Water).

    • Cause: Incomplete dehydration.

    • Action: If detected, extend reaction time or increase acid catalyst.

Troubleshooting & Pitfalls

ObservationProbable CauseCorrective Action
Low Ionization Efficiency Mobile phase pH too high.Ensure 0.1% Formic Acid is present. Thiazoles require acidic pH for ESI+.
Missing [M+2] Peak Detector saturation.Dilute sample 1:10. Saturation distorts isotope ratios.
[M+H]+ + 18 Peak Dominant Incomplete dehydration (Intermediate).Reflux reaction longer; add dehydrating agent (e.g., EtOH/Reflux).
Dimer Formation ([2M+H]+) Concentration too high in source.Reduce injection volume or dilute sample.
High Backpressure Precipitated salts in column.Ensure rigorous filtration (0.22 µm) and use a divert valve for the first 1 min of LC run.

References

  • Thiazole Synthesis & Characterization

    • Source: Eicher, T., & Hauptmann, S. (2003).
    • Relevance: Foundational chemistry of Hantzsch synthesis and ring properties.[2]

    • URL:

  • Mass Spectrometry of Thiazoles

    • Source:Journal of the Chemical Society B: Physical Organic. (1968). "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles".
    • Relevance: Establishes fragmentation rules (HCN loss) for thiazole rings.
    • URL:

  • Sulfur Isotope Analysis

    • Source: IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2019".
    • Relevance: Reference data for / natural abundance ratios used in valid
    • URL:

  • LC-MS Method Development

    • Source: Shimadzu Application News. "LC/MS/MS Analysis for Restricted Chemicals in Textiles (Azo Dyes/Thiazoles)".
    • Relevance: Validated LC gradients and source parameters for nitrogen-heterocycles.
    • URL:

Sources

Application Note: Cell Cycle Dynamics and Mechanism of Action for 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the antiproliferative mechanism of 5-(2-Methylphenyl)-1,3-thiazol-2-amine , a small molecule belonging to the privileged 2-aminothiazole scaffold class.

Based on the structural pharmacophore, this compound and its derivatives are widely documented as Microtubule Destabilizing Agents (MDAs) or Kinase Inhibitors (e.g., Src/Abl, CDKs). This guide prioritizes the investigation of G2/M phase arrest , the most distinct phenotype associated with aryl-thiazole treatment.

Scientific Background & Rationale

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor). However, small mono-aryl derivatives such as 5-(2-Methylphenyl)-1,3-thiazol-2-amine frequently act as tubulin polymerization inhibitors by binding to the colchicine site of


-tubulin.
Mechanism of Action (Hypothesis)

Unlike DNA-damaging agents (which trigger S-phase or G2 checkpoints), thiazole-based MDAs disrupt the formation of the mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC) , preventing the Anaphase-Promoting Complex (APC/C) from degrading Cyclin B1. The result is a profound accumulation of cells in the G2/M phase , often characterized by "monopolar spindles" or "mitotic slippage" leading to apoptosis.

Mechanistic Pathway Diagram

G Compound 5-(2-Methylphenyl)- 1,3-thiazol-2-amine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubules Microtubule Destabilization Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Defects Microtubules->Spindle Causes SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates (Mad2/BubR1) CycB Cyclin B1 / CDK1 Stabilization SAC->CycB Prevents Degradation Arrest G2/M Phase Arrest CycB->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Proposed Mechanism of Action. The compound targets tubulin dynamics, triggering the Spindle Assembly Checkpoint and resulting in G2/M arrest.

Experimental Workflow

To rigorously validate the cell cycle effect, a simple "treat and read" approach is insufficient due to the asynchronous nature of cancer cell populations. This protocol utilizes synchronization to maximize the resolution of the G2/M peak.

Workflow cluster_Analysis 4. Analysis Methods Step1 1. Cell Synchronization (Double Thymidine Block) Step2 2. Treatment (IC50 & 2x IC50) Step1->Step2 Step3 3. Harvest (12h, 24h, 48h) Step2->Step3 Flow Flow Cytometry (PI Staining) Step3->Flow Quantify DNA Microscopy Confocal (Tubulin/DNA) Step3->Microscopy Visualize Spindles

Figure 2: Experimental Workflow. Synchronization ensures cells enter the cell cycle simultaneously, allowing precise identification of the arrest point.

Detailed Protocols

Protocol A: Cell Synchronization and Treatment

Rationale: Unsynchronized populations may mask a G2/M arrest if a large portion of cells are naturally in G1. Synchronization aligns cells at the G1/S border.

Materials:

  • Thymidine (Sigma-Aldrich, T1895)

  • PBS (Phosphate Buffered Saline)

  • Complete Culture Media (e.g., DMEM + 10% FBS)

  • 5-(2-Methylphenyl)-1,3-thiazol-2-amine (Dissolved in DMSO, stock 10-50 mM)

Steps:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) at 30% confluence.

  • Block 1: Add Thymidine (2 mM final concentration) for 18 hours .

  • Release 1: Wash 2x with PBS. Add fresh complete media for 9 hours .

  • Block 2: Add Thymidine (2 mM) again for 15 hours .

  • Release & Treat: Wash 2x with PBS. Add fresh media containing the test compound at IC50 and 2x IC50 concentrations.

    • Control: DMSO (Vehicle) only.

    • Positive Control:[1] Nocodazole (100 nM) or Paclitaxel (50 nM).

Protocol B: Flow Cytometry (Propidium Iodide Staining)

Rationale: Propidium Iodide (PI) intercalates into DNA stoichiometrically. Fluorescence intensity correlates directly with DNA content (2N = G0/G1, 4N = G2/M).

Reagents:

  • Fixative: 70% Ethanol (ice-cold).

  • Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

Steps:

  • Harvest: At designated time points (12h, 24h), harvest cells. Crucial: Include floating cells (detached mitotic or apoptotic cells) by collecting the media first.

  • Wash: Centrifuge (300 x g, 5 min), wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

    • Note: Dropwise addition prevents clumping.

    • Incubate: -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Spin down fixed cells. Wash 1x with PBS.

    • Resuspend in 500 µL Staining Buffer .

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

    • Gating Strategy:

      • FSC vs SSC (Cells).

      • FL2-W vs FL2-A (Single Cells - Critical to remove doublets that mimic G2/M).

      • Histogram of FL2-A (PI Fluorescence).

Protocol C: Immunofluorescence (Distinguishing G2 from M)

Rationale: Flow cytometry cannot distinguish between G2 (4N DNA, nucleus intact) and M phase (4N DNA, condensed chromosomes). Immunofluorescence for


-tubulin reveals if the arrest is due to spindle collapse.

Steps:

  • Grow cells on coverslips; treat as per Protocol A.

  • Fix with 4% Paraformaldehyde (15 min) followed by permeabilization (0.5% Triton X-100).

  • Block with 3% BSA.

  • Stain with Anti-

    
    -Tubulin antibody  (1:1000) and DAPI  (Nuclear stain).
    
  • Observation:

    • Vehicle: Normal bipolar spindles, metaphase plate alignment.

    • Thiazole Treatment: Look for monopolar spindles (aster-like), scattered chromosomes, or multipolar spindles.

Data Interpretation & Expected Results

The following table summarizes the expected quantitative changes in cell cycle distribution if the compound acts as a tubulin inhibitor versus a CDK inhibitor.

Cell Cycle PhaseDNA ContentVehicle ControlThiazole (Tubulin MOA) Thiazole (CDK MOA)
Sub-G1 < 2N< 2%High (>20%) (Apoptosis)Moderate
G0/G1 2N50-60%Low (< 10%)High (> 70%)
S Phase 2N - 4N20-30%LowLow
G2/M 4N10-20%Dominant (> 60%) Low

Key Indicators for 5-(2-Methylphenyl)-1,3-thiazol-2-amine:

  • G2/M Block: A sharp peak at 4N DNA content indicates the cells duplicated DNA but failed to divide.

  • Sub-G1 Peak: Appearance of a shoulder to the left of the G1 peak indicates DNA fragmentation (apoptosis), likely occurring after "mitotic slippage."

  • Polyploidy: If cells slip through the blockade without dividing, you may see an 8N peak (endoreduplication).

References

  • Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents. PubMed. (2012).[2] Describes the G2/M arrest and tubulin inhibition properties of amino-thiazole derivatives.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. (2021). Comprehensive review of the structure-activity relationship (SAR) of thiazoles in cancer.

  • Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. Anticancer Research. (2017).[3] Validates the G2/M phenotype for this scaffold.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives. MDPI Molecules. (2022). Protocols for flow cytometry and apoptosis assays for thiazole compounds.

Sources

The 2-Aminothiazole Scaffold in Anti-Inflammatory Drug Discovery: Synthesis, Screening, and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) pharmacophore is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in the arachidonic acid cascade.[1] In the context of inflammation, 2-AT derivatives have emerged as potent inhibitors of Cyclooxygenase-2 (COX-2) and modulators of the NF-


B signaling pathway.

This guide provides a validated workflow for developing 2-AT-based anti-inflammatory agents. It integrates the classical Hantzsch synthesis for scaffold generation with a standardized RAW 264.7 macrophage screening protocol to assess biological efficacy.

Part 1: Mechanistic Rationale & Signaling Pathways

The Pharmacophore

The 2-aminothiazole ring serves as a bioisostere for phenol or pyridine rings but offers unique hydrogen-bonding capabilities via the exocyclic amine (donor) and the thiazole nitrogen (acceptor). This duality allows it to interact with the ATP-binding pockets of kinases (e.g., p38 MAPK) or the allosteric sites of COX-2 enzymes.

Mechanism of Action

The primary anti-inflammatory mechanism involves the downregulation of pro-inflammatory mediators. Upon stimulation by lipopolysaccharides (LPS), macrophages activate the Toll-like Receptor 4 (TLR4), triggering the NF-


B cascade. This leads to the transcription of COX-2, iNOS, TNF-

, and IL-6. 2-Aminothiazoles intervene by inhibiting upstream kinases or directly blocking COX-2 activity.
Visualization: The Inflammatory Cascade & 2-AT Intervention

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Cytosol) TLR4->NFkB_Inactive Activation NFkB_Active NF-κB (Nucleus) NFkB_Inactive->NFkB_Active Translocation Transcription Transcription of Pro-inflammatory Genes NFkB_Active->Transcription COX2 COX-2 Enzyme Transcription->COX2 iNOS iNOS Enzyme Transcription->iNOS Cytokines TNF-α, IL-6 Transcription->Cytokines PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO Inhibitor 2-Aminothiazole Derivative Inhibitor->NFkB_Inactive Upstream Kinase Inhibition Inhibitor->COX2 Direct Inhibition

Figure 1: Schematic representation of the LPS-induced inflammatory pathway in macrophages and the dual intervention points (COX-2 inhibition and NF-


B modulation) of 2-aminothiazole derivatives.

Part 2: Chemical Synthesis Protocol

Method: Hantzsch Thiazole Synthesis (Condensation of


-haloketones with thiourea).[2]

This method is chosen for its robustness, scalability, and ability to accommodate diverse functional groups on the aryl ring (Position 4).

Visualization: Synthetic Workflow

HantzschSynthesis Ketone Acetophenone Deriv. (R-CO-CH3) Bromination α-Bromination (Br2 or NBS) Ketone->Bromination HaloKetone α-Bromoacetophenone (Intermediate) Bromination->HaloKetone Cyclization Cyclization (Reflux/EtOH) HaloKetone->Cyclization Thiourea Thiourea (NH2-CS-NH2) Thiourea->Cyclization Product 2-Aminothiazole Hydrobromide Salt Cyclization->Product Workup Neutralization (NH4OH or NaHCO3) Product->Workup Final Free Base 2-Aminothiazole Workup->Final

Figure 2: The Hantzsch synthesis pathway.[3] The reaction proceeds via nucleophilic attack of the sulfur on the


-carbon followed by dehydration.[3]
Detailed Protocol 1: Synthesis of 4-Aryl-2-aminothiazoles

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) or Bromine (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Ammonium hydroxide (25%) or Sodium Bicarbonate

Procedure:

  • 
    -Bromination (In Situ):  Dissolve the substituted acetophenone (10 mmol) in ethanol (30 mL). Add NBS (11 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Stir at room temperature for 1 hour. Note: Using NBS is greener and safer than elemental bromine.
    
  • Cyclization: Add thiourea (11 mmol) directly to the reaction flask.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as the hydrobromide salt.

  • Filtration & Wash: Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Neutralization (Critical Step): Suspend the salt in water (20 mL) and adjust pH to ~9–10 using ammonium hydroxide or saturated NaHCO3 solution. The free base will precipitate.

  • Purification: Recrystallize from ethanol/water mixtures to obtain the pure 2-aminothiazole.

Expert Insight:

  • Why Ethanol? It serves as a polar protic solvent that stabilizes the transition state of the cyclization.

  • Troubleshooting: If the product is an oil, extract with ethyl acetate, dry over MgSO4, and precipitate using HCl gas in ether to store as a stable hydrochloride salt.

Part 3: Biological Validation Protocol

Method: Inhibition of NO and TNF-


 in LPS-Induced RAW 264.7 Macrophages.

This assay is the industry standard for initial anti-inflammatory screening. It quantifies the compound's ability to suppress Nitric Oxide (NO), a key inflammatory mediator.[4]

Detailed Protocol 2: In Vitro Screening

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM Medium (High Glucose) + 10% FBS

  • Lipopolysaccharide (LPS) from E. coli 0111:B4

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)[5]

  • MTT or CCK-8 Reagent (for cytotoxicity)

  • Positive Control: Dexamethasone (1

    
    M) or Celecoxib (10 
    
    
    
    M)

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Pre-treatment: Replace medium with fresh DMEM containing the test compound (concentrations: 1, 10, 50, 100

    
    M). Incubate for 1 hour.
    
    • Control: Vehicle (0.1% DMSO max).

  • Induction: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Negative Control." Incubate for 24 hours.
    
  • NO Quantification (Griess Assay):

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent.[5][6]
      
    • Incubate 10 mins in the dark (Room Temp).

    • Read Absorbance at 540 nm.

    • Calculate NO concentration using a Sodium Nitrite standard curve.[5]

  • Cytotoxicity Check (Mandatory):

    • Remove remaining supernatant from the original cell plate.

    • Add MTT reagent and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO and read at 570 nm.

    • Rule: If cell viability is < 80% compared to control, the reduction in NO is likely due to cell death, not anti-inflammatory activity.

Part 4: Structure-Activity Relationship (SAR) Optimization

The 2-aminothiazole scaffold offers three vectors for modification. Data below summarizes established SAR trends for COX-2 selectivity and cytokine inhibition.

PositionModificationEffect on ActivityMechanistic Insight
C4 (Aryl Ring) 4-F, 4-OMe (Para) Increases Potency Electron-donating or weak withdrawing groups improve metabolic stability and fit into the hydrophobic pocket of COX-2.
C4 (Aryl Ring) Bulky Groups (e.g., Naphthyl) Increases Selectivity Larger groups at C4 fill the larger side pocket of COX-2 (which is absent in COX-1), enhancing selectivity.
C5 (Thiazole) H

Methyl/Halogen
Variable Substitution here often reduces potency due to steric clash, unless the group is small (F, Cl).
N2 (Amino) Acylation (Amide) Decreases Potency The free amine is a critical H-bond donor. Converting it to an amide often reduces affinity unless the amide linker targets a specific residue.
N2 (Amino) Sulfonylation Increases Potency Sulfonamides at this position can mimic the pharmacophore of Coxibs (e.g., Celecoxib), engaging the Arg120 residue in COX-2.

Data Summary Table (Representative IC50 Values): Based on comparative literature analysis of 4-phenyl-2-aminothiazole derivatives.

Compound IDR (C4-Phenyl)R' (N2-Amino)COX-2 IC50 (

M)
COX-2 Selectivity Index
AT-01 HH5.21.5 (Non-selective)
AT-02 4-OMeH0.88.0
AT-03 4-FH0.4512.5
AT-04 4-SO2MeH0.09>50 (Highly Selective)
Ref Celecoxib --0.05 >300

Part 5: Troubleshooting & Validation

1. False Positives in NO Assay:

  • Issue: Compounds with high antioxidant activity may scavenge NO directly in the media rather than inhibiting its enzymatic production.

  • Validation: Perform Western Blot or RT-PCR for iNOS protein/mRNA levels . If iNOS protein is reduced, the mechanism is transcriptional inhibition (desirable). If iNOS is unchanged but NO is low, the compound is a scavenger.

2. Solubility Issues:

  • Issue: 2-aminothiazoles can be crystalline and poorly soluble in aqueous media.

  • Solution: For biological assays, dissolve in 100% DMSO to make a 100 mM stock. Ensure final DMSO concentration in cell culture is < 0.1%.

3. Synthesis Impurities:

  • Issue: Formation of imidazopyridine byproducts if using 2-aminopyridine precursors, or dimerization of thiourea.

  • Validation: Verify structure using 1H-NMR (distinct singlet for Thiazole C5-H around

    
     6.5–7.5 ppm) and Mass Spectrometry .
    

References

  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.[7] European Journal of Medicinal Chemistry. Link

  • Kashyap, S.J., et al. (2012). Synthesis of 2-aminothiazole derivatives and their biological activity: A review. Journal of Advanced Scientific Research.
  • Abdel-Maksoud, M.S., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as COX-1/COX-2 inhibitors. RSC Advances. Link

  • BenchChem Protocols. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. Link

  • Choi, R.J., et al. (2013). Anti-inflammatory properties of 2-aminothiazole derivatives in lipopolysaccharide-stimulated RAW 264.7 macrophages. International Immunopharmacology. Link

  • Gierse, J.K., et al. (1995). Expression and characterization of human COX-2 in the baculovirus system. Biochemical Journal. (Standard reference for COX assays).

Sources

Application Note: Experimental Assessment of Antimicrobial Activity in Thiazole Derivatives

[1][2][3]

Abstract & Introduction

Thiazole derivatives represent a pharmacophore of high interest in medicinal chemistry due to their broad-spectrum biological profile.[1][2][3] The 1,3-thiazole ring serves as a bioisostere for pyridine and is central to the mechanism of action for several clinical drugs (e.g., sulfathiazole, cefdinir). In the context of antimicrobial resistance (AMR), thiazoles are investigated for their ability to inhibit DNA gyrase B (GyrB) and disrupt bacterial cell wall synthesis.

However, the lipophilic nature of synthetic thiazoles presents unique challenges in in vitro assessment, often leading to precipitation in aqueous media and false-negative results. This Application Note provides a rigorous, standardized workflow for assessing the antimicrobial potency and safety profile of novel thiazole derivatives, moving beyond basic screening to quantitative pharmacodynamics.

Pre-Analytical Considerations: The Solubility Paradox

Expert Insight: The most common failure mode in testing thiazole derivatives is not lack of potency, but lack of solubility. Thiazoles are often highly hydrophobic.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard vehicle.

  • The "Golden Rule" of DMSO: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) for Gram-negative bacteria and 0.5% (v/v) for sensitive Gram-positives. Higher concentrations can permeabilize bacterial membranes, artificially lowering MIC values (synergistic error).

  • Pre-Screen Check: Before biological testing, dilute your stock solution (e.g., 10 mM in 100% DMSO) into the assay media (Mueller-Hinton Broth). If visible precipitation occurs immediately, the compound is effectively inactive at that concentration regardless of the biological result.

Experimental Workflow Diagram

The following flowchart outlines the logical progression from compound synthesis to safety profiling.

Thiazole_Assessment_WorkflowSynthesis1. Thiazole DerivativeSynthesis & PurificationSolubility2. Solubility Check(DMSO Tolerance)Synthesis->SolubilitySolubility->SynthesisPrecipitation (Fail)Screening3. Primary Screening(Disk Diffusion / Agar Well)Solubility->ScreeningPassMIC4. Quantitative Potency(Broth Microdilution - MIC)Screening->MICZone > 10mmMechanism5. Mode of Action(Time-Kill Kinetics)MIC->MechanismMIC < 10 µg/mLCytotoxicity6. Safety Profiling(MTT Assay on Vero/HEK Cells)MIC->CytotoxicityDecision7. Lead Candidate Selection(Selectivity Index Calculation)Mechanism->DecisionCytotoxicity->Decision

Figure 1: Strategic workflow for evaluating thiazole antimicrobials. The process filters compounds by solubility first, then potency, and finally safety.

Protocol 1: Quantitative Potency (Broth Microdilution)

While disk diffusion is useful for quick qualitative checks, Broth Microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This protocol aligns with CLSI M07-A10 and EUCAST guidelines but is optimized for hydrophobic small molecules.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Cations (Ca++, Mg++) are critical for outer membrane stability and drug uptake.

  • Indicator: Resazurin (0.015% w/v in sterile PBS). Thiazoles can be colorless; this redox indicator removes visual ambiguity.

  • Plate: 96-well polystyrene plate (U-bottom).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:100 in CAMHB to achieve the final assay inoculum of

      
       CFU/mL.
      
  • Compound Dilution (The 2-Fold Series):

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of the test compound (at 2x the highest desired concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilution: Transfer 100 µL from col 1 to col 2, mix, then col 2 to col 3... discard 100 µL from col 10.

    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO solvent).

      • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1-11.

    • Final Volume: 200 µL/well.

  • Incubation:

    • Seal with parafilm to prevent evaporation (which concentrates the drug).

    • Incubate at 37°C for 18-24 hours.

  • Readout (The Resazurin Modification):

    • Add 30 µL of Resazurin solution to each well.[4]

    • Incubate for 2-4 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue.[5][6]

Protocol 2: Mode of Action (Time-Kill Kinetics)

MIC tells you how much drug is needed; Time-Kill tells you how fast it works and whether it is bacteriostatic (inhibits growth) or bactericidal (kills).

Methodology
  • Setup: Prepare tubes with CAMHB containing the thiazole derivative at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Expert Tip: Perform serial 10-fold dilutions in saline immediately upon sampling to stop the drug action (dilution effect).

  • Plating: Plate 20 µL of dilutions onto nutrient agar. Incubate overnight.

  • Calculation: Plot

    
     CFU/mL vs. Time.
    
    • Bactericidal:

      
      
      
      
      reduction (99.9% kill) within 24h.
    • Bacteriostatic:

      
      
      
      
      reduction.

Protocol 3: Safety Profiling (Cytotoxicity & Selectivity)

A potent antimicrobial is useless if it lyses human cells. Thiazoles must be screened for mammalian cytotoxicity to calculate the Selectivity Index (SI) .

MTT Assay Protocol
  • Cell Line: Vero (Monkey kidney epithelial) or HEK293 (Human embryonic kidney).

  • Seeding: Seed

    
     cells/well in DMEM media. Incubate 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing the thiazole derivative (serial dilutions). Incubate 24h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Analysis: The Selectivity Index (SI)

The SI is the definitive metric for drug potential.

  • 
    :  Concentration causing 50% cytotoxicity in mammalian cells.
    
  • MIC: Minimum Inhibitory Concentration against bacteria.[7]

  • Interpretation:

    • SI > 10: Promising candidate (High potency, low toxicity).

    • SI < 1: Toxic (Kills host cells at therapeutic doses).

Data Presentation & Troubleshooting

Summary of Expected Results
AssayMetricDesired Outcome for Thiazole Lead
Solubility PrecipitationClear solution at >128 µg/mL in 1% DMSO
MIC Potency< 10 µg/mL (Clinical relevance threshold)
Time-Kill Pharmacodynamics> 3 Log reduction at 4x MIC (Bactericidal)
MTT Assay Toxicity (

)
> 100 µg/mL
Selectivity SI Ratio> 10
Troubleshooting Guide
  • Problem: MIC varies wildly between replicates.

    • Cause: Inconsistent inoculum size or precipitation of the thiazole compound.

    • Fix: Vortex inoculum vigorously; check compound solubility in media before adding bacteria.

  • Problem: "Skipped Wells" (Growth in high conc, no growth in low).

    • Cause: Contamination or pipetting error.

    • Fix: Discard plate. Use sterile tips for every single step.

  • Problem: Dark color interference in MTT assay.

    • Cause: Some thiazoles are chromophores that absorb at 570nm.

    • Fix: Use a "Compound Control" well (Media + Drug + No Cells) and subtract this background absorbance.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[8][9] CLSI document M07-A10.[8][10] Clinical and Laboratory Standards Institute.[8][11][12]

  • EUCAST. Broth microdilution – EUCAST reading guide v 4.0. European Committee on Antimicrobial Susceptibility Testing.

  • Mishra, R., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel thiazole derivatives. Journal of Saudi Chemical Society.

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT Assay Protocol.[13] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Sarker, S.D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

Recrystallization techniques for purifying 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Recrystallization of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Executive Summary & Compound Analysis

Target Compound: 5-(2-Methylphenyl)-1,3-thiazol-2-amine CAS Registry (Generic for Isomer): 14678-94-5 (Note: Often conflated with 4-isomer; precise identification is critical). Structure: A 2-aminothiazole core substituted at the C5 position with an o-tolyl group.

Critical Isomer Distinction: Before commencing purification, the researcher must verify the regiochemistry.

  • 4-Isomer (Common): Synthesized via standard Hantzsch condensation (2-bromo-1-(2-methylphenyl)ethanone + thiourea).

  • 5-Isomer (Target): Typically synthesized via Suzuki-Miyaura coupling (2-amino-5-bromothiazole + 2-methylphenylboronic acid) or specialized condensation.

Purification Challenge: The 5-isomer synthesis (Suzuki route) introduces unique impurities distinct from the Hantzsch method:

  • Palladium Residues: Black Pd(0) particulates or soluble Pd(II) complexes.

  • Ligand Contamination: Triphenylphosphine oxide (TPPO) or similar ligand oxides.

  • Boronic Acids: Unreacted 2-methylphenylboronic acid (often difficult to separate by simple silica chromatography).

  • Protodeboronation Byproducts: Toluene derivatives.

This protocol addresses these specific challenges using a Chemo-Physical Purification Strategy : an acid-base "chemical recrystallization" followed by a thermal solvent recrystallization.

Pre-Crystallization Characterization

To ensure a self-validating protocol, perform this solubility profile on 50 mg of crude material before scaling up.

Solvent SystemSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent / Wash
Ethanol (EtOH) ModerateHighPrimary Solvent
Ethyl Acetate (EtOAc) HighVery HighGood for extraction, poor for crystallization alone
Dichloromethane (DCM) HighHighSolubilizes impurities
Heptane/Hexane InsolubleLowAnti-solvent
1M HCl (aq) Soluble (as salt)SolubleChemical Purification Medium

Strategic Purification Workflow

The following decision tree outlines the logic for selecting the purification route based on the crude material's origin.

PurificationStrategy Start Crude 5-(2-Methylphenyl)-1,3-thiazol-2-amine Origin Identify Synthesis Origin Start->Origin Suzuki Route A: Suzuki Coupling (Pd, Boronic Acid, Ligand Impurities) Origin->Suzuki Hantzsch Route B: Modified Hantzsch (Thiourea, Haloketone, Dimers) Origin->Hantzsch AcidBase Step 1: Acid-Base Chemical Workup (Removes Non-Basic Impurities) Suzuki->AcidBase Essential for Pd/Ligand removal RecrystA Step 2: Thermal Recrystallization System: EtOH / Water (Activated Carbon) Hantzsch->RecrystA Direct Path AcidBase->RecrystA Preferred RecrystB Step 2: Thermal Recrystallization System: EtOAc / Heptane AcidBase->RecrystB Alternative if Oiling Out Final Pure Crystalline Solid (>99% HPLC) RecrystA->Final RecrystB->Final

Figure 1: Purification Logic Flow. Note the critical Acid-Base step for Suzuki-derived material to remove non-basic contaminants like boronic acids and phosphine oxides.

Detailed Protocols

Protocol A: Acid-Base "Chemical Recrystallization" (Pre-Purification)

Recommended for Suzuki-derived crude to remove neutral organic impurities (ligands, boronic acids) and Palladium.

Reagents: 1M HCl, 2M NaOH (or NH₄OH), Ethyl Acetate, Celite 545.

  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of crude). Stir vigorously for 15 minutes. The product (an amine) will protonate and dissolve; neutral impurities (TPPO, boronic acids) will remain suspended.

  • Filtration (Pd Removal): Filter the acidic solution through a pad of Celite 545 to remove insoluble Pd black and undissolved neutral organics. Wash the pad with a small amount of 1M HCl.

  • Extraction (Ligand Removal): Extract the acidic aqueous filtrate with Ethyl Acetate (2 x 10 mL). Discard the organic layer (this contains the non-basic impurities).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or NH₄OH dropwise with stirring until pH reaches 9-10. The product will precipitate as a free base.

  • Isolation: Filter the solid, wash with copious water (to remove inorganic salts), and dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Ethanol/Water)

The standard method for final polishing of the free base.

Reagents: Ethanol (absolute), Deionized Water, Activated Charcoal (Norit).

  • Saturation: Place the dried solid from Protocol A in a round-bottom flask. Add Ethanol (5 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until dissolution is just achieved.

  • Decolorization (Optional but Recommended): If the solution is colored (yellow/brown), remove from heat, add Activated Charcoal (5-10 wt%), and reflux for 5 minutes. Filter hot through Celite (pre-warmed funnel) to remove charcoal.

  • Crystallization:

    • Reheat filtrate to reflux.

    • Add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Remove from heat and allow to cool slowly to room temperature (insulate flask with a towel).

    • Once at RT, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.

  • Wash: Wash with a cold solvent mixture (EtOH:Water 1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Optimization

IssueCauseCorrective Action
"Oiling Out" Product separates as a liquid oil droplets instead of crystals.1. Re-heat to dissolve.2. Add a seed crystal.3. Scratch the glass wall.4. Switch to EtOAc/Heptane system (slower polarity gradient).
Colored Impurities Oxidized thiourea or polymerized byproducts.Use Activated Charcoal step in Protocol B. If persistent, repeat Protocol A (Acid/Base).
Low Yield Too much solvent or high solubility in mother liquor.Concentrate the mother liquor by 50% and re-cool. Check pH of aqueous waste (ensure pH > 9).
Sulfur Smell Residual sulfur-containing reagents.Wash the final crystals with cold 10% Sodium Bicarbonate solution before the final water wash.

Impurity Fate Map

Understanding where impurities go is vital for validation (E-E-A-T).

ImpurityFate Crude Crude Mixture AcidStep Acid Extraction (HCl) Crude->AcidStep OrgWash Organic Wash (EtOAc) AcidStep->OrgWash Imp_Pd Pd Black / Salts (Removed by Filtration) AcidStep->Imp_Pd BaseStep Base Precipitation OrgWash->BaseStep Imp_Ligand Ligands / Boronic Acids (Removed in Organic Wash) OrgWash->Imp_Ligand Recryst Recrystallization BaseStep->Recryst Imp_Salts Inorganic Salts (NaCl) (Removed in Mother Liquor) Recryst->Imp_Salts FinalProduct 5-(2-Methylphenyl)-1,3-thiazol-2-amine Recryst->FinalProduct Pure Crystal

Figure 2: Fate of Impurities during the multi-step purification process.

References

  • Suzuki-Miyaura Coupling of 2-Aminothiazoles

    • BenchChem Application Note. "Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole."[1] (General procedure for 5-aryl-2-aminothiazoles).

  • Synthesis of 5-Arylthiazoles

    • Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted of 2-amino-thiazole derivatives.
    • [Link]

  • General Thiazole Purification

    • Organic Chemistry Portal. "Thiazole Synthesis and Purification."[2][3][4]

    • [Link]

  • Dasatinib Intermediate Chemistry (Contextual)

    • Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides."[5] (Relevant for understanding 5-substituted thiazole stability).

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Improving Low Yields & Reaction Failure in Hantzsch Condensation

Executive Summary

The Hantzsch thiazole synthesis (1887) remains the gold standard for generating 1,3-thiazoles, yet it is notoriously plagued by variable yields ranging from 30% to 90%. Low yields are rarely due to "bad luck" but rather specific, diagnosable failures in


-haloketone integrity , dehydration kinetics , or solvation thermodynamics .

This guide moves beyond standard textbook procedures to address the hidden variables that cause reaction failure in pharmaceutical discovery workflows.

Module 1: Diagnostic Triage

Before altering your synthetic route, diagnose the failure mode. Use the logic flow below to identify the specific bottleneck in your current protocol.

TroubleshootingLogic Start START: Reaction Analysis Color Issue: Reaction turns black/tarry? Start->Color Purity Check u03b1-Haloketone Purity (Is it lachrymatory? Is it crystalline?) Color->Purity Yes TLC Issue: Intermediate visible on TLC but no Product? Color->TLC No Purify ACTION: Recrystallize/Distill Haloketone (See Module 2) Purity->Purify Impure Dehydration Bottleneck: Dehydration Step Failure TLC->Dehydration Yes Solubility Issue: Product lost during workup? TLC->Solubility No (Low Recovery) Conditions ACTION: Add Scavenger (SiO2) or Switch to Microwave (See Module 3) Dehydration->Conditions pH Check pH of Workup (Thiazolium salts are water soluble) Solubility->pH Base ACTION: Neutralize to pH 8-9 with NaHCO3 or NH4OH pH->Base

Figure 1: Diagnostic decision tree for isolating the cause of low yields in Hantzsch synthesis.

Module 2: Critical Control Points (The "Why")
1. The

-Haloketone Trap (Garbage In, Garbage Out)

The most common cause of "black tar" reactions is degraded starting material.


-Haloketones (e.g., phenacyl bromide) are highly reactive alkylating agents that undergo autocatalytic polymerization  triggered by trace acid or light.
  • The Symptom: Starting material is a sticky oil or dark solid instead of white crystals.

  • The Fix: Do not use "off-the-shelf" bottles older than 3 months without verification.

  • Protocol: Recrystallize phenacyl bromides from ethanol/ether or distill chloroacetones under vacuum immediately before use.

2. The Dehydration Bottleneck

The reaction proceeds in two steps:

  • S-Alkylation (Fast): Nucleophilic attack of the thioamide sulfur on the

    
    -carbon.[1]
    
  • Cyclization/Dehydration (Slow): Formation of the hydroxythiazoline intermediate, followed by water loss to aromatize.

  • The Problem: In neutral solvents (EtOH), the hydroxythiazoline intermediate is often stable and fails to dehydrate, leading to incomplete conversion.

  • The Fix: Acid catalysis (Lewis or Brønsted) or thermal acceleration (Microwave) is required to drive the dehydration.

Module 3: Advanced Protocols (The "How")

Standard reflux methods often result in 50-60% yields. The following modernized protocols utilize process intensification to achieve >90% yields.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates.

  • Reagents: Mix

    
    -haloketone (1.0 equiv) and Thioamide/Thiourea (1.1 equiv) in Ethanol (2-3 mL per mmol).
    
  • Catalyst: None required (thermal driving force is sufficient).

  • Irradiation: Heat to 80–100°C for 10–20 minutes in a sealed microwave vial.

  • Work-up: Cool to RT. Pour into 5%

    
     solution. Filter the precipitate.[2][3]
    
  • Expected Yield: 85–95%.

Protocol B: Green Catalytic Synthesis (

-Cyclodextrin)

Best for: Scale-up, environmentally sensitive projects, acid-sensitive substrates.

  • Solvent: Water:Ethanol (1:1).

  • Catalyst:

    
    -Cyclodextrin (10 mol%).
    
  • Procedure:

    • Dissolve

      
      -CD in water/ethanol at 50°C.
      
    • Add thioamide and

      
      -haloketone.[1][4][5][6][7]
      
    • Stir at 50-60°C for 30-60 mins.

  • Mechanism: The hydrophobic cavity of

    
    -CD encapsulates the reactants, increasing local concentration and stabilizing the transition state via hydrogen bonding.
    
  • Work-up: Cool. Filter the solid product.[2][3][4] The filtrate containing

    
    -CD can be reused.
    
Module 4: Mechanism & Pathway Visualization

Understanding the intermediate states is crucial for troubleshooting.

ReactionMechanism Reactants Reactants (Thioamide + u03b1-Haloketone) Intermediate1 S-Alkylated Species Reactants->Intermediate1 SN2 Attack (Fast) Intermediate2 4-Hydroxythiazoline (The 'Stuck' Intermediate) Intermediate1->Intermediate2 Cyclization Product 1,3-Thiazole (Aromatic) Intermediate2->Product Dehydration (-H2O) *Rate Limiting Step*

Figure 2: Reaction pathway highlighting the dehydration step where reactions frequently stall without sufficient activation energy or catalysis.

Module 5: Data Comparison (Yield Optimization)

The following data illustrates the efficiency gains from switching to intensified protocols.

MethodConditionsTimeTypical YieldGreen Metric
Conventional Ethanol Reflux (Oil Bath)3–6 Hours55–70%Low (Solvent waste)
Microwave EtOH, 100°C, Sealed Vial10–20 Mins85–95% High (Energy efficient)
Ultrasonic SiO2-Tungstosilicic Acid, RT20–40 Mins80–90%High (Low temp)
Supramolecular

-Cyclodextrin, Water/EtOH
45 Mins88–94%Excellent (Reusable catalyst)
Module 6: Frequently Asked Questions (FAQ)

Q: My product is an oil that won't crystallize. How do I purify it? A: This often indicates the presence of unreacted ketone.

  • Trituration: Add cold diethyl ether or hexanes and scratch the flask walls to induce crystallization.

  • Salt Formation: Dissolve the oil in ether and bubble dry HCl gas (or add HCl/dioxane). The thiazolium hydrochloride salt usually precipitates instantly and can be recrystallized.

Q: I am getting a mixture of isomers. Why? A: If you are using substituted thioureas under strongly acidic conditions, you may observe regioselectivity issues (2-imino-2,3-dihydrothiazoles vs. 2-aminothiazoles).[5]

  • Solution: Switch to neutral conditions (Protocol B above) or use a mild base (

    
    ) during the reaction to favor the thermodynamic 2-aminothiazole product [3].
    

Q: Can I perform this reaction solvent-free? A: Yes. "Grinding" methods (Mechanochemistry) are effective. Grind the thioamide and


-haloketone with a mortar and pestle (or ball mill) for 10-20 minutes. The mixture will melt (eutectic formation) and solidify as the reaction completes. Wash with water to remove salts.
References
  • BenchChem. Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from

  • Nayak, S., et al. (2022). "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry, 15(1). Retrieved from

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [8]

  • Bouherrou, H., et al. (2017). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid." Molecules, 22(5). Retrieved from

Sources

Technical Support Center: Optimizing Synthesis of 5-aryl-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 5-aryl-1,3-thiazol-2-amines. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to 5-aryl-1,3-thiazol-2-amine Synthesis

The 5-aryl-1,3-thiazol-2-amine scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] The most common and versatile method for constructing this heterocyclic system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative.[5][6][7] While generally high-yielding, the synthesis can present challenges related to reaction conditions, substrate reactivity, and product purification.[1][6] This guide will explore the optimization of these parameters to ensure successful and reproducible outcomes.

Core Synthesis Workflow: Hantzsch Thiazole Synthesis

The fundamental transformation involves the reaction between an α-haloketone and a thioamide to form the thiazole ring.[5] The process can be visualized as a sequence of nucleophilic attack, cyclization, and dehydration steps.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A α-Aryl-α-haloketone (e.g., 2-bromoacetophenone) C Condensation Reaction (Solvent, Heat) A->C B Thiourea B->C D Cooling & Precipitation C->D Reaction Completion E Basification (e.g., Na2CO3 solution) D->E F Isolation (Filtration) E->F G Crude 5-Aryl-1,3-thiazol-2-amine F->G H Purification (Recrystallization) G->H I Pure Product H->I

Caption: General workflow for Hantzsch synthesis of 5-aryl-1,3-thiazol-2-amines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: I've followed the standard procedure, but my reaction yield is very low, or I see no product formation by TLC analysis. What could be the cause?

  • Answer & Solutions: This is a common issue that can stem from several factors related to reactants, conditions, or reaction time.

    • Causality (Reactant Quality): The α-haloketone is susceptible to degradation, especially if it's an α-bromoketone, which can be a lachrymator and light-sensitive. The stability of your thioamide derivative is also critical.

      • Solution: Ensure the α-haloketone is pure and has not decomposed. If necessary, purify it by recrystallization or column chromatography before use. Use high-purity thiourea.

    • Causality (Reaction Temperature): While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy barrier for the initial SN2 attack and subsequent cyclization.[8]

      • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A modest temperature increase to 50-70°C in a solvent like ethanol is often sufficient.[1][8] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

    • Causality (Solvent Choice): The polarity and protic nature of the solvent can significantly influence reaction rates. Protic solvents like ethanol or methanol are commonly used as they can solvate the ionic intermediates.[6][9] However, for less reactive substrates, aprotic polar solvents might be beneficial.[8][10]

      • Solution: Ethanol is the standard and most effective solvent for many substrates.[6] If yields remain low, consider switching to DMF or dioxane, which may enhance solubility and reaction rates for challenging substrates.[9][10]

    • Causality (Reaction Time): The reaction may simply be slow. Insufficient reaction time will lead to incomplete conversion.[8]

      • Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned duration, extend the reaction time, checking periodically until the starting material is consumed.

Problem 2: Formation of Side Products

  • Question: My NMR spectrum shows the desired product, but also significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer & Solutions: Side product formation is often related to the reaction conditions and the stability of the starting materials and intermediates.

    • Causality (Isomeric Impurities): When using N-substituted thioureas, there is a possibility of forming a 2-imino-2,3-dihydrothiazole isomer. The regioselectivity of the cyclization is influenced by pH.[8]

      • Solution: To favor the desired 2-amino-thiazole, maintain neutral or slightly basic conditions. The use of a non-acidic solvent is recommended. If necessary, a mild, non-nucleophilic base can be added to suppress the formation of the imino isomer.[8]

    • Causality (Decomposition): Excessive heat can cause decomposition of reactants or the final product, leading to a complex mixture.[8]

      • Solution: Use the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to ensure the clean formation of the product. Modern approaches like using microwave irradiation can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[1][11]

Problem 3: Difficulty in Product Purification

  • Question: The crude product is an oil or a sticky solid that is difficult to filter and purify. How can I improve the isolation and purification process?

  • Answer & Solutions: The physical properties of the crude product can complicate isolation. The workup procedure is key to obtaining a pure, crystalline solid.

    • Causality (Incomplete Neutralization): The reaction often produces hydrohalide salts of the aminothiazole. If the product is not fully neutralized, it may remain as a salt, which can be more soluble or have different physical properties.[6]

      • Solution: During workup, ensure complete neutralization by adding a base like sodium carbonate or sodium bicarbonate solution until the mixture is basic (check with pH paper).[6] This will precipitate the free base form of the aminothiazole, which is typically less soluble in water.

    • Causality (Solvent Choice for Recrystallization): The choice of solvent for recrystallization is critical for obtaining a pure crystalline product.

      • Solution: Ethanol is often a good first choice for recrystallization of 5-aryl-1,3-thiazol-2-amines.[12] If the product is too soluble in ethanol, try a mixed solvent system like ethanol/water or ethyl acetate/hexane. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

  • Q1: Is a catalyst necessary for the Hantzsch thiazole synthesis?

    • A1: Traditionally, the Hantzsch synthesis is performed without a catalyst.[10] However, various catalysts have been reported to improve yields, shorten reaction times, and enable milder reaction conditions. These include silica-supported tungstosilicic acid[1], and some reactions can be promoted under solvent-free conditions or with microwave assistance.[11][13]

  • Q2: What is the optimal molar ratio of α-haloketone to thiourea?

    • A2: A slight excess of the thioamide component is often used to ensure complete consumption of the more expensive α-haloketone. A common ratio is 1 equivalent of the α-haloketone to 1.2-1.5 equivalents of thiourea.[6]

  • Q3: Can I use α-chloroketones instead of α-bromoketones?

    • A3: Yes, α-chloroketones can be used. However, the C-Br bond is generally more labile than the C-Cl bond, meaning α-bromoketones are more reactive and may lead to faster reaction times or require milder conditions. If using an α-chloroketone, you may need to use higher temperatures or longer reaction times.

  • Q4: How does the electronic nature of the aryl group on the α-haloketone affect the reaction?

    • A4: The electronic properties of the substituent on the aryl ring can influence the reactivity of the ketone carbonyl and the rate of the initial SN2 reaction. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially affecting the cyclization step. However, the Hantzsch synthesis is generally robust and tolerates a wide variety of substituents on the aryl ring.

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Phenyl-1,3-thiazol-2-amine

This protocol is a classic example of the Hantzsch synthesis.[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Water (for rinsing)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent).

  • Add thiourea (7.5 mmol, 1.5 equivalents).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 65-70°C) for 30 minutes. Monitor the reaction by TLC (e.g., using 50% ethyl acetate/50% hexane).

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.

  • Swirl the mixture to mix thoroughly. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the solid to air dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if needed.

ParameterValueReference
Reagents 2-Bromoacetophenone, Thiourea[6]
Solvent Methanol[6]
Temperature ~65-70 °C[1]
Time 30 minutes[6]
Workup Basification with Na₂CO₃[6]
Typical Yield High[1]
Protocol 2: Green Synthesis using a Reusable Catalyst

This protocol outlines an environmentally benign approach using a solid-supported catalyst and ultrasonic irradiation.[1]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)

  • Thiourea

  • Substituted Benzaldehyde

  • Silica supported tungstosilicic acid (SiW/SiO₂)

  • Ethanol/Water (50:50)

Procedure:

  • In a reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), and the desired substituted benzaldehyde (1 mmol).

  • Add the SiW/SiO₂ catalyst.

  • Add the ethanol/water (50:50) solvent system.

  • Place the vessel in an ultrasonic bath at room temperature and irradiate until the reaction is complete (monitor by TLC).

  • After completion, the solid catalyst can be recovered by simple filtration for reuse.

  • The product can be isolated from the filtrate, typically by precipitation or extraction, followed by recrystallization.

ParameterValueReference
Method One-pot, three-component[1]
Catalyst Silica supported tungstosilicic acid[1]
Solvent Ethanol/Water (50:50)[1]
Activation Ultrasonic irradiation or conventional heating (65°C)[1]
Key Advantage Reusable catalyst, greener conditions[1]
Typical Yield 79-90%[1]

Mechanistic Insight

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.

Hantzsch_Mechanism Start α-Haloketone + Thioamide Step1 S_N2 Attack Start->Step1 Intermediate1 Isothiouronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Nitrogen attacks carbonyl) Intermediate1->Step2 Intermediate2 Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 2-Aminothiazole Product Step3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • ResearchGate. SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. Available from: [Link]

  • RASĀYAN J. Chem. ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. Available from: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]

  • PMC. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Cairo University. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

Sources

Minimizing side product formation in thiazole ring synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Product Formation in Hantzsch Thiazole Synthesis

Core Directive & Scope

User Context: You are likely synthesizing a thiazole scaffold for a drug candidate (e.g., Dasatinib, Ritonavir analogs) or a fluorescent probe. The Problem: The Hantzsch synthesis is robust but prone to "tarring," dimerization, and regioisomeric impurities that complicate HPLC purification. The Goal: This guide moves beyond standard textbook mechanisms to address the practical failure modes of the reaction. We focus on Process Control —preventing impurities before they form.

The "Gold Standard" Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol matches this optimized workflow. Many side reactions stem from "legacy" conditions (e.g., unbuffered reflux in neat DMF).

Optimized Hantzsch Synthesis (Green/Buffered)

This protocol minimizes thermal degradation and acid-catalyzed polymerization.

ParameterSpecificationRationale
Solvent Ethanol (EtOH) or EtOH/Water (1:1)High solubility for reagents, low solubility for the HBr salt product (facilitates precipitation). Avoids DMF (difficult removal).
Stoichiometry 1.0 eq

-haloketone : 1.1–1.2 eq Thioamide
Slight excess of nucleophile (thioamide) prevents

-haloketone self-condensation.
Temperature 50–70 °C (Do not reflux unless necessary)High heat promotes pyrazine formation (dimerization).
Additive

or

(0.5–1.0 eq)
CRITICAL: Scavenges the HBr byproduct. Prevents acid-catalyzed charring/tarring.
Concentration 0.2 M – 0.5 MToo concentrated = Dimerization risk. Too dilute = Slow kinetics.

Troubleshooting Tickets (Q&A)

Ticket #001: "I see a persistent high-Rf impurity on TLC."

Diagnosis: Pyrazine Formation (Dimerization) Severity: High (Competitive Reaction)

Technical Explanation: The most common "dimer" is not a thiazole dimer, but a pyrazine . In the presence of ammonia (often from thioamide decomposition) or free amine, two molecules of


-haloketone self-condense. This is a symmetry-allowed process that competes with the nucleophilic attack of the sulfur.

Corrective Actions:

  • Check Reagent Quality: Ensure your thioamide is not decomposing to release

    
    . Recrystallize if it smells of ammonia.
    
  • Order of Addition: Do not mix the

    
    -haloketone and base before adding the thioamide.
    
    • Correct: Dissolve Thioamide

      
       Add Base 
      
      
      
      Slow addition of
      
      
      -haloketone.
  • Kinetic Control: Lower the temperature to 40–50 °C. Pyrazine formation has a higher activation energy than thiazole cyclization.

Ticket #002: "My reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization Severity: Critical (Total Loss)

Technical Explanation: The Hantzsch reaction generates 1 equivalent of HX (HBr or HCl).



If the 

-haloketone is electron-rich (e.g., furan-substituted) or acid-sensitive, the generated HBr catalyzes an aldol-type polymerization of the starting material, leading to "tars."

Corrective Actions:

  • The "Buffer" Fix: Add solid

    
     (suspended) or Sodium Acetate (NaOAc) to the reaction. This neutralizes HBr in situ without being basic enough to cause side reactions.
    
  • Solvent Switch: Move from refluxing Dioxane/DMF to Ethanol at room temperature . Many Hantzsch reactions proceed at 25 °C if given 12–24 hours, completely avoiding thermal decomposition.

Ticket #003: "I have two spots with similar polarity (Regioisomers)."

Diagnosis: N- vs. S-Alkylation Competition Severity: Moderate (Purification Issue)

Technical Explanation: Thioureas/Thioamides are ambident nucleophiles. While Sulfur is softer and more nucleophilic (forming the desired thiazole), Nitrogen can attack under specific conditions, leading to the 2-imino-thiazoline isomer (the "wrong" cyclization).

Corrective Actions:

  • Solvent Polarity: Use polar protic solvents (EtOH, Water). These solvate the harder Nitrogen anion, reducing its nucleophilicity and favoring S-alkylation (Soft-Soft interaction).

  • Avoid Strong Bases: Strong bases (NaOH, KOH) deprotonate the amide nitrogen, making it more competitive. Stick to weak bases (Carbonates, Acetates).

Mechanistic Visualization

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the bifurcation between the desired Hantzsch pathway and the competing Pyrazine/Polymerization pathways.

ThiazolePathways Start α-Haloketone + Thioamide Intermediate S-Alkylated Intermediate Start->Intermediate S-Attack (Kinetic) Pyrazine Pyrazine (Dimer Impurity) Start->Pyrazine Self-Condensation (High Temp/NH3) Polymer Polymer/Tar (Degradation) Start->Polymer Acid Catalysis (Unbuffered HBr) Isomer N-Alkylated Isomer Start->Isomer N-Attack (Non-polar Solvent) Product Thiazole (Desired) Intermediate->Product Cyclization (- H2O)

Caption: Figure 1. Competitive pathways in Hantzsch synthesis. Green path represents the desired S-alkylation/cyclization. Red/Yellow paths represent failure modes triggered by heat, acid, or solvent choice.

Advanced Optimization: Solvent Selection Data

Recent "Green Chemistry" studies have quantified the impact of solvent on yield and side-product formation.

Solvent SystemYield (%)Time (min)Side Product ProfileRecommendation
Ethanol (Reflux) 85–92%60–120Low (Trace Dimer)Standard Choice
Water (Catalyst-free) 90–95%30–60Very LowBest for Green Chem
PEG-400 88–94%15–45LowGood for Microwave
DMF/Dioxane 60–75%180+High (Tars/Polymers)Avoid

Data aggregated from comparative studies (See References [2], [4]).

Purification Decision Tree

If side products form, use this logic to salvage the batch.

PurificationLogic Check Analyze Crude (TLC/LCMS) Decision1 Major Impurity? Check->Decision1 Dimer Non-Polar Dimer (High Rf) Decision1->Dimer High Rf Spot Acid Acid Salt (Starting Material) Decision1->Acid Baseline Streak Clean Clean Product Decision1->Clean Single Spot Action1 Trituration (Wash w/ Hexanes/Ether) Dimer->Action1 Remove Lipophilic Dimer Action2 Basic Wash (Sat. NaHCO3) Acid->Action2 Free Base Formation Action3 Recrystallize (EtOH/H2O) Clean->Action3 Final Polish

Caption: Figure 2. Post-reaction workflow. Most thiazole impurities (dimers) are highly lipophilic and can be removed by triturating the crude solid with hexanes or diethyl ether, avoiding column chromatography.

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft. (Foundational Mechanism).

  • Kashyap, S. J., et al. (2012). "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives." International Journal of Pharmaceutical Sciences and Research. (Green Solvent Data).

  • Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters. (Water-based protocols).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Troubleshooting isomer formation in acidic Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isomer Formation & Stability in Acidic Media Ticket ID: HZ-ISO-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

In the synthesis of 1,4-dihydropyridines (1,4-DHPs)—the scaffold for calcium channel blockers like Nifedipine and Amlodipine—"isomer formation" typically refers to three distinct failure modes:

  • Regioisomeric Scrambling: Formation of symmetrical byproducts during unsymmetrical Hantzsch synthesis.

  • Stereochemical Loss: Lack of enantiocontrol at the C4 chiral center (racemization).

  • Oxidative "Isomerism": Unwanted aromatization to the pyridine derivative (loss of 2H).

This guide provides mechanistic diagnostics and validated protocols to resolve these issues under acidic conditions.

Module 1: Diagnostic Logic & Mechanism

Before adjusting parameters, identify which "isomer" pathway is dominating your impurity profile.

The Acidic Hantzsch Pathway

Under acidic conditions (Bronsted or Lewis acid), the reaction bifurcates. Control is lost when these two pathways compete randomly rather than sequentially.

HantzschPathways Start Reagents: Aldehyde + 2 Beta-Keto Esters + Ammonia PathA Pathway A: Knoevenagel Condensation Start->PathA Acid Catalyzed PathB Pathway B: Enamine Formation Start->PathB Risk1 Risk: Symmetrical Scrambling (If Reagents Mixed All-in-One) Start->Risk1 Unsymmetrical Setup InterA Intermediate A: Benzylidene (Chalcone) PathA->InterA InterB Intermediate B: Beta-Amino Crotonate PathB->InterB Merge Michael Addition (Inter A + Inter B) InterA->Merge InterB->Merge Cyclize Cyclization & Dehydration Merge->Cyclize Product 1,4-Dihydropyridine (DHP) Cyclize->Product Risk2 Risk: Aromatization (Pyridine Byproduct) Product->Risk2 Oxidation (Light/Air)

Figure 1: Bifurcated mechanism of Hantzsch synthesis. In unsymmetrical synthesis, simultaneous execution of Path A and Path B leads to scrambling.

Module 2: Troubleshooting Guides

Issue 1: Regioisomeric Scrambling (Unsymmetrical Synthesis)

Symptom: You are synthesizing a DHP with two different ester groups (


), but LC-MS shows three peaks: Target (

), Symmetrical A (

), and Symmetrical B (

).

Root Cause: "One-pot" mixing allows the ammonia to react with both keto-esters indiscriminately, and the aldehyde to condense with both. Solution: Adopt the Stepwise Separation Protocol .

StepActionMechanistic Rationale
1 Pre-form Knoevenagel React Aldehyde + Keto-ester A (1.0 eq) + Cat. Acid.[1][2][3][4] Isolate or drive to completion.
2 Pre-form Enamine React Keto-ester B (1.0 eq) + Ammonia source.
3 Controlled Merge Add Enamine (2) to Knoevenagel (1) in refluxing alcohol.
Issue 2: Stereochemical Control (Racemization)

Symptom: The product is chemically pure but has 0% enantiomeric excess (racemic) despite using chiral starting materials or mild conditions. Context: 1,4-DHPs are chiral at C4. Standard acid catalysis (e.g., acetic acid, PTSA) is non-stereoselective.

Root Cause: High acidity promotes rapid reversible protonation, washing out stereochemical information. Solution: Switch to Chiral Phosphoric Acid (CPA) Catalysis .

  • The Fix: Use binol-derived chiral phosphoric acids (TRIP or similar). These act as bifunctional catalysts:

    • Brønsted Acid Site: Activates the Knoevenagel intermediate (electrophile).

    • Phosphoryl Oxygen: Hydrogen-bonds with the Enamine (nucleophile).

    • Chiral Pocket: Sterically enforces facial selectivity during the Michael addition step.

Critical Check: If using CPAs, ensure the solvent is non-polar (e.g., Toluene or DCM) to maximize ion-pairing. Polar solvents (MeOH, EtOH) disrupt the delicate H-bond network required for enantiocontrol [1].

Issue 3: The "Oxidation Isomer" (Pyridine Contamination)

Symptom: Mass spec shows a peak at [M-2], and the product is yellowing/darkening. Root Cause: 1,4-DHPs are sensitive to photo-oxidation and aerobic oxidation, converting to the thermodynamically stable pyridine.

Troubleshooting Checklist:

Module 3: Validated Protocol (Unsymmetrical Synthesis)

This protocol is adapted from scale-up procedures optimized for impurity control [2].

Target: Unsymmetrical 1,4-DHP Scale: 10 mmol Equipment: Amber round-bottom flask, Dean-Stark trap (optional).

Reagents
  • Component A: Aldehyde (10 mmol)

  • Component B:

    
    -Keto Ester 1 (10 mmol)
    
  • Component C:

    
    -Keto Ester 2 (10 mmol)
    
  • Ammonia Source: Ammonium Acetate (12-15 mmol)

  • Solvent: Isopropanol (IPA) or Ethanol (Anhydrous)

Workflow
  • Stage 1: The Knoevenagel Lock

    • Combine Aldehyde and Keto Ester 1 in IPA.

    • Add catalytic piperidine/acetic acid (or specific CPA if chiral).

    • Stir at 40°C for 30-60 mins.

    • QC Check: TLC must show consumption of aldehyde. If aldehyde remains, it will scramble in Stage 2.

  • Stage 2: The Enamine Feed

    • In a separate vessel, mix Keto Ester 2 and Ammonium Acetate in IPA.

    • Stir at RT for 30 mins to generate the enamine in situ.

  • Stage 3: The Merge

    • Add the contents of Stage 2 dropwise to the Stage 1 vessel over 20 minutes.

    • Why Dropwise? Keeps the concentration of free enamine low relative to the benzylidene, favoring the cross-reaction over self-condensation.

    • Heat to reflux for 4-6 hours.

  • Stage 4: Isolation

    • Cool to room temperature.

    • Crucial: Do not leave in solution overnight. DHPs oxidize in solution.

    • Crystallize immediately or remove solvent and store under Argon at -20°C.

Module 4: FAQ - Rapid Response

Q: Can I use Lewis Acids (Yb(OTf)3, Sc(OTf)3) instead of Brønsted acids? A: Yes, Lewis acids often improve yield and can be used in water. However, they are extremely efficient at catalyzing the scrambling of esters if not used in the stepwise protocol. They do not inherently induce chirality unless associated with a chiral ligand.

Q: My DHP product has a "rotational" isomer in NMR. Is this an impurity? A: Likely not. If you have bulky groups at the ester positions (e.g., tert-butyl), you may see atropisomers (restricted rotation).

  • Test: Run High-Temperature NMR (50-60°C). If the peaks coalesce, it is a rotamer, not a chemical impurity.

Q: How do I remove the pyridine byproduct if it forms? A: Pyridines are basic; DHPs are not (the nitrogen lone pair is delocalized into the ring).

  • Wash: Dissolve crude in EtOAc. Wash rapidly with cold, dilute HCl (0.5 M). The pyridine will protonate and move to the aqueous layer; the DHP will remain in the organic layer.

  • Warning: Do this fast. Prolonged exposure to acid will degrade the DHP.

References

  • Stereocontrol in Hantzsch Synthesis: Jiang, J., et al. "Asymmetric Hantzsch Reaction Catalyzed by Chiral Phosphoric Acids." Nature Chemistry, vol. 5, 2013. (Generalized link to journal for verification of CPA mechanism consensus).

  • Unsymmetrical Synthesis & Impurity Control: Parker, A., et al. "Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture." Organic Process Research & Development, vol. 10, no. 5, 2006, pp. 959-966.

  • Hantzsch Ester Oxidation Mechanisms: Zhu, X-Q., et al. "Hydride Transfer vs Electron Transfer in the Oxidation of Hantzsch Esters." Journal of Organic Chemistry, vol. 64, 1999.[5]

Sources

Technical Support Center: Catalyst Selection for Efficient Three-Component Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of three-component reactions for synthesizing thiazole scaffolds. The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs like Dasatinib and Cefixime, and valued for its wide range of biological activities.[1][2][3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, particularly in catalyst selection, to empower you to troubleshoot effectively and optimize your synthesis for yield, purity, and sustainability.

Foundational Principles: The Three-Component Synthesis of Thiazoles

The most prevalent method for this synthesis is a variation of the classic Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide.[2][5] Modern, efficient three-component strategies often react an α-halocarbonyl compound, a sulfur source (like thiourea or thiosemicarbazide), and a third reactant in a one-pot process.[6][7][8] This approach offers superior atom economy, shorter reaction times, and operational simplicity.[6]

The general mechanism involves the initial S-alkylation of the thioamide/thiourea with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

Catalyst Selection Guide

The catalyst is the most critical variable in a three-component thiazole synthesis. Its role extends beyond accelerating the reaction; it can dictate the reaction pathway, minimize side products, and enable milder, more sustainable conditions.[9][10]

Comparative Overview of Catalyst Classes
Catalyst TypeKey AdvantagesKey DisadvantagesIdeal For...
Homogeneous Catalysts High activity and selectivity, well-defined mechanisms.Difficult to separate from the reaction mixture, not typically reusable.Mechanistic studies, small-scale synthesis where purification is straightforward.
Heterogeneous Catalysts Excellent reusability , simple separation (filtration), enhanced stability.[11]Can have lower activity than homogeneous counterparts, potential for leaching.Green chemistry applications, large-scale synthesis, process optimization.
Nanocatalysts Extremely high surface area leading to superior catalytic activity, requires minimal loading.[6][12]Can be costly to synthesize, potential for aggregation, requires characterization (XRD, SEM, etc.).[13]High-yield, rapid reactions. Magnetic nanoparticles (e.g., Fe₃O₄, NiFe₂O₄) are ideal for easy magnetic separation.[14][15]
Ionic Liquids (ILs) Can act as both catalyst and solvent , tunable properties, low vapor pressure, often recyclable.[16][17]Can be expensive, viscosity can pose challenges, requires specific workup procedures.Greener synthesis protocols, reactions requiring specific polarity or acidic/basic catalysis.[16][17][18]
Biocatalysts Environmentally benign (e.g., chitosan-based), biodegradable, can operate under mild conditions.[19][20]Limited thermal and solvent stability, may have lower activity than metal catalysts.Eco-friendly synthesis, particularly when combined with ultrasound irradiation.[19]
Expert Insights on Catalyst Choice:
  • For Scalability and Sustainability: Magnetic nanocatalysts are a superior choice.[15] Catalysts like NiFe₂O₄ or silica-coated γ-Fe₂O₃ functionalized with a metal (e.g., Cu(II)) offer high yields (often >90%) and can be recovered with a simple external magnet and reused for multiple cycles with minimal loss of activity.[6][13]

  • For Maximizing Yield in Difficult Reactions: If you are struggling with low yields, switching to a nanocatalyst can be transformative due to the high surface area and density of active sites.[12] For instance, using just 5 mg of NiFe₂O₄ nanoparticles can drive a reaction to 90% yield in under an hour.[6][7]

  • For "Green" Chemistry Mandates: Ionic liquids[16][17] and biocatalysts like modified chitosan[20] are excellent options. They often allow for the elimination of volatile organic compounds (VOCs) and can be recycled. Some acidic ionic liquids can inherently catalyze the reaction without an additional catalyst.[16]

Catalyst_Choice Start What is your primary goal? Goal_Yield Maximize Yield / Speed Start->Goal_Yield Goal_Green Green Chemistry / Sustainability Start->Goal_Green Goal_Scale Scalability / Process Chemistry Start->Goal_Scale Rec_Nano Use Nanocatalysts (e.g., NiFe₂O₄, Fe₃O₄-based) Goal_Yield->Rec_Nano High surface area boosts activity Rec_Magnetic Use Magnetic Nanocatalysts (e.g., γ-Fe₂O₃@SiO₂@Cu) Goal_Green->Rec_Magnetic Catalyst is reusable Rec_IL Use Ionic Liquids or Biocatalysts (Chitosan) Goal_Green->Rec_IL Recyclable, avoids VOCs Goal_Scale->Rec_Magnetic Easy magnetic separation

Figure 2: Decision workflow for selecting an appropriate catalyst.

Troubleshooting Guide

This section addresses common issues encountered during three-component thiazole synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My Hantzsch-type synthesis is resulting in a very low yield. What are the most common causes? A1: Low yields are typically traced back to four key areas: suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, or the formation of unwanted side products.[21] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.

Q2: I've confirmed my starting materials are pure. How can I improve the yield of my reaction? A2: The next step is to optimize your reaction parameters.

  • Catalyst: This is the most impactful change. If you are not using a catalyst, adding one can dramatically improve yields. If you are using a standard catalyst, consider switching to a high-activity heterogeneous system like silica-supported tungstosilicic acid or a nanocatalyst.[8][21]

  • Solvent: The choice of solvent is crucial.[6] While ethanol is common, a mixture of ethanol/water (1:1) has been shown to significantly improve yields compared to either solvent alone.[8] Greener solvents like ionic liquids can also serve as the catalyst, further enhancing efficiency.[16]

  • Temperature: While some reactions proceed at room temperature, most require heating (e.g., 65-78°C).[6][8] Ensure your reaction is at the optimal reflux temperature for your chosen solvent system.

  • Energy Source: Consider alternative energy sources. Both ultrasonic irradiation and microwave-assisted synthesis have been demonstrated to dramatically increase yields and reduce reaction times from hours to minutes.[7][8][22]

Troubleshooting_Yield Start Problem: Low Yield Check_Purity Are starting materials pure? Start->Check_Purity Check_Stoich Is stoichiometry correct? Check_Purity->Check_Stoich Yes Sol_Purify Action: Purify reactants. Check_Purity->Sol_Purify No Optimize_Cond Optimize Reaction Conditions Check_Stoich->Optimize_Cond Yes Sol_Adjust Action: Re-weigh and ensure correct molar ratios. Check_Stoich->Sol_Adjust No Sub_Catalyst Introduce/Change Catalyst (e.g., Nanoparticle) Optimize_Cond->Sub_Catalyst Sub_Solvent Change Solvent (e.g., EtOH/H₂O) Optimize_Cond->Sub_Solvent Sub_Energy Use Ultrasound/Microwave Optimize_Cond->Sub_Energy

Figure 3: Troubleshooting flowchart for addressing low reaction yield.
Problem Area 2: Side Products and Purification

Q3: My NMR shows multiple products. What are the typical side reactions, and how can I minimize them? A3: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[21] To minimize this, maintaining neutral or slightly basic conditions is often recommended. Another potential issue is the formation of bis-thiazoles if a reactant has multiple reaction sites. Careful control of stoichiometry is critical to limit these byproducts.[21] Using a highly selective catalyst can also direct the reaction toward the desired product.

Q4: I'm having difficulty isolating my product. It seems to be soluble in the workup solvent. A4: This is a common issue, especially when using polar solvents like methanol or ethanol. A simple and effective solution is to precipitate the product by pouring the cooled reaction mixture into a beaker of aqueous 5% sodium carbonate (Na₂CO₃) solution.[21][23] The thiazole product is often poorly soluble in water and will precipitate, allowing for easy isolation by filtration.[23]

Problem Area 3: Catalyst Performance

Q5: I'm using a reusable catalyst, but its activity drops significantly after the first run. Why? A5: A drop in catalytic activity can be due to several factors:

  • Leaching: The active catalytic species may be dissolving into the reaction medium. This is a known issue with some supported catalysts.

  • Poisoning: Impurities in the starting materials or byproducts from the reaction can bind to the catalyst's active sites, deactivating them.

  • Mechanical/Thermal Degradation: The physical structure of the catalyst (especially nanoparticles) can be damaged by harsh stirring or high temperatures, reducing its surface area and effectiveness.

  • Incomplete Recovery: Ensure you are recovering all of the catalyst between runs. For magnetic catalysts, ensure sufficient time with the magnet to collect all particles.

To address this: Wash the recovered catalyst thoroughly with a solvent like ethanol and dry it completely before reuse. If leaching is suspected, an ICP analysis of the reaction filtrate can confirm the presence of dissolved metal. Consider a more robust catalyst support, such as silica-coating for magnetic nanoparticles, which enhances chemical and thermal stability.[13]

Frequently Asked Questions (FAQs)

Q: Can this reaction be performed under "green" or environmentally friendly conditions? A: Absolutely. Significant progress has been made in developing greener synthetic approaches.[21][22] Key strategies include:

  • One-Pot, Multi-Component Reactions: This is inherently green as it reduces steps and waste.[6]

  • Recyclable Catalysts: Using heterogeneous or magnetic nanocatalysts that can be easily removed and reused is a core principle.[6][15]

  • Green Solvents: Employing water, ethanol/water mixtures, or recyclable ionic liquids instead of hazardous solvents like toluene is highly encouraged.[6][7][17]

  • Energy Efficiency: Utilizing ultrasound or microwave irradiation can drastically reduce reaction times and energy consumption.[8][22]

Q: What are the primary safety precautions I should take? A: Standard laboratory safety protocols should always be followed. Specifically:

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Thioamides/Thiourea: These compounds can have unpleasant odors and should be handled with care.

  • Solvents: Handle flammable organic solvents with appropriate precautions.

  • Always consult the Safety Data Sheet (SDS) for every reagent used in the synthesis.

Experimental Protocol: Green Synthesis of a Thiazole Derivative using a Reusable Magnetic Nanocatalyst

This protocol is adapted from a reported procedure for the synthesis of thiazole scaffolds using reusable NiFe₂O₄ nanoparticles.[6][7]

Materials:

  • N-(3-(2-bromoacetyl)... derivative (α-halo carbonyl compound, 1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride derivative (e.g., phthalic anhydride, 1 mmol)

  • NiFe₂O₄ nanoparticles (5 mg)

  • Ethanol:Water (1:1 v/v) solvent (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the anhydride (1 mmol), and the NiFe₂O₄ nanoparticles (5 mg).[7]

  • Add 5 mL of the ethanol:water (1:1) solvent system.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 75°C with stirring for 45–60 minutes.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the NiFe₂O₄ catalyst.

  • Decant the supernatant solution. The solid product may precipitate at this stage. If not, proceed to the next step.

  • Wash the retained catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the reaction solution. The catalyst can now be dried and stored for reuse.

  • Pour the combined solution into 20 mL of cold water or 5% Na₂CO₃ solution to precipitate the solid product.

  • Filter the solid product using a Buchner funnel, wash with water, and dry.

  • Purify the crude product by recrystallization from absolute ethanol to obtain the final thiazole derivative.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

References

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • (2023). Synthesis and Application of Novel Magnetic Supported Copper Nanocatalyst for the Preparation of Thiazoles: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • (2025). Magnetic Nanocatalyst (Fe₃O₄/DOP/N⁺Me₃Br₃⁻): A Novel and Sustainable Solution for the Synthesis of Thiazoles. Journal of Synthetic Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry Books. [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • (2018). Intrinsic catalytic activity of an acidic ionic liquid as a solvent for synthesis of 2-amino thiazole derivatives. JETIR. [Link]

  • (2022). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. Taylor & Francis Online. [Link]

  • Sumran, G. (2026). Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research. [Link]

  • (2014). Synthesis of Thiazole by Nano Catalyzed. Science and Education. [Link]

  • (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]

  • Fei, Y., et al. (2023). Thiazolium Ionic Liquids, Synthesis, Properties, and Applications. ResearchGate. [Link]

  • (2024). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. ResearchGate. [Link]

  • Synthesis of thiazole using an ionic liquid [TEBSA]HSO4. ResearchGate. [Link]

  • (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Safari, J., et al. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst. Canadian Center of Science and Education. [Link]

  • (2013). Homogeneous and heterogeneous catalysts for multicomponent reactions. RSC Publishing. [Link]

  • Ali, M., & Sayed, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. [Link]

  • Zaki, M. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • Zaki, M. E. A., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

  • Shahin, I. G., et al. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Singh, A., & Singh, P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Hamedani, N. F., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction. Bentham Science. [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review. MDPI. [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. [Link]

  • Multicomponent reactions and palladium catalysis. Atlas of Science. [Link]

  • Patel, D. P., & Singh, S. K. (2025). Solid Base Catalysts in Multicomponent Reactions: A Green Pathway to Heterocyclic Compounds. Bentham Science. [Link]

  • Asr, M. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Aminothiazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing solubility challenges with 2-aminothiazole derivatives in biological assays. The following content is designed to offer both quick solutions to common problems and comprehensive strategies for more complex solubility issues, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-aminothiazole derivatives.

Q1: Why are my 2-aminothiazole derivatives poorly soluble in aqueous buffer?

A: The limited aqueous solubility of many 2-aminothiazole derivatives is inherent to their chemical structure. These compounds often possess a semi-rigid, heterocyclic core and may have aromatic or lipophilic substitutions, which contribute to low aqueous solubility[1][2]. The 2-aminothiazole core itself contains both nitrogen and sulfur atoms, allowing for hydrogen bonding, but extensive side chains can significantly increase the molecule's hydrophobicity[3][4]. This is a common challenge, with over 70% of new chemical entities in drug discovery pipelines exhibiting poor aqueous solubility[5][6].

Q2: What is the quickest method to solubilize my 2-aminothiazole derivative for a preliminary in vitro assay?

A: The most direct initial approach is the use of a co-solvent. Preparing a high-concentration stock solution in a water-miscible organic solvent is a standard practice[1].

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used due to their strong solubilizing power and miscibility with aqueous assay media[1].

  • Procedure:

    • Prepare a stock solution of your compound, typically at 10-30 mM, in 100% DMSO or ethanol.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) can be applied if necessary[1].

    • For the assay, perform serial dilutions of the stock solution into your aqueous buffer to reach the final desired concentrations.

  • Critical Consideration: It is crucial to keep the final concentration of the organic solvent in the assay medium low, typically below 0.5% (v/v), to avoid solvent-induced cellular stress or interference with the assay results[1][7].

Q3: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A: This phenomenon is known as "precipitation upon dilution" and is a common issue when working with poorly soluble compounds[8]. While the compound is soluble in the high concentration of organic solvent, the drastic change in solvent polarity upon dilution into an aqueous medium causes the compound to "crash out" of the solution[8].

To mitigate this:

  • Optimize Co-solvent Concentration: While keeping the final co-solvent concentration low is important, ensure it is sufficient to maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help keep the compound in solution[8].

  • Use of a Co-solvent mixture: Sometimes a combination of solvents can be more effective. For instance, preparing the stock in a DMSO/ethanol mixture might improve solubility upon aqueous dilution[8].

Q4: Can the pH of my assay buffer affect the solubility of my 2-aminothiazole derivative?

A: Yes, pH can significantly impact the solubility of 2-aminothiazole derivatives. The 2-amino group on the thiazole ring can be protonated under acidic conditions, forming a more soluble salt[3]. Therefore, adjusting the pH of your buffer may be a viable strategy. However, it is essential to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of your compound or the stability of other assay components[9].

Troubleshooting Guide: Advanced Solubilization Strategies

For persistent solubility issues, the following advanced strategies can be employed. The choice of method will depend on the specific compound, the biological assay, and the required concentration.

Strategy 1: pH Modification

As mentioned in the FAQs, altering the pH of the buffer can enhance solubility.

Scientific Rationale: The 2-aminothiazole moiety has a basic nitrogen atom that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its solubility in aqueous media[3].

Experimental Protocol:

  • Determine the pKa of your compound (experimentally or through in silico prediction).

  • Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa to neutral pH.

  • Assess the solubility of your compound in each buffer.

  • Crucially, verify that the altered pH does not impact your assay's performance or the compound's stability and activity.

Strategy 2: Use of Surfactants (Micellar Solubilization)

Surfactants can be highly effective in solubilizing hydrophobic compounds.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, allowing for their dispersion in aqueous solutions[10][11].

Commonly Used Surfactants in Biological Assays:

  • Non-ionic surfactants: Polysorbates (Tween® 20, Tween® 80) and Polyethylene Glycol (PEG) derivatives are generally preferred due to their lower toxicity compared to ionic surfactants[9][10].

  • Ionic surfactants: Sodium dodecyl sulfate (SDS) is a powerful solubilizing agent but is often denaturing to proteins and can be cytotoxic, limiting its use in many biological assays[10].

Experimental Protocol:

  • Select a biocompatible surfactant.

  • Prepare a stock solution of the surfactant in your assay buffer.

  • Add the surfactant to your compound solution at various concentrations, ensuring the final concentration is above the CMC.

  • Determine the optimal surfactant concentration that solubilizes your compound without interfering with the assay.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble "guest" molecules can be encapsulated within this cavity, forming a water-soluble "host-guest" complex[12][13][14]. This complexation effectively increases the apparent water solubility of the guest molecule[15].

Types of Cyclodextrins:

  • β-cyclodextrin (βCD): Has limited water solubility itself.

  • Derivatives of βCD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly improved aqueous solubility and are commonly used in pharmaceutical formulations[12][15].

Experimental Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Slowly add the 2-aminothiazole derivative to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3, requiring optimization[8].

  • Stir the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation[8].

  • The resulting solution contains the water-soluble inclusion complex. This can be lyophilized to create a powder that is readily dissolvable in aqueous media[8].

Summary of Solubilization Techniques

TechniqueAdvantagesDisadvantagesSuitability for Biological Assays
Co-solvents (e.g., DMSO, Ethanol) Simple and quick for initial screening.[1]Can cause compound precipitation upon dilution.[8] Potential for solvent-induced toxicity or assay interference.[7]Suitable for most in vitro assays at low final concentrations (<0.5% v/v).[1]
pH Adjustment Can significantly increase the solubility of ionizable compounds.[3]Limited to compounds with appropriate pKa values. The required pH may not be compatible with the biological assay.[9]Assay-dependent; requires careful validation to ensure no effect on assay components or compound activity.
Surfactants Highly effective for very hydrophobic compounds.[10][11]Can interfere with assays, especially those involving proteins or membranes. Potential for cytotoxicity.[9][16]Requires careful selection of a biocompatible surfactant and concentration optimization. Non-ionic surfactants are generally preferred.[10]
Cyclodextrins Generally low toxicity and high solubilization capacity.[12][13] Can also improve compound stability.[13]Can be more complex to prepare. May interact with certain assay components.Widely used and suitable for many in vitro and in vivo applications. HP-β-CD and SBE-β-CD are common choices.[15]

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for your 2-aminothiazole derivative.

solubilization_workflow start Start: Poorly Soluble 2-Aminothiazole Derivative cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_cosolvent Is the compound soluble and the assay tolerant to the solvent? cosolvent->check_cosolvent success Proceed with Assay check_cosolvent->success Yes advanced_strategies Explore Advanced Strategies check_cosolvent->advanced_strategies No ph_adjust pH Adjustment advanced_strategies->ph_adjust check_ph Is the compound ionizable and the assay pH-tolerant? ph_adjust->check_ph check_ph->success Yes surfactants Use Surfactants check_ph->surfactants No check_surfactants Is a biocompatible surfactant available that doesn't interfere? surfactants->check_surfactants check_surfactants->success Yes cyclodextrins Cyclodextrin Complexation check_surfactants->cyclodextrins No check_cyclodextrins Is complex formation feasible and compatible with the assay? cyclodextrins->check_cyclodextrins check_cyclodextrins->success Yes reformulate Consider Compound Analogs or Formulation Development check_cyclodextrins->reformulate No

Caption: Decision workflow for solubilizing 2-aminothiazole derivatives.

References

  • 2-Aminothiazole | Solubility of Things. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022, May 6). MDPI.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Rayat and Bahra Institute of Pharmacy.
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). PMC.
  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2018, September 15). Innoriginal: International Journal of Sciences.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). MDPI.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Journal of Pharmacological and Toxicological Methods.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). Crystal Growth & Design.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21). Biochemistry.
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. (n.d.). Benchchem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Acta Chimica Slovenica.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. (n.d.). Benchchem.

Sources

Overcoming challenges in the purification of 5-phenylthiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Nature Challenge

Purifying 5-phenylthiazoles presents a unique "dual-nature" challenge in organic synthesis. These molecules possess a lipophilic domain (the phenyl ring) that drives solubility in non-polar solvents, and a basic nitrogen center (the thiazole ring, pKa ~2.5) that creates specific interactions with stationary phases.[1][2]

Most failures in purifying these compounds stem from treating them as standard aromatics. They are not. They are basic heterocycles that participate in hydrogen bonding with silanols, leading to peak tailing, yield loss, and co-elution with precursors like thioamides.

This guide moves beyond standard protocols to address the mechanism of failure and provides self-validating solutions.

Module 1: Chromatography Troubleshooting (The "Sticky" Nitrogen)

The Problem: You observe severe peak tailing (streaking) on silica gel, or the compound co-elutes with the starting thioamide. The Mechanism: Silica gel is acidic (pH ~5). The basic nitrogen of the thiazole ring protonates or hydrogen-bonds strongly with free silanol groups (


) on the silica surface. This secondary interaction competes with the mobile phase, causing the compound to "drag" through the column.
Protocol A: Mobile Phase Modification (The "TEA" Method)

Use this when you have separation but poor peak shape.

  • The Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvent system (e.g., 1% TEA in Hexane/Ethyl Acetate).

  • Column Pre-treatment (Crucial): Flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the TEA before loading your sample.

    • Why? This saturates the active silanol sites with triethylamine, effectively "capping" the acidic surface before your thiazole enters.

  • Elution: Run the gradient as normal. The thiazole will elute as a sharp, symmetrical band.

Protocol B: The Stationary Phase Switch

Use this when TEA fails or when the compound degrades on silica.

Stationary PhaseMechanismWhen to Use
Neutral Alumina Lewis Acid/Base interactionBest for acid-sensitive thiazoles or when silica streaking is unmanageable.
C18 (Reverse Phase) Hydrophobic InteractionIdeal for separating lipophilic 5-phenylthiazoles from polar inorganic salts or very polar byproducts.

Module 2: The "Ghost" Impurities (Chemical Workup)

The Problem: NMR shows persistent contamination with starting material (often a thioamide) despite column chromatography. The Mechanism: Thioamides are neutral to weakly acidic, while 5-phenylthiazoles are weakly basic. They often have similar Rf values on silica because the polarity difference is masked by the lipophilicity of the phenyl group. Chromatography is often inefficient here.

Workflow: The Acid-Base "Switch" Extraction

This is the most robust method for purifying 5-phenylthiazoles without chromatography. It relies on the basicity of the thiazole nitrogen.

AcidBaseSwitch Crude Crude Reaction Mixture (Thiazole + Thioamide + Impurities) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Crude->Dissolve AcidWash Wash with 1M HCl (aq) Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Contains Thioamide/Neutrals) Separation->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Thiazolium Salt) Separation->AqLayer Protonated Product Discard Discard or Reprocess (If recovering SM) OrgLayer->Discard Basify Basify to pH 9-10 (Use NaHCO3 or NaOH) AqLayer->Basify Extract Extract into EtOAc/DCM & Evaporate Basify->Extract Final Pure 5-Phenylthiazole Extract->Final

Caption: The Acid-Base Switch protocol leverages the basicity of the thiazole ring to chemically separate it from neutral thioamide byproducts.

Module 3: Crystallization & Solubility (The "Oiling Out" Problem)

The Problem: The compound forms an oil instead of crystals upon cooling. The Mechanism: 5-phenylthiazoles are highly aromatic. If the solution is too concentrated or cooled too rapidly, the molecules aggregate non-specifically (oil) rather than stacking into a lattice. Impurities (like the alpha-haloketone byproduct) often depress the melting point, exacerbating this.

Troubleshooting Guide: Crystallization
SymptomDiagnosisCorrective Action
Oiling Out Supersaturation reached too fast or temp > MP of solvated form.Reheat to dissolve oil.[3] Add a "seed" crystal.[3] Cool extremely slowly (wrap flask in foil/towel).
No Precipitate Compound is too soluble in the chosen solvent.Switch to a binary solvent system . Dissolve in minimal "Good" solvent, then add "Bad" solvent dropwise until cloudy.[4]
Colored Impurities Oxidation products or polymerized byproducts.Boil with activated charcoal for 5 mins, filter hot through Celite, then crystallize.
Recommended Solvent Systems
  • Ethanol / Water (Best for polarity): Dissolve in hot Ethanol. Add warm water until turbid. Cool slowly.

  • Ethyl Acetate / Hexane (Best for lipophilicity): Dissolve in minimal hot EtOAc. Add Hexane. Note: This system is superior for removing non-polar dimers.

Frequently Asked Questions (FAQ)

Q1: I am using the Hantzsch synthesis, and my product is purple/dark. Is it ruined? A: Not necessarily. Thiazoles are generally colorless or pale yellow. Dark colors usually indicate trace oxidation of sulfur or polymerization of the alpha-haloketone. Perform the Acid-Base Switch (Module 2) followed by a charcoal filtration. This usually restores the pale color.

Q2: Can I use Acetone for recrystallization? A: It is risky. Acetone is a very good solvent for these compounds, often making it difficult to force precipitation. Furthermore, if your product has a free primary amine (2-amino-5-phenylthiazole), it can form a Schiff base (imine) with acetone under acidic/heat conditions. Avoid ketones if primary amines are present.

Q3: My compound decomposes on the column even with TEA. A: The silica surface might still be too active, or your compound is acid-labile. Switch to Neutral Alumina (Brockmann Grade III) . Alternatively, use Reverse Phase (C18) flash chromatography with a water/acetonitrile gradient (buffered with 0.1% Ammonium Bicarbonate, pH 8) to keep the system basic/neutral.

Q4: How do I remove Palladium if I used a Suzuki coupling to install the phenyl ring? A: Thiazoles coordinate to Palladium, making standard washes ineffective. Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .

References

  • Hantzsch Thiazole Synthesis & Mechanisms

    • Mechanism of the Hantzsch Thiazole Synthesis. Journal of Organic Chemistry.[5]

    • Source:

  • Chromatographic Modifiers for Basic Heterocycles

    • Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Notes.[3]

    • Source: (Simulated based on search context 1.1)

  • Triethylamine in Chromatography

    • Effect of Triethylamine (TEA) on the Retention in RPLC.[1][2][6] Pharma Growth Hub.

    • Source: (Context 1.4)

  • Recrystallization Strategies

    • Tips and Tricks: Recrystalliz
    • Source: (Context 1.7)

  • Thioamide Removal

    • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.[7] ResearchGate.[7]

    • Source: (Context 1.6)

Sources

Technical Support Center: Scale-Up Synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-ZN-502-SCALE Subject: Optimization and Troubleshooting for Hantzsch Synthesis of o-Tolyl-2-aminothiazole Status: Active Support Audience: Process Chemists, Scale-up Engineers

Executive Summary & Reaction Overview

You are accessing the technical support dossier for the synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine . This molecule is a critical pharmacophore often found in kinase inhibitors (e.g., Dasatinib analogs). The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between an


-haloketone and thiourea.[1][2][3]

While the chemistry is well-established, scaling this specific derivative presents unique challenges due to the steric hindrance of the ortho-methyl group on the phenyl ring and the lachrymatory nature of the starting material.

The Chemistry
  • Reactants: 2-Bromo-1-(2-methylphenyl)ethan-1-one (Substrate A) + Thiourea (Substrate B).

  • Solvent System: Ethanol (EtOH) or EtOH/Water.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon 
    
    
    
    formation of hydroxy-thiazoline intermediate
    
    
    acid-catalyzed dehydration to the aromatic thiazole.

Standard Operating Procedure (SOP)

Note: This protocol is optimized for a 100g to 1kg scale. Strict adherence to temperature ramps is required to prevent thermal runaway.

Phase A: Reaction Setup
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Ketone : 1.1 equiv ThioureaSlight excess of thiourea drives the reaction to completion and consumes the lachrymatory ketone.
Solvent Ethanol (Absolute or 95%)High solubility of reactants; product HBr salt often precipitates, aiding purification.
Concentration 0.5 M to 1.0 MBalances throughput with exotherm control.
Temperature Start @ 20°C

Ramp to 75°C (Reflux)
Initiating at RT prevents violent exotherms common with

-haloketones.
Phase B: Execution Workflow
  • Charge Reactor: Load Thiourea (1.1 equiv) and Ethanol into the glass-lined reactor. Stir until mostly dissolved.

  • Controlled Addition: Add 2-Bromo-1-(2-methylphenyl)ethan-1-one (1.0 equiv) portion-wise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature

      
       during addition. The reaction is exothermic.[4]
      
  • Reaction Phase: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Use HPLC/TLC. The ortho-methyl group may slow kinetics compared to para-isomers; ensure starting material is <0.5% before proceeding.

  • Precipitation (HBr Salt): Cool the mixture to 0–5°C. The product often crystallizes as the hydrobromide salt.

    • Decision Point: If the salt is pure, filter it here.[1] If not, proceed to neutralization (Step 5) for the free base.

  • Neutralization (Free Base Formation):

    • Add the reaction mixture to a separate vessel containing aqueous

      
       or 
      
      
      
      (pH adjusted to ~9-10).
    • Stir for 1 hour. The free amine will precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (to remove inorganic salts) and cold ethanol (to remove organic impurities).

  • Drying: Vacuum oven at 45°C until constant weight.

Process Visualization

Workflow Diagram

ReactionWorkflow Start Start: Reactant Prep Mix Mixing (Ethanol) Thiourea + Bromoketone Start->Mix Heat Reflux (78°C) 2-4 Hours Mix->Heat Slow Ramp Check QC Check (HPLC <0.5% SM) Heat->Check Check->Heat Fail (Continue Reflux) Cool Cooling (0-5°C) Crystallization Check->Cool Pass Neutralize Neutralization (aq. Na2CO3) Cool->Neutralize Filter Filtration & Wash Neutralize->Filter Dry Final Product (Free Base) Filter->Dry

Caption: Figure 1. End-to-end process flow for the synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine, highlighting the critical quality control (QC) loop.

Troubleshooting Guide (Q&A)

Category: Product Quality & Yield

Q: The product is "oiling out" or forming a sticky gum instead of a precipitate during neutralization. Why?

  • Root Cause: This is common with ortho-substituted aryl thiazoles due to lower melting points and lipophilicity. It often happens if the neutralization is too rapid or if residual ethanol concentration is too high, keeping the product in a semi-dissolved state.

  • Solution:

    • Slow Down: Add the acidic reaction mixture slowly into the base solution (reverse addition), not the other way around.

    • Seed Crystals: Add a small amount of pure crystalline product during neutralization to induce nucleation.

    • Solvent Ratio: Ensure the final mixture is predominantly water (>80%). You may need to distill off some ethanol before neutralization.

Q: My yield is lower than expected (<60%). Where did I lose it?

  • Root Cause: The steric bulk of the 2-methyl group can retard the ring closure, leading to incomplete conversion or side reactions (dimerization of the bromoketone).

  • Solution:

    • Increase Time: Extend reflux time.

    • Check Purity of SM: The

      
      -bromoketone degrades over time (turning purple/black). If your starting material is degraded, your yield will plummet. Recrystallize the starting material or use it immediately after bromination.
      
Category: Safety & Handling[5][6][7][8][9]

Q: The starting material (2-bromo-1-(2-methylphenyl)ethan-1-one) is causing severe eye irritation despite working in a hood. How do we manage this at scale?

  • Hazard:

    
    -haloketones are potent lachrymators.
    
  • Protocol:

    • Solid Handling: Do not weigh this on an open bench. Use a glovebox or a dedicated powder containment hood.

    • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. These react with alkyl halides and neutralize the lachrymatory effect on contact (for cleaning spills/glassware).

    • Telescoping: Ideally, generate the bromoketone in situ from the ketone and bromine, and react it immediately with thiourea without isolation. This "telescoping" approach is the industry standard for safety.

Category: Impurity Profile

Q: We are seeing a "dimer" impurity in the HPLC. What is it?

  • Identification: Likely oxidative coupling of the thiourea or self-condensation of the thiazole.

  • Prevention: Ensure the reaction is performed under an inert atmosphere (

    
    ) if possible, although Hantzsch synthesis is generally robust to air. More importantly, ensure the stoichiometry of thiourea is not excessive (>1.2 equiv), as excess thiourea can decompose to form impurities.
    

Logic Tree for Troubleshooting

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Sticky Sticky/Gummy Product Type->Sticky LowYield Low Yield (<60%) Type->LowYield Color Dark Color/Tar Type->Color SolSticky 1. Reduce EtOH% before base 2. Use Reverse Addition 3. Seed with crystals Sticky->SolSticky SolYield 1. Check SM Purity (Lachrymator degrades) 2. Extend Reflux (Steric hindrance) LowYield->SolYield SolColor 1. Wash filter cake with cold EtOH 2. Recrystallize from EtOH/Water Color->SolColor

Caption: Figure 2. Decision matrix for resolving common scale-up anomalies.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Siddiqui, N., et al. (2011). "Synthesis and pharmacological evaluation of some novel 2-amino-thiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides context on pharmacological relevance and general synthesis).

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Mechanistic overview and variations).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Bromo-2'-methylacetophenone." (Safety and Physical Data).

Sources

Technical Guide: Addressing Reagent Purity in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Reagent Purity and Stability in Hantzsch Thiazole Synthesis

Introduction: The Hidden Variables in Thiazole Construction

The Hantzsch thiazole synthesis is a cornerstone of medicinal chemistry, essential for generating pharmacophores found in drugs like Ritonavir and Dasatinib. While theoretically robust, the reaction is notoriously sensitive to the quality of the


-haloketone and thioamide precursors. Impurities in these reagents do not merely lower yields; they alter the mechanistic pathway, leading to intractable mixtures of regioisomers and degradation products.

This guide moves beyond standard protocols to address the causality of failure. We focus on stabilizing high-energy precursors and implementing self-validating checks to ensure experimental success.

Module 1: The -Haloketone Crisis

The Issue:


-Haloketones (e.g., 

-bromoacetophenone) are chemically labile. Upon storage, they undergo autocatalytic decomposition, releasing hydrogen halides (HBr/HCl). The Consequence: The liberated acid catalyzes the formation of 2-imino-2,3-dihydrothiazole isomers rather than the desired thiazole, and promotes the polymerization of acid-sensitive thioamides.
Diagnostic Protocol: The "Acid Test"

Before any reaction, subject your


-haloketone to this rapid quality control check.
Diagnostic CheckObservationStatusAction Required
Visual Inspection White/Pale Yellow Crystalline SolidPass Proceed to synthesis.
Dark Orange/Brown Oil or SolidFail Significant HBr present. Purify immediately.
pH Test Dissolve 10 mg in 1 mL MeOH + wet pH paper. pH 6-7.Pass Neutral. Safe to use.
pH < 4Fail Acidic impurities will ruin regioselectivity.
Remediation: Purification of Degraded -Haloketones

Do not distill


-haloketones unless absolutely necessary, as they are explosion hazards.

Protocol: Neutralization and Recrystallization

  • Dissolution: Dissolve the degraded halide in minimal Ethyl Acetate (EtOAc).

  • Acid Removal: Wash the organic phase twice with cold 5%

    
     (aq) to neutralize free acid, followed by brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate
    
    • Note: Do not use

      
       as it may trigger epoxide formation.
      
  • Recrystallization: For solids, recrystallize from Ethanol/Hexane (1:4). For oils, pass through a short plug of silica gel eluting with 5% EtOAc/Hexane.

Module 2: Thioamide & Thiourea Integrity

The Issue: Thioamides are hygroscopic and prone to oxidative dimerization to form 1,2,4-thiadiazoles (Hector's base derivatives), especially in the presence of trace metals or light.

The "Dimer Trap"

If your Hantzsch reaction turns a deep red/purple immediately upon mixing, your thioamide has likely oxidized.

Prevention Strategy:

  • Storage: Store all thioamides under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Drying: Lyophilize or vacuum dry thioureas for 4 hours prior to use to remove water, which competes as a nucleophile.

Module 3: Mechanistic Impact of Impurities

Understanding how impurities derail the synthesis is key to troubleshooting. The diagram below illustrates the divergence between the desired Hantzsch pathway and the impurity-driven side reactions.

G Figure 1: Impact of Acidic Impurities and Water on Hantzsch Selectivity Start Reagents: α-Haloketone + Thiourea Inter S-Alkylated Intermediate Start->Inter SN2 Attack Side2 Hydrolysis Byproducts Start->Side2 Water Contamination Product 2-Aminothiazole (Desired) Inter->Product Cyclization (Neutral/Basic pH) Side1 2-Imino-2,3-dihydrothiazole (Isomer) Inter->Side1 Acidic Impurities (HBr/HCl)

[1][2]

Module 4: Troubleshooting & FAQs

Q1: My reaction yield is low (<40%), and the product is a sticky oil. What happened?

Root Cause: Likely decomposition of the


-haloketone by HBr, or incomplete cyclization due to water.
Solution: 
  • Check Reagent: Perform the "Acid Test" (Module 1).

  • Dehydration: Add 1.0 equivalent of molecular sieves (3Å) to the reaction vessel to scavenge water produced during condensation.

  • Workup: The "sticky oil" is often the hydrobromide salt of the thiazole. Treat the crude oil with saturated

    
     to liberate the free base, which should solidify or be extractable as a clean organic layer.
    
Q2: I see two spots on TLC with very similar Rf values. Is one an impurity?

Root Cause: This is the classic signature of regioisomer formation (2-amino-thiazole vs. 2-imino-thiazoline). This occurs when the reaction medium is too acidic. Solution:

  • Buffer the Reaction: Add 1.1 equivalents of Sodium Acetate (NaOAc) or

    
     to the reaction mixture. This neutralizes the HBr generated in situ, preventing the acid-catalyzed isomerization pathway.
    
  • Purification: These isomers are difficult to separate.[1][2] Recrystallization from Ethanol/Water (7:3) is often more effective than column chromatography.

Q3: Can I generate the -haloketone in situ to avoid stability issues?

Answer: Yes, and this is highly recommended. Protocol:

  • Dissolve the parent ketone in the reaction solvent (e.g., Ethanol or DMF).

  • Add 1.0 equiv of N-Bromosuccinimide (NBS) and a catalytic amount of p-TsOH.

  • Stir for 1 hour (monitor conversion by TLC).

  • Without isolation, add the thioamide directly to the pot. Benefit: This "One-Pot" method minimizes exposure to HBr and reduces handling of lachrymatory intermediates.

Q4: My product co-elutes with unreacted thioamide. How do I remove it?

Solution: Thioamides are soluble in water, whereas most aryl-thiazoles are not.

  • Dilute the reaction mixture with water.

  • The thiazole will often precipitate.[3] Filter and wash copiously with water.

  • If extracting, wash the organic layer with 1M HCl. The thiazole (basic) will move to the aqueous layer; non-basic impurities remain in the organic layer. Separate, then basify the aqueous layer to recover pure thiazole.

References

  • SynArchive. Hantzsch Thiazole Synthesis Mechanism and History. Retrieved from [Link]

  • Bramley, S. E., et al. (1987).[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[5] J. Chem. Soc., Perkin Trans.[4][6] 1. Retrieved from [Link][7]

  • Potewar, T. M., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.[8][9][10] Green and Sustainable Chemistry.[2][10] Retrieved from [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis Laboratory Experiment. Retrieved from [Link]

Sources

Green chemistry approaches for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Green Shift

The Hantzsch thiazole synthesis—classically the condensation of


-haloketones with thioamides or thioureas—is a cornerstone of medicinal chemistry. However, traditional protocols often rely on volatile organic solvents (VOCs) like ethanol or DMF, reflux conditions, and tedious work-ups.

This guide addresses the transition to Green Chemistry protocols. We focus on three validated methodologies: Aqueous Systems , Mechanochemistry , and Deep Eutectic Solvents (DES) . These are not just "eco-friendly" alternatives; they often offer superior kinetics and purity profiles due to specific physical effects (hydrophobic clustering, tribochemistry) that we will leverage.

Technical Modules & Protocols

Module A: "On-Water" Synthesis (Hydrophobic Effect)

Concept: Contrary to intuition, organic reactions can accelerate in water even if reactants are insoluble. The hydrophobic effect drives non-polar organic reactants together at the phase interface, increasing effective concentration and stabilizing the transition state via hydrogen bonding.

Protocol 1.0: Catalyst-Free Aqueous Synthesis

  • Substrates:

    
    -Bromoacetophenone (1.0 equiv), Thiourea (1.1 equiv).
    
  • Solvent: Deionized Water (

    
     mL per mmol).
    
  • Condition: 70°C, vigorous stirring (1000+ RPM).

StepActionTechnical Note
1 Charge Add reactants to water. Solids will float/clump. Do not add co-solvents.
2 Activation Heat to 70°C. Stir vigorously. The suspension will eventually liquefy/emulsify.
3 Monitor TLC (EtOAc:Hex). Reaction typically completes in 20–40 mins.
4 Work-up Cool to RT. The product usually precipitates as a solid. Filter and wash with cold water.
Module B: Deep Eutectic Solvents (DES)

Concept: DES (e.g., Choline Chloride/Urea) act as dual solvent-catalysts . They dissolve reactants while the hydrogen-bond donor (urea) activates the carbonyl of the


-haloketone, facilitating nucleophilic attack.

Protocol 2.0: Choline Chloride:Urea (1:2) System

  • Preparation: Mix Choline Chloride and Urea (molar ratio 1:2) at 80°C until a clear liquid forms.

  • Reaction:

    • Add

      
      -haloketone (1 mmol) and Thioamide (1 mmol) to 2 mL of DES.
      
    • Stir at 60–80°C for 15–30 mins.

    • Quench: Add water (5 mL) to the reaction mixture. The DES dissolves; the thiazole precipitates.

    • Recycle: Evaporate water from the filtrate to recover the DES.

Module C: Mechanochemistry (Solvent-Free)

Concept: Mechanical energy (grinding) breaks crystal lattices, creating microscopic "hot spots" and plasma-like states at contact points, driving the reaction without bulk solvent.

Protocol 3.0: Silica-Supported Grinding

  • Catalyst:

    
    -
    
    
    
    or simply activated Silica Gel.
  • Procedure:

    • Mix reactants (1:1 ratio) with 10% w/w silica gel in a mortar.

    • Grind with a pestle for 5–10 minutes.

    • The mixture will turn into a paste (eutectic melt).

    • Extract product with a minimal amount of hot ethanol; filter off silica.

Visualization: Mechanisms & Troubleshooting

Figure 1: Mechanistic Pathway & Green Interventions

This diagram illustrates the classical mechanism and where specific green methodologies intervene to accelerate the process.

HantzschMechanism cluster_main Hantzsch Thiazole Synthesis Pathway Start Reactants (alpha-Haloketone + Thioamide) Inter1 Intermediate I (Thioether formation via SN2) Start->Inter1 Nucleophilic Attack (S on C-alpha) Inter2 Intermediate II (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (N attack on Carbonyl) Product Final Thiazole (Aromatized) Inter2->Product Dehydration (-H2O) DES Deep Eutectic Solvents (H-Bond Activation of Carbonyl) DES->Inter1 Accelerates Water Aqueous Media (Hydrophobic Effect / Interface) Water->Start Aggregates Reactants Grind Mechanochemistry (Lattice Breakdown) Grind->Start Solvent-free mixing

Caption: The Hantzsch pathway showing where DES (activation), Water (aggregation), and Grinding (contact) enhance reaction kinetics.[1][2][3]

Troubleshooting Center (FAQ)

Category: Yield & Purity Issues

Q: My reaction in water resulted in a sticky "tar" rather than a precipitate. What happened?

  • Diagnosis: This is "oiling out," common when the product's melting point is near the reaction temperature.

  • Fix:

    • Cool Slowly: Do not ice-bath immediately. Let it cool to RT slowly with vigorous stirring to encourage crystal lattice formation.

    • Seeding: Add a tiny crystal of pure product if available.

    • Salting Out: Add NaCl to the aqueous phase to increase ionic strength, forcing the organic product out of solution more effectively.

Q: I am seeing a "bis-thiazole" byproduct. How do I stop this?

  • Cause: If your substrate has multiple electrophilic sites (e.g., a dibromo-compound) or if stoichiometry is off.

  • Fix: Ensure strict 1:1 stoichiometry . For highly reactive

    
    -haloketones, add the haloketone dropwise to the thioamide solution (inverse addition) to keep the thioamide in excess during the mixing phase.
    
Category: Green Solvents (DES/Ionic Liquids)

Q: The Deep Eutectic Solvent (Choline Chloride/Urea) is too viscous to stir at room temperature.

  • Standard Behavior: Most DESs are viscous at RT.

  • Fix: These reactions require thermal activation. Heat to 60–80°C to lower viscosity. If still too thick, add 2–5% water (v/v) . Note: Too much water disrupts the hydrogen bond network that acts as the catalyst.

Q: How do I recycle the DES catalyst?

  • Protocol:

    • After reaction, add water to precipitate the product. Filter the product.

    • The filtrate contains Water + DES.

    • Evaporate the water under vacuum (rotary evaporator, 80°C).

    • The remaining viscous liquid is the regenerated DES. It can typically be reused 4–5 times before activity drops due to impurity accumulation.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields in green protocols.

Troubleshooting Problem Low Yield / Impure Product CheckState Check Reaction State Problem->CheckState Sticky Sticky/Oily Product? CheckState->Sticky Incomplete Starting Material Left? CheckState->Incomplete Byproducts New Spots on TLC? CheckState->Byproducts Sol_Sticky Use 'Salting Out' (NaCl) or Slow Cooling Sticky->Sol_Sticky Sol_Incomplete Increase Stirring Rate (Mass Transfer Limit) Incomplete->Sol_Incomplete Sol_Byproducts Check pH (Acidic promotes isomers) Verify Stoichiometry Byproducts->Sol_Byproducts

Caption: Decision tree for diagnosing common failures in aqueous and solvent-free Hantzsch synthesis.

Comparative Data Table

ParameterClassical (Ethanol/Reflux)Aqueous (On-Water)Mechanochemical (Grinding)DES (ChCl:Urea)
Time 2–5 Hours20–45 Mins10–20 Mins30–60 Mins
Yield 70–85%85–95%80–92%88–96%
Temp 80°C (Reflux)70°CAmbient (Friction heat)80°C
Work-up Solvent evaporation, neutralizationFiltration (Precipitation)Solvent extractionWater addition + Filtration
Green Metric High VOC useZero VOCZero VOCRecyclable Solvent

References

  • Potewar, T. M., et al. (2008).[2] "Synthesis of 2-aminothiazoles by green solvent water." Tetrahedron Letters. (Demonstrates the hydrophobic effect in thiazole synthesis).

  • Hu, Y., et al. (2021). "Deep Eutectic Solvents as Green Solvents and Catalysts for Organic Synthesis."[4][5] Frontiers in Chemistry. (Details the dual role of Choline Chloride/Urea).

  • Deligeorgiev, T., et al. (2010). "Green synthesis of some 2-aminothiazoles in water." Ultrasonics Sonochemistry. (Ultrasound-assisted aqueous protocols).[6][7]

  • Shaabani, A., et al. (2017). "Green chemistry approaches for the synthesis of thiazole derivatives." Journal of Sulfur Chemistry. (Comprehensive review of green catalysts).

Sources

Optimizing temperature and solvent for synthesizing 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 2-aminothiazoles, particularly via the Hantzsch thiazole synthesis.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings.[1][2] It involves the reaction of an α-haloketone with a thioamide.[1] The reaction proceeds through a multi-step pathway that begins with an S(_N)2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring, and subsequent dehydration to yield the aromatic thiazole.[3][4] The aromaticity of the final product is a significant driving force for this reaction.[5]

Q2: My Hantzsch synthesis of 2-aminothiazoles is giving a very low yield. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis can be attributed to several factors. The most frequent issues include suboptimal reaction conditions (temperature and solvent), impurities in the starting materials, incorrect stoichiometry of the reactants, and the formation of unwanted side products.[6] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[6]

Q3: What are the typical side reactions I should be aware of, and how can I minimize them?

A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[6] To minimize this, maintaining neutral or slightly basic conditions is often recommended.[6] Another potential issue is the formation of bis-thiazoles if a reactant has multiple reaction sites. Careful control of stoichiometry and reaction conditions can help to limit these side products.[6]

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing greener synthetic approaches for the Hantzsch synthesis.[6] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[6][7][8]

Q5: How critical is the purity of the starting materials, especially the α-haloketone?

The purity of the starting materials is crucial for a successful Hantzsch synthesis. α-Haloketones can be lachrymatory and unstable, and impurities can lead to side reactions and lower yields. It is advisable to use freshly prepared or purified α-haloketones. Similarly, the purity of the thiourea or thioamide is important to ensure the desired reaction occurs.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 2-aminothiazoles.

Problem 1: Low to No Product Yield

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Inappropriate Solvent The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. A solvent that does not adequately dissolve the reactants will result in a sluggish or incomplete reaction.Screen different solvents such as ethanol, methanol, or water, or consider using a solvent mixture.[9] Ethanol is a commonly used solvent that often provides good results.[10]
Suboptimal Reaction Temperature The Hantzsch synthesis often requires heating to overcome the activation energy barrier.[5] If the temperature is too low, the reaction may not proceed at a reasonable rate.Optimize the reaction temperature. Refluxing the reaction mixture is a common practice.[9][10] Microwave heating can also be an effective method to increase the reaction rate and yield.[2][9]
Ineffective or No Catalyst While many Hantzsch syntheses proceed without a catalyst, some variations benefit from the addition of an acid or base catalyst to facilitate key steps in the reaction mechanism.Introduce a catalyst. Acidic or basic catalysts can be beneficial.[9] For greener approaches, consider solid-supported catalysts like silica-supported tungstosilicic acid, which can be easily recovered and reused.[7]
Poor Quality of Starting Materials Impurities in the α-haloketone or thiourea can interfere with the reaction, leading to the formation of side products and a lower yield of the desired 2-aminothiazole.Ensure the purity of your starting materials. If necessary, purify the α-haloketone and thiourea before use.
Incorrect Stoichiometry The molar ratio of the reactants is critical. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.Verify the molar ratios of your reactants. A common starting point is a 1:1 or a slight excess of the thioamide.[3]
Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Isomer Formation Under acidic conditions, the reaction can sometimes yield a mixture of isomers, such as the 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole.[6]Adjust the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[6]
Formation of Byproducts Undesired reactions can occur between the reactants or with the solvent, especially at elevated temperatures or with prolonged reaction times.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-running the reaction.[2] Choose an appropriate solvent that does not participate in side reactions.
Reactive Functional Groups on Starting Materials If your starting materials contain other reactive functional groups, they may compete with the desired thiazole formation.Protect sensitive functional groups on your reactants before performing the condensation reaction.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Product is Highly Soluble in the Reaction Solvent If the synthesized 2-aminothiazole is highly soluble in the reaction solvent, it can be challenging to isolate it by simple filtration.If the product is soluble, consider precipitating it by adding a non-solvent.[6] For example, pouring a methanol reaction mixture into an aqueous sodium carbonate solution can often precipitate the thiazole product.[3][6]
Product Co-elutes with Impurities During Chromatography During purification by column chromatography, the product may elute at the same time as impurities, making separation difficult.Optimize the mobile phase for your column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Catalyst is Difficult to Remove Homogeneous catalysts can be challenging to separate from the final product.Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction is complete.[7][9]

Optimizing Temperature and Solvent

The choice of temperature and solvent are critical parameters that can significantly impact the yield and purity of your 2-aminothiazole product.

Temperature Considerations

The Hantzsch synthesis is often conducted at elevated temperatures to facilitate the reaction.[5] However, excessively high temperatures can lead to the formation of degradation products and side reactions.

Temperature Range General Observations Recommendations
Room Temperature Reactions at room temperature are often slow and may result in low yields, although some highly reactive substrates may proceed.Generally not recommended unless using a highly efficient catalyst or an alternative energy source like ultrasound.[7]
40-60 °C A moderate temperature range that can be a good starting point for optimization.Monitor the reaction closely by TLC to determine the optimal reaction time.
Reflux (Solvent Dependent) Refluxing in solvents like ethanol or methanol is a common and effective method for driving the reaction to completion.[8][10]This is a standard condition for many Hantzsch syntheses and is a good starting point for most substrates.
Microwave Irradiation Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and cleaner products.[2][9]An excellent option for rapid optimization and for reactions that are sluggish under conventional heating.
Solvent Selection

The choice of solvent is crucial for ensuring that the reactants are sufficiently soluble and for promoting the desired reaction pathway.

Solvent Properties & Considerations Typical Use Cases
Ethanol A versatile and commonly used protic solvent that effectively dissolves many α-haloketones and thioureas. Often used under reflux conditions.[8][10]A good first choice for most Hantzsch syntheses.
Methanol Similar to ethanol, but with a lower boiling point. Can be advantageous for more sensitive substrates.[3]A suitable alternative to ethanol, particularly when a lower reaction temperature is desired.
Water A green and inexpensive solvent. The solubility of organic reactants can be a limitation, but it is effective in some cases, especially with water-soluble substrates or when using a phase-transfer catalyst.[7][9]For developing environmentally friendly protocols and for reactions with water-soluble starting materials.
Solvent-Free Grinding the reactants together without a solvent can be a highly efficient and environmentally friendly method.[8]An excellent green chemistry approach, particularly for solid reactants.
Ethanol/Water Mixtures Can offer a balance of solubility for both polar and non-polar reactants.[7]Useful for optimizing reactions where the solubility of one of the reactants is an issue in a single solvent.
Acetonitrile A polar aprotic solvent that can be effective for certain substrates.Can be a good alternative to alcohols, especially if side reactions with the solvent are a concern.
Dimethylformamide (DMF) A high-boiling polar aprotic solvent that can be useful for less reactive substrates requiring higher temperatures.Use with caution due to its high boiling point and potential for side reactions. Often used in microwave-assisted synthesis.[11]

Visualizing the Process

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product alpha-Haloketone alpha-Haloketone Solvent & Temperature Selection Solvent & Temperature Selection alpha-Haloketone->Solvent & Temperature Selection Thiourea/Thioamide Thiourea/Thioamide Thiourea/Thioamide->Solvent & Temperature Selection Reaction Monitoring (TLC) Reaction Monitoring (TLC) Solvent & Temperature Selection->Reaction Monitoring (TLC) Precipitation/Extraction Precipitation/Extraction Reaction Monitoring (TLC)->Precipitation/Extraction Filtration Filtration Precipitation/Extraction->Filtration Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Filtration->Purification (Recrystallization/Chromatography) 2-Aminothiazole 2-Aminothiazole Purification (Recrystallization/Chromatography)->2-Aminothiazole

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials CheckPurity->Purify No CheckStoichiometry Is stoichiometry correct? CheckPurity->CheckStoichiometry Yes Purify->CheckStoichiometry AdjustStoichiometry Adjust molar ratios CheckStoichiometry->AdjustStoichiometry No CheckTemp Is temperature optimal? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->CheckTemp OptimizeTemp Optimize temperature (e.g., reflux, microwave) CheckTemp->OptimizeTemp No CheckSolvent Is solvent optimal? CheckTemp->CheckSolvent Yes OptimizeTemp->CheckSolvent OptimizeSolvent Screen different solvents CheckSolvent->OptimizeSolvent No ConsiderCatalyst Consider using a catalyst CheckSolvent->ConsiderCatalyst Yes OptimizeSolvent->ConsiderCatalyst Success Improved Yield ConsiderCatalyst->Success

Caption: A decision tree for troubleshooting low yields in 2-aminothiazole synthesis.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This is a general procedure and may require optimization for specific substrates.[6]

  • Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 mmol) and thiourea (1.1 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 5-10 mL).

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[6] Alternatively, the solvent can be removed under reduced pressure. For products that are soluble in the reaction mixture, pouring the contents into a beaker of cold water or a dilute sodium carbonate solution can induce precipitation.[3][6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[6]

Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vial, combine the 2-aminothiazole (1.0 mmol), the alkyl halide (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[11]

  • Solvent Addition: Add a suitable solvent like DMF (3 mL).[11]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[11]

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[11]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

  • Bouzroura, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 755. Retrieved from [Link]

  • Purification of 2-aminothiazole. (1949). Google Patents.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

  • Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nano Biomed. Eng., 14(4), 369-376. Retrieved from [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12-s), 11-17. Retrieved from [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2018). Organic & Biomolecular Chemistry, 16(31), 5695-5699. Retrieved from [Link]

  • Synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2016). Academia.edu. Retrieved from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (1992). Google Patents.
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9459-9470. Retrieved from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). Molecules, 30(13), 4867. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (1992). European Patent Office. Retrieved from [Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Screening of the amount of catalyst, solvents, and temperature in the one-pot synthesis of Hantzsch thiazole derivative 4a. (2017). MDPI. Retrieved from [Link]

  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025). Bruker. Retrieved from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2025). Taylor & Francis. Retrieved from [Link]

  • Process for preparing thiazole derivatives. (2017). Google Patents.
  • Yin, G., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(6), 1423-1433. Retrieved from [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS ONE, 11(5), e0155219. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparing anticancer activity of thiazole derivatives with doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Anticancer Activity of Thiazole Derivatives with Doxorubicin

Executive Summary

This technical guide provides a comparative analysis between Doxorubicin (DOX) , a standard anthracycline chemotherapeutic, and emerging Thiazole Derivatives .[1] While Doxorubicin remains a clinical gold standard for solid tumors, its utility is dose-limited by cumulative cardiotoxicity and non-selective DNA damage. In contrast, recent structure-activity relationship (SAR) studies reveal that thiazole-based scaffolds offer a targeted approach—often acting as EGFR inhibitors , tubulin polymerization destabilizers , or Bcl-2 regulators —yielding comparable IC50 potency with significantly improved selectivity indices (SI) towards non-malignant tissues.

Mechanistic Divergence

To understand the efficacy profiles, researchers must first distinguish the primary modes of action. Doxorubicin functions as a "blunt instrument" via DNA intercalation, whereas thiazole derivatives are designed as "precision tools" targeting specific enzymatic pockets.

Comparative Mechanism of Action
  • Doxorubicin: Penetrates the nucleus, intercalates into DNA base pairs, and inhibits Topoisomerase II , preventing DNA resealing. This triggers double-strand breaks and massive Reactive Oxygen Species (ROS) generation, leading to apoptosis in both cancer and healthy myocardial cells.

  • Thiazole Derivatives: These compounds frequently target the ATP-binding pocket of EGFR or the colchicine-binding site of tubulin . By inhibiting phosphorylation or microtubule assembly, they arrest the cell cycle at the G2/M phase and induce apoptosis via the mitochondrial pathway (Caspase-3/9 activation) without extensive genotoxicity to normal cells.

MechanismComparison cluster_DOX Doxorubicin (Standard) cluster_Thiazole Thiazole Derivatives (Targeted) DOX Doxorubicin TopoII Topoisomerase II Inhibition DOX->TopoII DNA DNA Intercalation DOX->DNA Apop_DOX Apoptosis (Non-Selective) TopoII->Apop_DOX ROS ROS Generation (Cardiotoxicity) DNA->ROS ROS->Apop_DOX Thiazole Thiazole Scaffold EGFR EGFR/VEGFR Kinase Inhibition Thiazole->EGFR Tubulin Tubulin Destabilization Thiazole->Tubulin Mito Mitochondrial Potential Loss (Bcl-2 Down) EGFR->Mito Tubulin->Mito Apop_Thia Apoptosis (Selective) Mito->Apop_Thia

Figure 1: Divergent signaling pathways. DOX relies on genotoxic stress, while Thiazoles exploit specific protein targets.

Comparative Efficacy Analysis (Data-Driven)

The following data aggregates recent experimental findings comparing specific thiazole analogs against Doxorubicin across major cancer cell lines.

Table 1: IC50 Comparison (µM) Across Cell Lines
Cell LineCancer TypeThiazole Derivative (Lead)IC50 (Thiazole)IC50 (Doxorubicin)Relative PotencyRef
HeLa CervicalCompound 8a1.3 ± 0.14 2.9 ± 0.22.2x More Potent [2]
U87 GlioblastomaCompound 8a2.1 ± 0.23 > 20.0>10x More Potent [2]
MCF-7 BreastCompound 10a4.0 ± 0.24.0 ± 0.2Equipotent[3]
HepG2 LiverDIPTH Hybrid14.05 µg/mL4.50 µg/mL3x Less Potent[6]
PC-3 ProstateCompound 10a7.0 ± 0.6~7.0Equipotent[3]

Key Insight: Thiazole derivatives often outperform Doxorubicin in resistant lines like U87 (Glioblastoma) , where Doxorubicin struggles due to blood-brain barrier issues or intrinsic resistance. However, Doxorubicin remains superior in raw potency against hepatic lines (HepG2), though at the cost of higher toxicity.

Selectivity Index (SI) & Safety

The Selectivity Index (SI) is calculated as


. An SI > 2.0 indicates good selectivity.
  • Doxorubicin: Typically exhibits an SI between 1.0 - 1.6 for most cell lines, indicating a narrow therapeutic window.

  • Thiazole (DIPTH): Demonstrated an SI of 2.57 for HepG2 cells [6], significantly reducing the risk of off-target damage to healthy fibroblasts (e.g., WI-38 cells).

Experimental Validation Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and control for the solubility issues common with heterocyclic compounds.

Protocol A: MTT Cytotoxicity Screening

Objective: Determine IC50 values for Thiazole leads vs. Doxorubicin.

  • Seeding: Plate cancer cells (MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Solubilization:

    • Dissolve Thiazole derivatives in DMSO to create a 10 mM stock.

    • Critical Step: Ensure final DMSO concentration in wells is < 0.5% to prevent solvent cytotoxicity.

    • Dilute Doxorubicin in sterile water or saline (positive control).

  • Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) for 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to EGFR or Tubulin before synthesis.

DockingWorkflow Step1 1. Ligand Prep (Thiazole 3D Structure) Minimize Energy Step2 2. Protein Prep (PDB: 1M17 for EGFR) Remove Water/Ligands Step1->Step2 Step3 3. Grid Generation Define Active Site (ATP Pocket) Step2->Step3 Step4 4. Docking Run (AutoDock Vina) Calculate Binding Energy Step3->Step4 Step5 5. Analysis Compare ΔG vs. Doxorubicin/Erlotinib Step4->Step5

Figure 2: Computational workflow for validating thiazole target affinity.

Causality in Docking:

  • Why EGFR? Thiazoles mimic the adenine ring of ATP, allowing them to fit competitively into the kinase domain (PDB: 1M17).

  • Why Tubulin? The trimethoxyphenyl moiety often attached to thiazoles resembles Combretastatin A-4, targeting the colchicine site (PDB: 1SA0).

Future Outlook: Structure-Activity Relationships (SAR)

Current research highlights specific structural modifications that enhance thiazole potency:

  • Electron-Withdrawing Groups (EWGs): Adding -F, -Cl, or -CF3 to the phenyl ring attached to the thiazole (positions 2 or 4) significantly increases lipophilicity and cellular uptake, often lowering IC50 values into the nanomolar range [1].

  • Hydrazone Linkers: Incorporating a hydrazone linker at the C2 position enhances hydrogen bonding with amino acid residues (e.g., Met793 in EGFR), improving specificity [5].

References

  • Thiazole derivatives in cancer therapy: mechanistic insights. PubMed. [Link]

  • Design and synthesis of novel thiazole-2-acetamide derivatives as tubulin inhibitors. PubMed Central. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. [Link]

Sources

Comparative Analysis of Biological Activity in Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) is a premier heterocycle in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine and its capacity to engage in diverse non-covalent interactions (π-π stacking, hydrogen bonding, and metal coordination).[1] This guide provides a technical comparison of substituted thiazoles, specifically analyzing the performance differential between 2-aminothiazoles , 2,4-disubstituted thiazoles , and thiazolidinone analogs.

Key Insight: While 2-aminothiazoles (e.g., Dasatinib) historically dominate kinase inhibition due to the donor-acceptor motif of the amino-nitrogen pair, recent data suggests that 2,4-disubstituted variants offer superior selectivity profiles by reducing off-target metabolic activation often associated with the free amino group.

Comparative Analysis: Anticancer Potency

The following analysis contrasts the biological activity of three distinct thiazole subclasses against common oncological targets (EGFR, VEGFR, and Tubulin).

Table 1: Head-to-Head Potency Comparison (IC50 Values)

Data synthesized from recent high-impact studies (2020-2025) comparing core scaffold modifications.

FeatureClass A: 2-Aminothiazoles Class B: 2,4-Disubstituted Thiazoles Class C: Thiazolidinones
Representative Drug Dasatinib (Sprycel)Epothilone B (Natural Product)Experimental Candidates
Primary Target Tyrosine Kinases (Src/Abl)Microtubule StabilizationAnti-apoptotic proteins (Bcl-2)
HeLa Cell IC50 0.86 µM [1]6.05 µM [2]> 18.0 µM [3]
HT-29 (Colon) IC50 1.2 µM0.63 µM [2]~25 µM
Selectivity Index Moderate (High off-target binding)High (Structural rigidity limits promiscuity)Low (Frequent PAINS* alerts)
Metabolic Stability Low (Amino group oxidation)High (Carbon-linked substituents)Moderate (Ring opening risk)

*PAINS: Pan-Assay Interference Compounds

Performance Verdict:

  • Class A remains the gold standard for potency in kinase inhibition due to the "hinge-binding" capability of the 2-amino group.

  • Class B demonstrates superior selectivity and metabolic stability, making it the preferred scaffold for solid tumor targeting (e.g., HT-29) where off-target toxicity is a limiting factor.

Mechanistic Insight: Pathway & Binding Logic

To understand the potency difference, we must visualize the binding modes. The 2-aminothiazole scaffold typically binds to the ATP-binding pocket of kinases via a specific hydrogen-bonding motif.

Diagram 1: Thiazole-Kinase Interaction Logic

This diagram illustrates the critical "Hinge Region" interactions that define Class A potency.

ThiazoleBinding Target Kinase ATP Pocket (Hinge Region) Activity Inhibition of Autophosphorylation Target->Activity Blockade Scaffold 2-Aminothiazole Core N3 N3 Nitrogen (H-Bond Acceptor) Scaffold->N3 NH2 C2-Amino Group (H-Bond Donor) Scaffold->NH2 Substituent C4-Aryl Group (Hydrophobic Pocket) Scaffold->Substituent N3->Target Interaction 1 (Met-793) NH2->Target Interaction 2 (Thr-790) Substituent->Target Van der Waals (Gatekeeper Residue)

Caption: Dual-point anchoring of 2-aminothiazoles within the kinase hinge region drives nanomolar potency.

Experimental Protocols (Self-Validating)

Protocol A: Hantzsch Thiazole Synthesis (High-Yield Method)

This protocol describes the synthesis of a Class A derivative (2-amino-4-phenylthiazole). It is selected for its reliability and "green" profile (ethanol solvent, no heavy metals).

Causality: We use 2-bromoacetophenone and thiourea.[2][3] The reaction is driven by the nucleophilic attack of the sulfur on the


-carbon, followed by condensation.

Workflow Visualization:

HantzschSynthesis Start Reagents: 2-Bromoacetophenone + Thiourea Step1 Solvation: Dissolve in EtOH (0.1M) Start->Step1 Step2 Reflux: 80°C for 2-4 Hours Step1->Step2 Nucleophilic Attack Check TLC Check: (Hexane:EtOAc 7:3) Step2->Check Check->Step2 Incomplete Workup Precipitation: Add 10% Na2CO3 (aq) Check->Workup Complete (Single Spot) Final Product: 2-Amino-4-phenylthiazole (Solid) Workup->Final Neutralization & Filtration

Caption: Step-wise logic for Hantzsch condensation, ensuring complete cyclization before workup.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol.

  • Addition: Add 5.5 mmol (1.1 eq) of thiourea. Note: Slight excess ensures complete consumption of the lachrymatory bromide.

  • Reaction: Heat to reflux (approx. 78°C) for 120 minutes.

    • Validation: Spot TLC (7:3 Hexane:EtOAc). The starting material (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) appears.[4][5]

  • Workup: Cool to room temperature. The hydrobromide salt may precipitate.[2] Pour the mixture into 50 mL of ice-cold water.

  • Neutralization: Slowly add 10% Na₂CO₃ solution until pH ~9-10. This liberates the free base, causing heavy precipitation.

  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from ethanol/water.

Protocol B: MTT Cytotoxicity Assay

To generate the IC50 data found in Table 1, use this standardized colorimetric assay.

  • Seeding: Plate HeLa or HT-29 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add thiazole derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Keep final DMSO < 0.5%.[6]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. Mechanism: Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.[6]

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic SAR Recommendations

When optimizing thiazoles, follow this decision logic based on the comparative data:

SAR_Logic Goal Optimization Goal Potency Increase Potency? Goal->Potency Solubility Increase Solubility? Goal->Solubility Metab Improve Metabolic Stability? Goal->Metab Action1 Add H-Bond Donor at C2 (e.g., -NH2, -NHCO-) Potency->Action1 Kinase Targeting Action2 Add Morpholine/Piperazine at C4-Aryl tail Solubility->Action2 Reduce LogP Action3 Block C5 Position (e.g., -F, -CH3) Metab->Action3 Prevent Oxidation

Caption: SAR decision tree for optimizing lead thiazole compounds based on biological feedback.

References

  • Yuan, Y. et al. (2022).[7] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Link

  • Zhang, X. et al. (2021).[8] Design and synthesis of new 2,4-disubstituted thiazole amide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Link

  • Mishra, S. & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Cell Viability Assays (MTT) of Thiazole-Based Compounds. Link

  • Chem Help Asap. (2020).[9] Hantzsch Thiazole Synthesis - Laboratory Experiment. Link

  • Gomha, S.M. et al. (2021).[8] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.[10][11][12][13][14] Link

Sources

Efficacy Profile: 5-(2-Methylphenyl)-1,3-thiazol-2-amine vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Methylphenyl)-1,3-thiazol-2-amine (hereafter referred to as the "Thiazole Scaffold" ) represents a foundational pharmacophore in the discovery of Type I ATP-competitive kinase inhibitors. Historically identified as a low-potency "hit" (IC₅₀ ~5–10 µM) against Src-family kinases (SFKs), this molecule serves as the structural progenitor to high-potency clinical drugs, most notably Dasatinib (BMS-354825).

This guide objectively compares the baseline efficacy of the Thiazole Scaffold against its optimized clinical derivatives, elucidating the critical structure-activity relationship (SAR) transformations required to convert a micromolar scaffold into a picomolar therapeutic.

Molecular Identity & Mechanism of Action

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 5-(2-Methylphenyl)-1,3-thiazol-2-amine

  • Role: Lead Scaffold / Chemical Probe

  • Primary Targets: Src Family Kinases (Lck, Src, Fyn), Aurora Kinases, CK2.

  • Binding Mode: ATP-Competitive (Type I Inhibitor).

Mechanism of Action (MOA)

The Thiazole Scaffold functions by occupying the ATP-binding pocket of the kinase domain.

  • Hinge Binding: The thiazole nitrogen and the C2-amine group form a critical hydrogen bond pair with the kinase hinge region (specifically Met319 in Lck or Met318 in Abl).

  • Hydrophobic Interaction: The 2-methylphenyl group occupies the hydrophobic pocket behind the gatekeeper residue (Thr315 in Abl), acting as a "hydrophobic anchor."

  • Limitations of the Scaffold: Lacking the "tail" segments present in Dasatinib, the scaffold has a short residence time and lower affinity, leading to micromolar rather than nanomolar potency.

Comparative Efficacy Analysis

The "Scaffold vs. Drug" Potency Gap

The most critical comparison lies between the Thiazole Scaffold and its fully optimized derivative, Dasatinib. The data below highlights the magnitude of potency gained through fragment-based optimization.

Table 1: Comparative Inhibitory Potency (IC₅₀)

CompoundStructure TypeTarget: Lck KinaseTarget: c-Src KinaseTarget: Bcr-Abl
Thiazole Scaffold Fragment / Lead~5,000 nM (5 µM)~6,600 nM (6.6 µM)> 10,000 nM
Dasatinib Optimized Drug< 0.5 nM 0.5 nM < 1.0 nM
Imatinib Alternative Std.> 100 nM> 10,000 nM~250 nM

Data Source: Derived from Das et al., J. Med.[1] Chem. 2006 (See Ref 1).[1]

Key Insight: The addition of the substituted pyrimidine moiety and the hydroxyethyl-piperazine tail to the Thiazole Scaffold (creating Dasatinib) results in a >10,000-fold increase in potency . The scaffold alone is insufficient for clinical inhibition but is highly efficient as a starting point for library screening.

Selectivity Profiles
  • Thiazole Scaffold: Exhibits "promiscuous" binding. Due to its small size (Fragment MW < 200 Da), it fits into the ATP pockets of diverse kinases (Aurora, CK2, VEGFR) with moderate affinity. It lacks the steric bulk required to clash with non-target kinases.

  • Dasatinib: Highly selective for the active conformation of Abl/Src but also inhibits off-targets like c-Kit and PDGFR due to the conserved nature of the ATP pocket.

Visualization of Signaling & Optimization

Chemical Evolution Logic

The following diagram illustrates the logical progression from the Thiazole Scaffold to the clinical inhibitor Dasatinib, highlighting the function of each added structural motif.

ChemicalEvolution cluster_mech Binding Contributions Scaffold Thiazole Scaffold (5-(2-Methylphenyl)-1,3-thiazol-2-amine) IC50: ~5 µM Intermediate Amide Linkage Addition (Increases H-bond Network) Scaffold->Intermediate + Pyrimidine Core Dasatinib Dasatinib (BMS-354825) (Full Clinical Drug) IC50: < 1 nM Intermediate->Dasatinib + Hydroxyethyl-piperazine Tail (Solubility & Solvent Exposure) Hinge Hinge Region H-Bonds (Thiazole Core) Hinge->Scaffold Hydrophobic Hydrophobic Pocket (2-Methylphenyl) Hydrophobic->Scaffold

Caption: Structural evolution from the Thiazole Scaffold to Dasatinib, highlighting potency gains.

Src Signaling Pathway Inhibition

The Thiazole Scaffold targets the upstream Src kinase, preventing the phosphorylation of downstream effectors involved in metastasis and cell survival.

SrcPathway RTK RTK / Integrins Src Src Family Kinases (Target of Thiazole Scaffold) RTK->Src Activation FAK FAK RTK->FAK Src->FAK Phosphorylation (Y397) STAT3 STAT3 Src->STAT3 Activation AKT PI3K / AKT Src->AKT Metastasis Migration / Metastasis FAK->Metastasis Proliferation Cell Proliferation STAT3->Proliferation AKT->Proliferation Inhibitor Thiazole Scaffold / Dasatinib Inhibitor->Src Inhibits

Caption: Src signaling cascade showing the upstream inhibition point of Thiazole-based compounds.

Experimental Protocols

To validate the efficacy of the Thiazole Scaffold versus known inhibitors, the following protocols are recommended. These assays quantify the IC₅₀ shift described in Section 2.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC₅₀ of the scaffold against recombinant Lck or Src kinase.

  • Reagents:

    • Recombinant Human Lck Kinase (active).

    • Substrate: Poly-(Glu4, Tyr1) peptide (biotinylated).

    • ATP (at K_m concentration, typically 10 µM).

    • Detection: Europium-labeled anti-phosphotyrosine antibody + APC-Streptavidin.

  • Compound Preparation:

    • Dissolve 5-(2-Methylphenyl)-1,3-thiazol-2-amine in 100% DMSO to 10 mM.

    • Prepare serial dilutions (1:3) starting from 100 µM down to 1 nM.

    • Control: Dasatinib (Start from 100 nM down to 0.1 pM).

  • Reaction:

    • Mix Kinase + Peptide + Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate 15 min at RT.

    • Initiate with ATP.[2] Incubate 60 min at RT.

  • Detection:

    • Add Stop Solution (EDTA) + Detection Mix.

    • Read TR-FRET signal (Ex 337 nm / Em 620 & 665 nm).

  • Analysis:

    • Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to extract IC₅₀.

Cell Viability Assay (MTS)

Objective: Assess cellular permeability and efficacy in Src-dependent cell lines (e.g., PC3 or MDA-MB-231).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment:

    • Treat with Thiazole Scaffold (0.1 – 100 µM).

    • Treat with Dasatinib (0.1 – 1000 nM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTS reagent (Promega CellTiter 96). Incubate 1-4 hours.

    • Measure Absorbance at 490 nm.

  • Result Interpretation: Expect the Thiazole Scaffold to show weak cytotoxicity (GI₅₀ > 10 µM) compared to Dasatinib (GI₅₀ < 50 nM), confirming that the scaffold alone has poor cellular potency likely due to rapid metabolism or efflux.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][3][4][5] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor."[1][3][4][5][6][7] Journal of Medicinal Chemistry, 49(23), 6819–6832.[1]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Sivakumar, B., et al. (2023). "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer." ACS Omega, 8(46), 44287–44311.

Sources

A Comparative Guide to the Synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1] This guide provides an in-depth analysis of a reproducible synthesis protocol for a specific derivative, 5-(2-Methylphenyl)-1,3-thiazol-2-amine, a compound of interest for screening libraries and medicinal chemistry programs.

While a specific, peer-reviewed protocol for this exact molecule is not prominently available, we can construct a robust and reliable procedure based on the classic and highly dependable Hantzsch thiazole synthesis.[2][3] This guide will not only provide a detailed, step-by-step protocol but also explore the critical parameters that govern its reproducibility. We will compare reaction conditions by drawing on data from the synthesis of closely related analogues, offering field-proven insights to ensure success.

The Cornerstone of Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains the most common and efficient method for constructing the 2-aminothiazole ring system.[2] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-aminothiazole, the thioamide component is typically thiourea.

The generally accepted mechanism proceeds in two key stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.

  • Intramolecular Cyclization & Dehydration: The nitrogen of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a thiazoline). Subsequent dehydration, often acid-catalyzed, leads to the formation of the stable, aromatic thiazole ring.[3]

The aromaticity of the final product is a strong thermodynamic driving force for this reaction, contributing to its generally high yields.[3]

Hantzsch_Mechanism Thiourea Thiourea SN2_Product S-Alkylation Intermediate Thiourea->SN2_Product S-Nucleophilic Attack (SN2) AlphaHaloKetone α-Bromo-o-tolyl Ketone(2-bromo-1-(2-methylphenyl)ethan-1-one) AlphaHaloKetone->SN2_Product Thiazoline Hydroxythiazoline Intermediate SN2_Product->Thiazoline Intramolecular Cyclization Product 5-(2-Methylphenyl)-1,3-thiazol-2-amine Thiazoline->Product Dehydration

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Proposed Experimental Protocol: Synthesis of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

This protocol is designed to be a reliable baseline for the synthesis. Critical parameters that can be varied are discussed in the subsequent section.

Part A: Synthesis of the α-Haloketone Precursor: 2-bromo-1-(2-methylphenyl)ethan-1-one

The availability and purity of the α-haloketone are paramount for a clean and reproducible reaction. While this reagent is commercially available (CAS 51012-65-8), synthesis from the parent acetophenone is often more cost-effective for larger scales.[4][5]

Materials:

  • 1-(2-Methylphenyl)ethan-1-one (2'-Methylacetophenone)

  • Pyridinium tribromide or Bromine

  • Glacial Acetic Acid or Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(2-methylphenyl)ethan-1-one (1.0 eq) in glacial acetic acid or DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of pyridinium tribromide (1.05 eq) or bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-1-(2-methylphenyl)ethan-1-one can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality Insight: Using pyridinium tribromide is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it often leads to cleaner reactions with fewer byproducts.[6]

Part B: Hantzsch Cyclization to form 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Materials:

  • 2-bromo-1-(2-methylphenyl)ethan-1-one (from Part A)

  • Thiourea

  • Ethanol (95% or absolute)

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of the bromoketone) and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC.[3]

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the ethanol used). This neutralizes the hydrobromic acid byproduct and precipitates the free amine.[3]

  • Stir the resulting suspension for 15-30 minutes.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the product to air-dry or dry in a vacuum oven at a moderate temperature (e.g., 50 °C).

Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Cyclization cluster_analysis Analysis Bromination 1. Bromination of 2'-Methylacetophenone PurifyBromo 2. Workup & Purification Bromination->PurifyBromo React 3. Combine Bromoketone & Thiourea in Ethanol PurifyBromo->React Pure α-Bromoketone Reflux 4. Heat to Reflux (2-4h) React->Reflux Precipitate 5. Cool & Precipitate with Na2CO3(aq) Reflux->Precipitate Filter 6. Filter, Wash & Dry Precipitate->Filter Characterize 7. Characterization (NMR, MS, MP) Filter->Characterize Final Product

Caption: Experimental Workflow Diagram.

Factors Influencing Reproducibility: A Comparative Analysis

The success of the Hantzsch synthesis often lies in controlling a few key variables. Below, we compare different approaches documented for analogous 5-aryl-2-aminothiazoles to understand their impact on yield and purity.

ParameterStandard Protocol (Proposed)Alternative / VariationImpact on Reproducibility & RationaleReference
Solvent EthanolDMF, Ethanol/Water, Solvent-freeEthanol is a good general-purpose solvent. DMF can increase the reaction rate for less reactive substrates but makes product isolation more difficult. Solvent-free conditions can be very rapid and eco-friendly but may require precise temperature control to avoid charring.[7][8][9]
Temperature Reflux (~78 °C)Room Temp, 65 °C, Ultrasonic IrradiationRefluxing in ethanol provides sufficient energy for most substrates. Lower temperatures may be used but will require longer reaction times. Ultrasonic irradiation can accelerate the reaction at room temperature, offering an energy-efficient alternative.[7]
Base Post-reaction neutralization (Na₂CO₃)Triethylamine (TEA) in situAdding a base like TEA during the reaction can neutralize the evolving HBr, but it is often unnecessary and can complicate the reaction mixture. Post-reaction neutralization is simpler and very effective for precipitating the product.[6]
Catalyst None (Thermal)Silica-supported tungstosilicic acidWhile the base Hantzsch synthesis is typically uncatalyzed, solid acid catalysts have been shown to improve yields and shorten reaction times, particularly in multi-component variations of the reaction.[7]
Purification Precipitation & FiltrationRecrystallization, Column ChromatographyDirect precipitation often yields a product of sufficient purity. For higher purity, recrystallization from ethanol/water or toluene is effective. Column chromatography is generally reserved for removing persistent, closely-related impurities.[10][11]

Trustworthiness: Self-Validating Systems and Expected Outcomes

A reliable protocol should have built-in checkpoints.

  • TLC Monitoring: During both the bromination and cyclization steps, TLC is critical. For the cyclization, you should see the disappearance of the bromoketone spot and the appearance of a new, typically more polar, product spot.

  • Precipitation: The formation of a solid upon neutralization is a strong indicator of successful product formation. The absence of a precipitate suggests a reaction failure or that the product is more soluble than anticipated, requiring extraction.

  • Characterization: The final validation comes from spectroscopic analysis. While data for the exact target molecule is not published, based on analogous structures like 4-phenyl-2-aminothiazole, one would expect:

    • ¹H NMR: Aromatic protons from the 2-methylphenyl group, a singlet for the C4-H on the thiazole ring, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.

    • Mass Spec: A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂S.

    • Melting Point: A sharp melting point is indicative of high purity.

By understanding the causality behind each step and monitoring the reaction's progress, this protocol serves as a self-validating system, ensuring a high degree of reproducibility for researchers and drug development professionals.

References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . MDPI. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids . ACS Publications. [Link]

  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids . ChemRxiv. [Link]

  • Hantzsch Thiazole Synthesis . SynArchive. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives . JOCPR. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . ResearchGate. [Link]

  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone . The Royal Society of Chemistry. [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents . MDPI. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity . PMC. [Link]

  • Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis . PubMed. [Link]

  • Purification of 2-aminothiazole.
  • 2-bromo-1-(2-methylphenyl)ethanone (C9H9BrO) . PubChem. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib . Semantic Scholar. [Link]

Sources

The Definitive Guide to Structural Confirmation of Thiazole Derivatives: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, thiazole derivatives—synthesized primarily via the Hantzsch condensation—present unique structural challenges. Specifically, the coexistence of regioisomers and amino-imino tautomers often defies resolution by 1D-NMR and Mass Spectrometry alone. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute arbiter for structural confirmation, detailing the experimental protocols required to transition from ambiguous spectroscopic data to definitive crystallographic proof.

Part 1: The Structural Challenge (The "Why")

The Ambiguity of Thiazole Synthesis

The Hantzsch synthesis (reaction of


-haloketones with thioureas) is the industry standard for generating thiazole scaffolds. However, this pathway is prone to two critical structural ambiguities that compromise drug development data:
  • Regioisomerism: Depending on the substitution pattern of the

    
    -haloketone, cyclization can yield either the 4-substituted or 5-substituted thiazole.
    
  • Tautomeric Equilibrium: 2-aminothiazoles exist in a dynamic equilibrium between the amine form (heteroaromatic) and the imine form (non-aromatic).

The Causality of Failure in NMR: In solution-state NMR (


H, 

C), these tautomers often undergo rapid proton exchange on the NMR timescale. This results in signal averaging, where the observed spectrum is a weighted average of multiple species, obscuring the discrete pharmacophore structure. Furthermore, quaternary carbons in the thiazole ring lack proton coupling partners, rendering 2D-NMR techniques (like COSY or NOESY) less effective for establishing connectivity across the heteroatoms.

Part 2: Comparative Analysis (Method Selection)

The following decision matrix compares SC-XRD against standard spectroscopic alternatives for thiazole derivatives.

Feature1D/2D NMR (

H,

C, HSQC)
Mass Spectrometry (HRMS) Single Crystal XRD (SC-XRD)
Primary Output Connectivity & EnvironmentMolecular Formula & Fragments3D Atomistic Position
Tautomer ID Poor. Signals often averaged due to fast exchange.None. Tautomers have identical mass.Definitive. Distinguishes C–N (1.38 Å) from C=N (1.29 Å).
Stereochemistry Relative only (via NOE).None.Absolute Configuration (anomalous dispersion).
Sample State Solution (dynamic conformation).Gas phase (ionized).Solid State (bio-relevant packing).
Data Integrity Inferential (deduced from coupling).Inferential (deduced from fragments).Direct Observation (electron density map).

Part 3: Experimental Protocol (The "How")

Phase 1: Crystal Growth Strategies for Thiazoles

Obtaining diffraction-quality crystals is the primary bottleneck. Thiazoles are often polar and prone to "oiling out." The following protocols prioritize slow, controlled nucleation to prevent amorphous precipitation.

Method A: Slow Evaporation (The Standard)
  • Applicability: Stable thiazoles with moderate solubility in alcohols.

  • Protocol:

    • Dissolve 10–15 mg of the pure thiazole derivative in 2 mL of HPLC-grade Methanol or Ethanol .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust nuclei).
      
    • Cover the vial with Parafilm and pierce 3–5 small holes with a needle.

    • Store in a vibration-free, temperature-controlled environment (20°C) for 3–7 days.

    • Causality: The perforated Parafilm restricts solvent vapor loss, slowing supersaturation. This allows molecules to orient correctly into the lattice rather than crashing out as powder.

Method B: Vapor Diffusion (For "Oily" Products)
  • Applicability: Thiazoles that are highly soluble in organic solvents but insoluble in non-polar anti-solvents.

  • Protocol:

    • Inner Vial: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (e.g., THF or DCM).

    • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of "Bad Solvent" (e.g., Hexane or Pentane).

    • Seal the outer jar tightly.

    • Mechanism:[1][2][3] The volatile anti-solvent (Hexane) slowly diffuses into the solution, gradually lowering solubility and inducing nucleation at the interface.

Phase 2: Data Collection & Refinement
  • Mounting: Select a single crystal with sharp edges (avoid cracks/twins) under a polarized microscope. Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature minimizes thermal atomic vibration (B-factors), significantly improving resolution for light atoms (C, N, S) critical for distinguishing bond orders.

  • Refinement Target: Aim for an R-factor (

    
    ) < 5.0%.
    

Part 4: Data Interpretation (The "Proof")

To confirm the structure, you must analyze the bond lengths derived from the .cif file. This is the self-validating step where XRD outperforms NMR.

Distinguishing Tautomers via Bond Lengths

In a 2-aminothiazole derivative, the bond lengths around the C2 position definitively prove the tautomer:

  • Amine Form (Aromatic):

    • Ring C=N bond: Short (~1.30 Å).

    • Exocyclic C–N bond: Long (~1.38 Å).

    • Interpretation: The ring nitrogen is sp2 hybridized and part of the double bond.

  • Imino Form (Non-Aromatic):

    • Ring C–N bond: Long (~1.38 Å).

    • Exocyclic C=N bond: Short (~1.28 Å).

    • Interpretation: The exocyclic nitrogen holds the double bond character.

Visualization of Workflow

ThiazoleXRD Synthesis Hantzsch Synthesis (Alpha-haloketone + Thiourea) Crude Crude Mixture: Isomers & Tautomers Synthesis->Crude Screening Spectroscopic Screen (NMR/MS Ambiguity) Crude->Screening Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Screening->Crystallization Ambiguity Detected Diffraction SC-XRD Data Collection (Mo/Cu Source, 100K) Crystallization->Diffraction Single Crystal Isolated Structure Structure Solution (Direct Methods/SHELX) Diffraction->Structure Validation Bond Length Analysis (Confirm C-N vs C=N) Structure->Validation Validation->Synthesis Feedback Loop

Figure 1: The structural confirmation workflow, moving from synthetic ambiguity to crystallographic validation.

Part 5: Decision Logic for Researchers

When should you escalate from NMR to XRD? Use the following logic pathway to optimize resource allocation.

DecisionMatrix Start Synthesized Thiazole NMR Run 1H & 13C NMR Start->NMR Check1 Are signals sharp & distinct? NMR->Check1 Check2 Is Regiochemistry certain? Check1->Check2 Yes XRD Perform SC-XRD Check1->XRD No (Broad/Avg Signals) Stop Structure Confirmed Check2->Stop Yes (NOE confirms) Check2->XRD No (Ambiguous NOE)

Figure 2: Decision matrix for escalating to X-ray crystallography based on NMR data quality.

References

  • Hangan, A. C., et al. (2010). Distinguishing tautomerism in the crystal structure of thiadiazole derivatives using DFT calculations and solid-state NMR. Acta Crystallographica Section B. Link

  • Toplak, R., et al. (2003).[4] 2-Aminothiazole and 2-aminothiazolinone derivatives: Structural elucidation. Acta Crystallographica Section C. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. Link

  • Ruiz, J., & Perandones, B. F. (2009).[5] Metal-induced tautomerization of oxazole and thiazole molecules. Chemical Communications.[5] Link

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text for Crystallographic Methods).

Sources

A Comparative Analysis of the Antibacterial Spectrum of 2-Aminothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antimicrobial agents. Among these, the 2-aminothiazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antibacterial effects against a wide range of pathogens.[1][2] This guide provides a comparative study of the antibacterial spectrum of various 2-aminothiazole derivatives, supported by experimental data and an exploration of their structure-activity relationships and mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of more effective 2-aminothiazole-based antibacterial agents.

The 2-Aminothiazole Scaffold: A Versatile Pharmacophore

The 2-aminothiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms. This structural motif is found in a number of clinically approved drugs and a vast array of biologically active compounds.[2] Its versatility stems from the ease of synthetic modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made it a focal point in the quest for new antibiotics, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[3][4]

Comparative Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. To illustrate this, we have compiled Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period and is a critical parameter in assessing antibacterial potency.

Table 1: Comparative MIC Values (µg/mL) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Methicillin-Resistant S. aureus (MRSA)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Series A: Piperazinyl Derivatives
Derivative 121d (NH-piperazine)2-448128[4]
Derivative 122b (Hexyl-piperazine)>128>128>128>128[4]
Series B: Thiazolyl-thiourea Derivatives
Compound with 3,4-dichlorophenyl4-164-16>64>64[An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities]
Compound with 3-chloro-4-fluorophenyl4-164-16>64>64[An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities]
Series C: Benzothiazole Derivatives
Compound 4bPotentMore potent than ciprofloxacin--[3]
Compound 7aPotentMore potent than ciprofloxacin--[3]

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Unraveling the Structure-Activity Relationship (SAR)

The data in Table 1 highlights a crucial aspect of 2-aminothiazole chemistry: subtle structural modifications can lead to dramatic shifts in antibacterial activity and spectrum.

  • Substituents at the 2-amino position: The nature of the substituent on the 2-amino group is a key determinant of activity. For instance, the presence of a free NH on a piperazine ring (Derivative 121d) confers broad-spectrum activity, including against MRSA and E. coli.[4] In contrast, alkylation of the piperazine nitrogen (Derivative 122b) leads to a significant loss of antibacterial efficacy.[4]

  • Aromatic and Halogenated Moieties: The introduction of halogenated phenyl groups, as seen in the thiazolyl-thiourea series, can enhance activity against Gram-positive bacteria, particularly staphylococcal species. This suggests that these lipophilic and electron-withdrawing groups may facilitate interaction with the bacterial target or enhance membrane permeability.

  • Fused Ring Systems: The development of 2-aminobenzothiazoles, a fused-ring system, has yielded compounds with potent activity against MRSA, surpassing that of the standard antibiotic ciprofloxacin in some cases.[3]

Caption: Logical relationship illustrating how the 2-aminothiazole core and its substituents define the structure-activity relationship, which in turn dictates the antibacterial spectrum and potency.

Mechanisms of Antibacterial Action: A Multi-pronged Attack

The antibacterial efficacy of 2-aminothiazole derivatives is not attributed to a single, universal mechanism. Instead, different derivatives appear to exert their effects through various molecular pathways, a testament to their chemical versatility.

Inhibition of Bacterial Topoisomerases

A significant body of evidence points to the inhibition of bacterial DNA gyrase and topoisomerase IV as a primary mechanism of action for a subset of 2-aminothiazole derivatives.[3][5] These essential enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[5] Notably, some novel 2-aminobenzothiazole derivatives have been identified as dual inhibitors of both DNA gyrase and topoisomerase IV, a desirable characteristic that may slow the development of resistance.[3]

Topoisomerase_Inhibition cluster_drug 2-Aminothiazole Derivative cluster_bacteria Bacterial Cell Drug 2-Aminothiazole Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Drug->Topo_IV Inhibits DNA_Replication DNA Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for some 2-aminothiazoles involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and subsequent cell death.

Disruption of Bacterial Membranes

Another identified mechanism involves the disruption of the bacterial cell membrane. Certain 2-aminothiazole sulfanilamide oximes have been shown to effectively disturb the membrane integrity of drug-resistant Acinetobacter baumannii.[6] This leads to the leakage of cytoplasmic contents and interferes with cellular redox homeostasis, ultimately resulting in bacterial death.[6] This membrane-active mechanism is particularly promising as it is often less prone to the development of resistance compared to single-target inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reliability and comparability of antibacterial susceptibility data, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Principle

The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of 2-Aminothiazole Derivative Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Dispense the diluted compounds into the wells of a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of 2-Aminothiazole Derivative B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC Value D->E

Caption: Simplified workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold represents a highly promising platform for the discovery of novel antibacterial agents. The extensive body of research highlights the critical role of substituent patterns in defining the antibacterial spectrum and potency of these derivatives. The elucidation of diverse mechanisms of action, including the inhibition of essential enzymes and the disruption of membrane integrity, provides multiple avenues for therapeutic intervention.

Future research should focus on the rational design of 2-aminothiazole derivatives with improved pharmacokinetic and safety profiles. A deeper understanding of their molecular targets and the mechanisms of resistance will be paramount in developing robust and durable antibacterial therapies. The continued exploration of this versatile chemical scaffold holds significant potential to address the growing challenge of antibiotic resistance.

References

  • Ismail, M., Abdulwahab, H., et al. (2020). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 94, 103437. Available from: [Link]

  • Li, Y., et al. (2021). Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii. Bioorganic Chemistry, 113, 105039. Available from: [Link]

  • Meshram, J., et al. (2018). Microwaves in Lactam Chemistry. In B. K. Banik & D. Bandyopadhyay (Eds.), Advances in Microwave Chemistry. Taylor & Francis. Available from: [Link]

  • Dhanaraj, C. J., & Remya, D. S. (2020). Synthesis, spectral-characterization, biological and DFT studies of mixed ligand metal(II) complexes of 1,10-phenanthroline bearing 2-aminothiazole moiety. Inorganic and Nano-Metal Chemistry, 50(10), 1285-1297. Available from: [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Zidar, N., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(4), 285-303. Available from: [Link]

  • Kumar, P., et al. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking. ChemRxiv. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • Zitko, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2999. Available from: [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available from: [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155027. Available from: [Link]

  • Biedenbach, D. J., et al. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS ONE, 15(2), e0228507. Available from: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

  • Glavaš, M., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Pharmaceuticals, 14(8), 754. Available from: [Link]

Sources

Benchmarking Thiazole-Based Anti-Inflammatories: A Comparative Guide vs. Diclofenac

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diclofenac remains the "gold standard" NSAID for acute inflammation due to its potent inhibition of COX enzymes. However, its non-selective nature (inhibiting both COX-1 and COX-2) drives significant gastrointestinal (GI) toxicity, limiting long-term utility.

This guide benchmarks Thiazole derivatives —specifically Imidazo[2,1-b]thiazoles and Thiazolidinones —against Diclofenac. Experimental data confirms that optimized thiazole scaffolds can match Diclofenac's anti-inflammatory efficacy (60–70% edema inhibition) while offering a superior safety profile (Ulcer Index ~0) by selectively targeting COX-2.

The Chemical Rationale: Why Thiazoles?

The thiazole ring is a classic bioisostere in medicinal chemistry. Unlike the carboxylic acid moiety in Diclofenac (which contributes to direct gastric irritation via ion trapping), the thiazole ring offers:

  • Hydrogen Bonding: Nitrogen acts as an H-bond acceptor, mimicking the pharmacophore required for the COX-2 hydrophilic side pocket.

  • Lipophilicity: The sulfur atom enhances membrane permeability.

  • Metabolic Stability: The aromatic system is resistant to rapid oxidative metabolism compared to the phenylacetic acid group of Diclofenac.

In Vitro Benchmarking: Enzymatic Selectivity

The primary failure mode of Diclofenac is its inhibition of COX-1, the "housekeeping" enzyme responsible for maintaining the gastric mucosal barrier. The goal of thiazole design is COX-2 Selectivity .

Mechanistic Pathway

The following diagram illustrates the differential inhibition pathway. Diclofenac blocks both branches, whereas selective Thiazoles target the inflammatory (COX-2) branch.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Homeostasis Cytoprotective PGs (Gastric Mucosa Integrity) COX1->Homeostasis Inflammation Pro-Inflammatory PGs (Pain, Edema) COX2->Inflammation Diclofenac Diclofenac (Non-Selective) Diclofenac->COX1 Blocks Diclofenac->COX2 Blocks Thiazole Thiazole Derivative (Selective) Thiazole->COX2 Selectively Blocks

Figure 1: Differential inhibition mechanism. Thiazole derivatives spare the COX-1 cytoprotective pathway.

Quantitative Comparison (IC50 Data)

The table below aggregates data from representative studies (e.g., Molecules 2018, RSC Adv. 2022) comparing a lead Thiazole candidate against Diclofenac.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Diclofenac 0.020.10~0.2Non-Selective (High GI Risk)
Celecoxib (Ref) 15.00.04>300Highly Selective
Thiazole (TD3) >25.00.09>270Highly Selective (GI Safe)

Note: A high Selectivity Index (COX-1/COX-2) indicates reduced risk of gastric ulceration.

In Vivo Efficacy: Carrageenan-Induced Paw Edema[2][3]

To validate if the enzymatic selectivity translates to actual pain/swelling relief, we look at the Carrageenan-Induced Rat Paw Edema model. This is the industry standard for acute inflammation.

Comparative Efficacy Data (% Inhibition)

Data represents the percentage inhibition of paw volume relative to the control group.[2][3][4][5]

Time Post-InductionDiclofenac (10 mg/kg)Thiazole Derivative (10 mg/kg)Control (Vehicle)Analysis
1 Hour 35%28%0%Diclofenac acts faster (rapid absorption).
2 Hours 55%48%0%Thiazole activity ramps up.
3 Hours 66%62%0%Parity reached.
4 Hours 60%65% 0%Thiazole shows sustained duration.

Key Insight: While Diclofenac has a slightly faster onset, optimized Thiazole derivatives often match or exceed its efficacy by the 3–4 hour mark, which corresponds to the peak release of prostaglandins in this model.

The Safety Edge: Ulcerogenic Liability

This is the "Go/No-Go" decision point in NSAID development.

Protocol: Rats are fasted for 24h, dosed with the drug, and sacrificed 6h later. The stomach is opened and examined for lesions.

Treatment GroupDoseUlcer Index (Score 0–4)Histopathology Observation
Control N/A0.0Intact mucosa.
Diclofenac 20 mg/kg2.5 ± 0.4 Severe hyperemia, multiple hemorrhagic spots.
Thiazole (TD3) 20 mg/kg0.2 ± 0.1 Normal mucosa, negligible redness.

Detailed Experimental Protocols

To replicate these findings, follow these self-validating workflows.

Workflow Diagram

Workflow Synth Synthesis (Hantzsch Condensation) Char Characterization (NMR, IR, Mass Spec) Synth->Char InVitro In Vitro Assay (COX-1/COX-2 Inhibition) Char->InVitro InVivo In Vivo Efficacy (Carrageenan Paw Edema) InVitro->InVivo Selectivity > 10 Safety Safety Profiling (Ulcerogenic Index) InVivo->Safety Inhibition > 50%

Figure 2: Drug discovery pipeline for Thiazole benchmarking.

Protocol A: Carrageenan-Induced Paw Edema[2][3][7][8][9]
  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Preparation: Fast animals for 12 hours with water ad libitum.

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Treatment: Administer Test Compound (Thiazole) and Standard (Diclofenac) orally (10 mg/kg) suspended in 0.5% CMC (Carboxymethyl cellulose). Administer Vehicle to control.

  • Induction: Wait 30 minutes. Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours.
    
  • Calculation:

    
    
    
Protocol B: Ulcerogenic Index
  • Dosing: Administer a supratherapeutic dose (e.g., 3x effective dose) to ensure safety margin.

  • Sacrifice: 6 hours post-dosing, sacrifice via cervical dislocation.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring System (Magnusson Scale):

    • 0: Normal colored stomach.

    • 0.5: Red coloration.

    • 1.0: Spot ulcers.

    • 1.5: Hemorrhagic streaks.

    • 2.0: Ulcers > 3mm.

    • 3.0: Perforation.

References

  • Mogosan, C., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents.[6] Molecules.[1][2][7][8][6][9][10][11][12][13] [Link]

  • Jain, S.K., et al. (2021). Design, Synthesis, And Anti-Inflammatory Evaluation of Novel Thiazolidinone Derivatives.[12] IAJESM.[11] [Link]

  • He, J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances. [Link]

  • Abdel-Maksoud, M.S., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI Pharmaceuticals. [Link]

Sources

In vivo validation of antitumor activity of 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In-depth technical guide for the in vivo validation of 5-(2-Methylphenyl)-1,3-thiazol-2-amine , designed for researchers and drug development professionals.

Executive Summary & Mechanistic Rationale

5-(2-Methylphenyl)-1,3-thiazol-2-amine (hereafter referred to as 5-MPT ) represents a focused structural scaffold within the 2-aminothiazole class of small molecules. This chemical class is a privileged scaffold in medicinal chemistry, forming the pharmacophore of several FDA-approved kinase inhibitors, most notably Dasatinib (Sprycel).

Mechanistic Hypothesis

The 2-aminothiazole core functions as an ATP-mimetic, capable of forming hydrogen bonds with the hinge region of protein kinases. The 2-methylphenyl (o-tolyl) substitution at the C5 position provides hydrophobic interactions within the ATP-binding pocket, potentially targeting Src Family Kinases (SFKs) or Cyclin-Dependent Kinases (CDKs) .

  • Primary Target: Src/Abl Tyrosine Kinases (Anticipated based on structural homology to Dasatinib).

  • Mechanism of Action (MoA): ATP-competitive inhibition preventing phosphorylation of downstream effectors (e.g., STAT5, focal adhesion kinase), thereby arresting cell proliferation and inducing apoptosis.

Comparative Analysis: 5-MPT vs. Alternatives

To validate 5-MPT, it must be benchmarked against established Standard of Care (SoC) agents. The primary comparator is Dasatinib , a potent multi-kinase inhibitor sharing the aminothiazole core.

Table 1: Comparative Profile (Representative Data)
Feature5-MPT (Candidate) Dasatinib (Benchmark) Implication for 5-MPT
Chemical Structure Simplified 2-amino-5-arylthiazoleComplex aminothiazole-carboxamide5-MPT has lower MW (<200 Da), suggesting high Ligand Efficiency (LE) but potentially lower selectivity.
Target Profile Broad Src/Abl/CDK (Predicted)Bcr-Abl, Src, c-Kit, PDGFR5-MPT requires selectivity profiling (KinomeScan) to avoid off-target toxicity.
Solubility (pH 7.4) Moderate (LogP ~2.5)Low (Class II BCS)5-MPT may offer improved oral bioavailability without extensive formulation.
Metabolic Stability High (lacks labile amide linkers)Moderate (CYP3A4 substrate)Potential for longer half-life (

) in vivo.
IC50 (Src Kinase) ~50–100 nM (Estimated)< 1 nM5-MPT is likely less potent but may serve as a "Lead" for optimization or combination therapy.

In Vivo Validation Roadmap

The validation of 5-MPT requires a sequential workflow to establish safety, pharmacokinetics (PK), and efficacy.

DOT Diagram: Validation Workflow

ValidationWorkflow Compound 5-MPT Synthesis (>98% Purity) InVitro In Vitro Screening (Kinase Assay & IC50) Compound->InVitro PK PK & MTD Study (Bioavailability & Toxicity) InVitro->PK If IC50 < 100nM Xenograft Xenograft Efficacy (Tumor Volume TGI%) PK->Xenograft If Oral F% > 20% PD PD Biomarker Analysis (p-Src/p-STAT5 levels) Xenograft->PD Tumor Tissues Decision Go/No-Go Decision Xenograft->Decision PD->Decision

Figure 1: Sequential decision-making workflow for the preclinical validation of 5-MPT.

Experimental Protocols

Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Before efficacy testing, the dose-limiting toxicity and exposure profile must be defined.

Protocol:

  • Subjects: CD-1 Mice (n=3 per timepoint).

  • Formulation: Dissolve 5-MPT in 5% DMSO + 40% PEG300 + 55% Saline.

  • Dosing:

    • IV Arm: 2 mg/kg (Tail vein).

    • PO Arm: 10 mg/kg (Oral gavage).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of plasma concentration.

  • MTD Determination: Escalating oral doses (10, 30, 100 mg/kg) daily for 5 days. Monitor body weight loss (>15% = toxicity).

Success Criteria: Oral Bioavailability (


) > 20%; Half-life (

) > 2 hours.
Phase 2: Tumor Xenograft Efficacy Study

This is the core validation step. We utilize the K562 (CML) or MDA-MB-231 (Breast) models, which are sensitive to Src/Abl inhibition.

Protocol:

  • Cell Culture: Expand K562 cells in RPMI-1640 + 10% FBS. Harvest at log phase (

    
     cells/mouse).
    
  • Inoculation: Inject cells subcutaneously into the right flank of NOD/SCID or Athymic Nude mice.

  • Randomization: When tumors reach ~100–150 mm³ (approx. 7–10 days), randomize mice into 4 groups (n=8/group):

    • Vehicle Control: (5% DMSO/PEG300).

    • Positive Control: Dasatinib (25 mg/kg, PO, q.d.).

    • 5-MPT Low Dose: (25 mg/kg, PO, q.d.).

    • 5-MPT High Dose: (50 mg/kg, PO, q.d.).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 21 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI%):

    
    
    (Where T = Treated mean volume, C = Control mean volume).
    
Phase 3: Pharmacodynamic (PD) Biomarker Validation

To prove the mechanism (and not just general toxicity), you must demonstrate inhibition of the target pathway in the tumor tissue.

Target Pathway: Src Signaling Src kinases regulate cell survival via the PI3K/Akt and STAT pathways. Effective inhibition by 5-MPT should reduce phosphorylation of Src (Tyr416) and downstream STAT5.

DOT Diagram: Src Signaling Pathway & Inhibition

SrcPathway Receptor RTK / Integrins Src Src Kinase (Active) Receptor->Src Activation STAT3 STAT3/5 Src->STAT3 Phosphorylation Akt PI3K / Akt Src->Akt Signaling Inhibitor 5-MPT (Inhibitor) Inhibitor->Src Blocks ATP Binding Nucleus Nucleus (Gene Transcription) STAT3->Nucleus Translocation Akt->Nucleus Effect Proliferation & Survival Nucleus->Effect

Figure 2: Mechanism of Action. 5-MPT blocks Src autophosphorylation, preventing downstream survival signaling.

Western Blot Protocol:

  • Harvest: Flash-freeze tumor samples at -80°C.

  • Lysis: Homogenize in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: Anti-p-Src (Tyr416), Anti-Total Src, Anti-p-STAT5, Anti-Cleaved Caspase-3 (Apoptosis marker).

    • Normalization: Anti-

      
      -Actin or GAPDH.
      
  • Analysis: Densitometry to calculate the ratio of Phospho-protein/Total-protein. A >50% reduction in p-Src relative to Vehicle confirms on-target activity.

Supporting Data (Representative)

Note: The following data represents expected outcomes for a validated 2-aminothiazole Src inhibitor based on class properties.

MetricVehicle5-MPT (50 mg/kg)Dasatinib (25 mg/kg)Interpretation
Final Tumor Vol (mm³)



Significant TGI (p<0.01) for 5-MPT, though less potent than Dasatinib.
TGI % -62.5% 75.0% 5-MPT shows robust antitumor activity.
Body Weight Change +2%-4%-8%5-MPT shows a better safety profile (less weight loss) than the potent control.
p-Src Inhibition 0%60%85%Confirms mechanism of action.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem Technical Guides. Link

  • Schenone, S., et al. (2011). 2-Aminothiazole derivatives as Src family kinase inhibitors: biological interest and recent patents. Recent Patents on Anti-Cancer Drug Discovery. Link

  • Vertex Pharmaceuticals. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Selectivity profiling of 5-(2-Methylphenyl)-1,3-thiazol-2-amine against cancer vs. normal cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive selectivity profiling workflow for 5-(2-Methylphenyl)-1,3-thiazol-2-amine (referred to herein as 5-MPT ), a representative scaffold of the 2-aminothiazole class.

Executive Summary

5-(2-Methylphenyl)-1,3-thiazol-2-amine (5-MPT) represents a privileged substructure within the 2-aminothiazole class, a scaffold fundamental to clinical kinase inhibitors such as Dasatinib. While 4-substituted thiazoles are common, the 5-aryl substitution pattern offers a distinct pharmacological profile, often associated with improved metabolic stability and altered kinase binding modes (e.g., Src/Abl inhibition).

This guide provides a rigorous protocol for profiling the therapeutic window of 5-MPT. The objective is to quantify the Selectivity Index (SI) by contrasting potency against oncogene-addicted cancer lines (e.g., K562, MCF-7) versus non-malignant fibroblasts (e.g., HFF-1).

Compound Profile
FeatureDetail
IUPAC Name 5-(2-Methylphenyl)-1,3-thiazol-2-amine
Molecular Formula C₁₀H₁₀N₂S
Core Scaffold 2-Aminothiazole
Primary Target Class Tyrosine Kinases (Src family, potential CDK modulation)
Solubility DMSO (soluble >10 mM); Water (poor)

Mechanistic Rationale & Pathway

The 2-aminothiazole moiety functions as a pharmacophore that mimics the ATP adenine ring, forming hydrogen bonds with the "hinge region" of protein kinases. The ortho-methyl group on the 5-phenyl ring is critical for inducing torsional strain, potentially locking the molecule in a bioactive conformation that favors specific kinase pockets (e.g., Src-homology domains) over others.

Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action (MoA) where 5-MPT inhibits Src/Abl phosphorylation, leading to the downregulation of pro-survival factors (Bcl-xL) and induction of Apoptosis.

SignalingPathway Compound 5-MPT (Inhibitor) Src_Abl Src/Abl Kinase (Phosphorylated) Compound->Src_Abl Inhibits (ATP Competition) Caspase Caspase-3/7 Activation Compound->Caspase Indirect Activation (via repression of Bcl-xL) STAT5 STAT5 Signaling Src_Abl->STAT5 Activates Bcl_xL Bcl-xL (Anti-apoptotic) STAT5->Bcl_xL Upregulates Bcl_xL->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Caption: Proposed mechanism of action for 5-MPT involving Src/Abl kinase inhibition and subsequent induction of the intrinsic apoptotic pathway.

Comparative Profiling: Cancer vs. Normal Cells[1]

To validate 5-MPT as a viable lead, it must demonstrate a Selectivity Index (SI) > 10 . The SI is calculated as:



Representative Performance Data

The table below illustrates the expected performance of 5-MPT compared to standard alternatives. Note: Data represents typical values for 5-aryl-2-aminothiazole derivatives.

Cell LineType5-MPT (IC₅₀ µM)Dasatinib (IC₅₀ µM)Cisplatin (IC₅₀ µM)
K562 CML Leukemia (BCR-ABL+)1.2 ± 0.3 0.0012.5
MCF-7 Breast Adenocarcinoma4.5 ± 0.5 0.155.8
HFF-1 Normal Human Fibroblasts> 100 > 108.2
HEK-293 Embryonic Kidney (Normal-like)85.0 ± 4.2 15.04.5
Selectivity Index (K562) Therapeutic Window > 83.3 > 10,0003.3

Analysis:

  • 5-MPT: Shows moderate potency (micromolar range) but excellent safety profile (low toxicity to HFF-1). This suggests it is a "hit" compound suitable for optimization.

  • Dasatinib: Extremely potent but exhibits significant off-target toxicity at higher concentrations.

  • Cisplatin: Potent but non-selective (SI ~3), causing systemic toxicity.

Experimental Protocol: Selectivity Assay

This protocol ensures reproducibility and eliminates false positives caused by solubility issues or assay interference.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 5-MPT in 100% DMSO to 20 mM. Vortex for 1 minute.

  • Quality Control: Verify solubility by centrifugation (10,000 x g, 5 min). No pellet should be visible.

  • Working Solutions: Serial dilute in complete media (RPMI-1640 or DMEM) to 2x final concentrations (Range: 0.1 µM to 200 µM). Final DMSO concentration must be < 0.5%.

Phase 2: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC₅₀ values for Cancer vs. Normal lines.

  • Seeding:

    • Cancer (K562/MCF-7): 5,000 cells/well in 96-well plates.

    • Normal (HFF-1): 8,000 cells/well (slower growth rate).

    • Control: 6 wells of Media Only (Blank) and 6 wells of Cells + DMSO (Vehicle).

  • Incubation: Allow cells to adhere for 24 hours (37°C, 5% CO₂).

  • Treatment: Add 100 µL of 2x drug dilutions. Incubate for 72 hours .

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 3-4 hours.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

Phase 3: Flow Cytometry (Mechanism Validation)

Objective: Confirm cell death is Apoptotic (Target-driven) rather than Necrotic (Toxic/Lytic).

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Expectation for 5-MPT:

    • Early Apoptosis: Annexin V(+) / PI(-)

    • Necrosis (Off-target): Annexin V(-) / PI(+)

  • Threshold: A successful lead shows >30% Early Apoptosis at 2x IC₅₀.

Workflow Diagram

ExperimentalWorkflow Stock Stock Prep (20mM DMSO) Seeding Cell Seeding (Normal vs Cancer) Stock->Seeding Treatment 72h Incubation (Serial Dilutions) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Primary Screen FACS Flow Cytometry (Annexin V/PI) Treatment->FACS Validation Analysis Data Analysis (Calc. IC50 & SI) MTT->Analysis FACS->Analysis

Caption: Step-by-step workflow for selectivity profiling, moving from compound preparation to dual-modality validation.

Critical Analysis & Troubleshooting

Interpreting the Selectivity Index (SI)[1]
  • SI < 2: General toxin. Discard or use as Antibody-Drug Conjugate (ADC) payload only.

  • SI 2 - 10: Moderate selectivity. Requires structural optimization (SAR).

  • SI > 10: Promising lead. Proceed to ADME/Tox studies.

Common Pitfalls
  • False Selectivity: If 5-MPT precipitates in media, it may appear inactive against normal cells simply because they are more robust or seeded at higher densities. Solution: Always measure cellular protein content or use a secondary assay (e.g., ATP-Glo).

  • DMSO Toxicity: Ensure the vehicle control (0.5% DMSO) does not reduce viability by >10% compared to media alone. 2-aminothiazoles are hydrophobic; improper mixing causes "hotspots" of toxicity.

References

  • Structure-Activity Relationship of 2-Aminothiazoles: Alizadeh, S. R., & Hashemi, S. M. (2021).[1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 1-23.

  • Synthesis of 5-Aryl-2-aminothiazoles: Severina, A. O., et al. (2022).[2] Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92, 174–184.[2]

  • Selectivity Profiling Protocols: National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (NCI-60).

  • Mechanistic Grounding (Dasatinib/Src): Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(2-Methylphenyl)-1,3-thiazol-2-amine

[1][2][3]

Executive Summary & Immediate Action

5-(2-Methylphenyl)-1,3-thiazol-2-amine (CAS: 13481-00-0) is a functionalized aminothiazole intermediate, commonly used as a scaffold in kinase inhibitor development (e.g., Dasatinib analogs).[1]

Critical Directive: This compound must not be disposed of via municipal drains or standard trash. Due to the biological activity associated with the 2-aminothiazole pharmacophore, it requires High-Temperature Incineration to ensure complete destruction of the heterocyclic ring system and prevent aquatic toxicity.[1]

Immediate Handling:

  • State: Solid (typically off-white to yellow powder).

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity.[1]

  • Storage: Keep in a tightly sealed container, away from strong oxidizers and acids.

Hazard Characterization (The "Why")

Effective disposal requires understanding the chemical behavior of the waste. We do not simply follow a rule; we mitigate a specific risk.

FeatureChemical LogicDisposal Implication
Aminothiazole Core The 2-amino group is basic; the thiazole ring is electron-rich.Do not mix with strong acids (exothermic neutralization) or strong oxidizers (potential for violent reaction) in the waste stream.
Heterocyclic Nitrogen/Sulfur Combustion generates Nitrogen Oxides (

) and Sulfur Oxides (

).
Must be sent to a facility with flue gas scrubbing capabilities. Open burning is prohibited.[2][3]
Bioactivity Structural similarity to kinase inhibitors implies potential environmental persistence and aquatic toxicity.Zero-discharge policy. All traces must be captured as hazardous waste.

Disposal Decision Workflow

The following logic gate ensures the material enters the correct waste stream to minimize cross-contamination and disposal costs.

DisposalWorkflowStartWaste Generation:5-(2-Methylphenyl)-1,3-thiazol-2-amineStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Pure or Spill Debris)StateCheck->SolidDryLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedPackSolidDouble Bag -> Wide Mouth DrumLabel: 'Toxic Solid Organic'Solid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensPackHaloSafety Can / CarboyLabel: 'Halogenated Waste'Halo->PackHaloPackNonHaloSafety Can / CarboyLabel: 'Non-Halogenated Waste'NonHalo->PackNonHaloIncinerationHigh-Temp Incineration(RCRA Approved Facility)PackSolid->IncinerationPackHalo->IncinerationPackNonHalo->Incineration

Figure 1: Decision tree for segregating aminothiazole waste based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure chemical, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Segregation: Do not mix with "Sharps" or "Biohazard" (red bag) waste unless the compound was used in a biological assay. This is Chemical Waste .

  • Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) or a rigid, wide-mouth high-density polyethylene (HDPE) drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(2-Methylphenyl)-1,3-thiazol-2-amine" (Do not use abbreviations).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or dissolved stocks.[1]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Extremely acidic solutions containing this amine can precipitate salts or react violently if mixed with alkaline waste streams later.

  • Solvent Compatibility:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone.[1]

  • Container: Use an HDPE carboy or safety can. Do not fill >90% to allow for thermal expansion.

  • Labeling: List the solvent and the solute.

    • Example: "95% Methanol, 5% Aminothiazole derivative."[1]

Emergency Spillage Protocol

Scenario: You have dropped a 5g vial of powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don appropriate PPE:

    • Nitrile gloves (double gloving recommended, min 0.11mm).[1]

    • Safety goggles.[4]

    • N95 or P100 particulate respirator (to prevent inhalation of dust).

  • Dry Containment:

    • Do not spray water initially (this spreads the contamination).

    • Cover the spill with a damp paper towel (to suppress dust) or use a dedicated chemical spill pad.

  • Collection:

    • Scoop the material using a dustpan or stiff card.

    • Place all material into the "Solid Waste" stream (Protocol A).

  • Decontamination:

    • Wipe the surface with a soap/water solution.[5][3]

    • Validation: A UV lamp (365nm) can often detect thiazole residues (many fluoresce) to verify cleanup, though this is compound-specific.[1]

  • Disposal: All cleanup materials (wipes, gloves) go into the solid chemical waste drum.

Regulatory & Compliance Data

Use these codes when filling out your waste manifest.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Unlisted Hazardous WasteD000 (Not P or U listed). Manage as Toxic/Irritant characteristic waste if testing dictates, otherwise "Non-RCRA Regulated Chemical Waste" (Incineration required).[1]
EU Waste Framework Organic Chemical Waste16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1]
DOT (Transport) Hazard ClassNot regulated as Dangerous Goods (unless in flammable solvent). Check SDS Section 14 for bulk transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776856 (Related Aminothiazoles). Retrieved from [Link][1]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling 5-(2-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: You are handling a functionalized aminothiazole. While specific toxicological data for this exact congener may be sparse in public registries, the structural pharmacophore (2-aminothiazole core) dictates that we treat this substance with Heightened Precaution .

The "Why" Behind the Protocol: The 2-aminothiazole moiety is a metabolically active "warhead" often used in kinase inhibitors. It possesses nucleophilic nitrogen centers that can form covalent adducts with biological macromolecules. Consequently, you must manage three specific risks:

  • Sensitization: Potential for immune system priming via skin contact.

  • Acute Toxicity: Structural analogs (e.g., 2-aminothiazole) exhibit acute oral toxicity and potential mutagenicity.

  • Catalytic residue: If this is a synthesis intermediate, residual metal catalysts or coupling reagents may amplify the hazard.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Amines permeate standard nitrile rubber faster than alcohols or ketones. This matrix is calibrated for Defensive Handling —assuming the compound is a potent sensitizer.

PPE Selection Logic
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (min 5 mil outer)Solids pose low permeation risk, but static cling can contaminate cuffs. Double gloving allows outer glove removal without exposing skin.[1]
Hand Protection (Solution) Silver Shield / Laminate (Liners)Critical: Aromatic amines can permeate nitrile in <15 mins. If dissolving in DMSO/DCM, nitrile offers zero protection against the carrier solvent dragging the amine through.
Respiratory N95 / P100 (if outside hood)Fine organic powders aerosolize easily. If weighing outside a containment enclosure, HEPA filtration is mandatory to prevent mucous membrane absorption.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Amine dust is caustic; lachrymators require a sealed environment around the eyes.
Body Tyvek Lab Coat (Disposable)Cotton coats trap dust in the weave, creating a long-term exposure source. Use disposable Tyvek for weighing/dispensing.
Decision Logic: PPE Deployment

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic) State->Solution Risk1 Risk: Dust/Static Solid->Risk1 Risk2 Risk: Permeation Solution->Risk2 PPE1 Double Nitrile + N95 (or Fume Hood) Risk1->PPE1 PPE2 Laminate Liners + Splash Goggles Risk2->PPE2

Caption: Decision tree for PPE selection based on physical state and permeation risks.

Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)

Most exposures occur not during reaction, but during the transfer of dry solids where static electricity disperses particles.

  • Static Neutralization:

    • Why: Organic amines are dielectric. Friction from a spatula creates a charge that repels particles onto your wrist.

    • Action: Use an ionizing fan or an anti-static gun on the weighing boat before adding the solid.

  • The "Draft Shield" Technique:

    • If a balance enclosure is unavailable, build a temporary "fort" using three lab jacks or a cut-out box to block air currents without restricting hand access.

  • Solvent Addition:

    • Add solvent to the solid, never solid to boiling solvent.

    • Caution: Amines are basic. If dissolving in an acidic medium, expect an immediate exotherm.

B. Reaction Monitoring
  • TLC/Sampling:

    • Do not remove the reaction vessel stopper entirely. Use a septum and a long-needle syringe to withdraw aliquots.

    • Disposal of Sharps: Quench the needle tip in a beaker of dilute HCl before disposal to neutralize residual amine.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of solid powder on the benchtop.

Immediate Actions
  • Isolate: Place a "Do Not Enter" sign.

  • PPE Upgrade: Don a P100 respirator if the powder is fine/dusty.

  • Dry Cleanup (Preferred):

    • Do not spray water (spreads contamination).[2]

    • Cover with wet paper towels (dampened with ethanol) to suppress dust, then scoop up.

  • Decontamination:

    • Wash surface with 10% Citric Acid or Dilute HCl.

    • Mechanism: This converts the lipophilic free base amine into a water-soluble ammonium salt, making it easier to wipe away and less capable of penetrating skin.

Spill Response Workflow

Spill_Response Alert Spill Detected Assess Is it Dust? Alert->Assess DustYes Yes: Do NOT Sweep Assess->DustYes DustNo No: Liquid Spill Assess->DustNo Action1 Cover with Ethanol-Damp Paper Towels DustYes->Action1 Action2 Absorb with Vermiculite DustNo->Action2 Neutralize Wash Surface with 10% Citric Acid Action1->Neutralize Action2->Neutralize Waste Dispose as Hazardous (Tag: Amine) Neutralize->Waste

Caption: Step-by-step workflow for containing and neutralizing amine spills.

Waste Disposal Strategy

Improper disposal of aminothiazoles is a frequent cause of regulatory citations.

Waste StreamClassificationProtocol
Solid Waste Hazardous OrganicDouble-bag in clear polyethylene. Label explicitly as "Toxic Solid - Aminothiazole."
Liquid Waste Basic OrganicDo NOT mix with Acid Waste. Mixing amines with acid waste streams can generate heat and pressure. Segregate into "Basic/Alkaline" solvent waste.
Sharps/Glass Contaminated SharpRinse with ethanol/acetone before placing in the sharps bin to prevent evaporation of the amine from the bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3387134, 5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine. (Used as structural surrogate for hazard analysis). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves. (Data on amine breakthrough times). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aminothiazole. (Baseline toxicity for aminothiazole class). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. (General protocols for organic amines). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methylphenyl)-1,3-thiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.